Balanol is a fungal metabolite first isolated from Verticillium balanoides in 1993 [1]. It is a small molecule that acts as a potent and selective inhibitor for a subset of protein kinases within the AGC family, most notably Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA) [1] [2].
This compound functions as an ATP-competitive inhibitor [1]. It mimics the structure of ATP and binds to the catalytic domain of kinases, blocking the binding of ATP and preventing the kinase from transferring a phosphate group to its protein substrates, thereby halting its signaling activity [1] [3].
The molecular binding of this compound to PKA is characterized by an induced-fit mechanism, where this compound's flexible structure allows it to form extensive hydrophobic interactions and hydrogen bonds within the ATP-binding cleft [1].
The this compound molecule can be divided into distinct regions that correspond to different parts of the ATP molecule, which is key to its inhibitory function [1] [3].
This compound's structural moieties mimic ATP to occupy kinase binding subsites [1] [3].
Despite high conservation of the ATP-binding site across kinases, this compound exhibits a varied inhibition profile, showing high potency for some AGC kinases but not others [1]. The following table summarizes its inhibition constants (K_d) for key kinases.
| Protein Kinase | Inhibition Constant (K_d) | Notes |
|---|---|---|
| PKCε | 0.73 ± 0.06 nM [3] | Often a primary research target due to oncogenic role. |
| PKA | 5.9 ± 0.5 nM [3] | A common benchmark for selectivity studies. |
| GRK2 | 42 nM (IC₅₀) [4] | Inhibited, but with limited selectivity over other GRKs. |
| cGMP-dependent PK (PKG) | 1.6 - 6.4 nM (Kᵢ range) [1] | Potently inhibited, similar to PKA/PKC. |
| Ca²⁺-calmodulin kinases | 30 - 742 nM (Kᵢ range) [1] | Much less potent inhibition. |
| Tyrosine Kinases (e.g., Src, EGFR) | Not inhibited [1] [2] | Demonstrates selectivity between kinase families. |
Strategies to Improve Selectivity: A major research focus is modifying the this compound structure to achieve greater selectivity for specific kinases, particularly oncogenic PKC isozymes like PKCε over PKA [3]. Key approaches include:
This compound is primarily a research tool rather than a clinical drug candidate. Key applications include:
The following workflow outlines a typical computational approach for designing and evaluating new this compound analogues.
A computational workflow for designing selective this compound-based kinase inhibitors [4].
This compound is a fungal metabolite produced by several species. The table below summarizes the known natural producers and the context of their production.
| Fungal Source | Production Context | Key Characteristics |
|---|---|---|
| Verticillium balanoides [1] | Original discovery isolate [1] | First source from which this compound was identified and characterized. |
| Tolypocladium ophioglossoides (syn. Cordyceps ophioglossoides) [2] [1] | Natural producer; subject of recent biosynthetic and production studies [2] [3] | Also produces the regioisomer ophiocordin [1]. A cryptic bln gene cluster in this fungus is responsible for this compound biosynthesis [2] [3]. |
| Fusarium merisomides [2] | Natural producer [2] | Identified as a source of the same compound, previously reported as azepinostatin [2]. |
In Tolypocladium ophioglossoides, this compound biosynthesis is governed by the bln gene cluster. This cluster was initially "cryptic," meaning it was not active under standard laboratory culture conditions [3].
blnR [2] [3]. BlnR is a Zn₂Cys₆ family transcription factor that positively regulates the entire bln cluster by binding to the promoters of all member genes [2].The following diagram illustrates the experimental workflow used to elucidate and enhance this compound production:
Experimental workflow for activating and optimizing this compound production.
Based on the research, here is a detailed methodology for gram-level production of this compound using the engineered T. ophioglossoides blnROE strain [2].
blnROE strain, which overexpresses the blnR regulator gene. The strain can be maintained on Potato Dextrose Agar (PDA) with 4 mg/L chlorimuron-ethyl for selection [2].The production medium was optimized using Response Surface Methodology (RSM), which is a collection of statistical techniques for designing experiments, building models, and finding optimum factor combinations. The final optimized medium composition that achieved a yield of 2187.39 mg/L is not fully detailed in the available abstract, but the methodology is critical for replicating the high yield [2].
This compound is a potent ATP-competitive inhibitor of protein kinase C (PKC) and protein kinase A (PKA) [2] [1] [4]. Its molecular structure mimics ATP, allowing it to bind tightly to the catalytic site of these enzymes, thereby blocking their activity [1] [5]. This mechanism makes it a valuable tool for studying cellular signaling and a potential starting point for drug development, particularly in oncology and central nervous system diseases [2].
This compound is a potent fungal metabolite known for its strong inhibition of Protein Kinase C (PKC) and other AGC-family kinases like PKA and PKG [1] [2] [3]. Its structure resembles that of ATP, allowing it to act as a competitor in the kinase ATP-binding site [1]. The specific molecular structure of this compound is similar to that of ATP, making it the ATP competitor binding to the PKC enzyme, thus inhibiting PKC activity [1].
This compound is produced by the herb fungus Tolypocladium ophioglossoides [1]. Its biosynthesis is governed by the bln gene cluster, which includes a pathway-specific regulator gene, blnR.
The following diagram outlines the core this compound biosynthetic pathway and its regulation based on current knowledge.
Regulated biosynthetic pathway for this compound.
Here is a detailed methodology for investigating the regulatory role of BlnR, as described in the search results [1].
Through medium optimization and fermentation control, production was significantly increased. The table below summarizes the optimization process and outcomes.
| Optimization Factor | Initial/Basal Condition | Optimized Condition/Outcome |
|---|---|---|
| Strain | Wild-type T. ophioglossoides | blnR overexpression strain (blnROE) [1] |
| Key Regulatory Strategy | N/A | Overexpression of pathway-specific regulator gene blnR [1] |
| Final this compound Titer | Low yield | 2187.39 mg/L in a 5 L fermenter [1] |
| Statistical Method | N/A | One-factor experiments & Response Surface Methodology (RSM) [1] |
| Process Control | Unspecified | Controlled pH (4.9) & dissolved oxygen (20% air saturation) [1] |
This compound functions as an ATP-competitive inhibitor. Structural studies comparing it with other AGC kinase inhibitors have identified key drivers of its potency [2].
| Inhibitor Property | Impact on Potency/Selectivity | Example from this compound/Other Inhibitors |
|---|---|---|
| Buried Accessible Surface Area (ASA) | Higher buried ASA correlates with greater potency [2]. | This compound has a high buried ASA of ~420 Ų when bound to PKA [2]. |
| Hydrogen Bonds with Hinge Region | Fewer hydrogen bonds can be a driver of selectivity [2]. | Potent, selective inhibitors often form reduced hinge interactions [2]. |
| Occupation of Hydrophobic Subsites | Exploiting unique hydrophobic pockets enhances selectivity [2]. | A key feature of selective GRK2 and ROCK1 inhibitors [2]. |
For a comprehensive research approach, the following workflow integrates genetics, fermentation, and analytical techniques used in current this compound studies.
Integrated research workflow for this compound production and analysis.
The data shows a strategic pivot in this compound research from chemical synthesis to metabolic engineering and systems biology. Activating cryptic gene clusters via regulatory genes like blnR is an efficient strategy for yield improvement [1]. The high-resolution structural data of this compound and analogs bound to kinases provides a blueprint for rational drug design to improve selectivity and reduce off-target effects [2] [3].
BlnR is a Zn₂Cys₆-type transcription factor located within the balanol biosynthetic gene cluster (bln) in the fungus Tolypocladium ophioglossoides [1]. It acts as a positive regulator, meaning it activates and enhances the production of this compound.
The diagram below illustrates the core regulatory circuit controlled by BlnR, based on affinity-binding and transcriptomic data [1].
The key findings on its function are [1]:
bln gene cluster, directly turning on the entire biosynthetic pathway.bln cluster, BlnR regulates other genes, influencing processes like spore development and hyphal growth.To elucidate the role of BlnR, researchers employed several molecular techniques. The workflow below outlines the key experimental steps for characterizing such a regulator.
Here are the detailed methodologies for the core experiments:
1. Heterologous Expression and Purification of BlnR [1]
blnR cDNA was cloned into a pET-32a vector.2. Electrophoretic Mobility Shift Assay (EMSA) [1]
bln genes.3. Transcriptomic Analysis (RNA-seq) [1]
blnR overexpression strain (blnROE) were compared against a control strain.bln cluster.Once the regulator was understood, culture conditions were optimized to maximize this compound yield using the blnROE strain. The following table summarizes the key parameters and outcomes.
| Optimization Parameter | Specific Condition or Outcome | Quantitative Result |
|---|---|---|
| Final Production in Fermenter | Yield in optimized medium [1] | 2187.39 mg/L |
| Production Before Optimization | Initial yield in standard medium [1] | ~700 mg/L |
| Statistical Method Used | Response Surface Methodology (RSM) [1] | Based on one-factor experiments |
| Culture Parameters | Temperature [1] | 26°C |
| Dissolved Oxygen [1] | 20% air saturation | |
| pH [1] | Maintained at 4.9 |
Understanding BlnR is crucial because its product, this compound, is a potent and valuable molecule.
The strategies outlined here—from genetic regulation to fermentation science—provide a roadmap for researchers to produce this compound and potentially apply similar approaches to other valuable fungal metabolites.
Balanol inhibits PKC through a high-affinity interaction that prevents ATP from binding. The table below details the core components of this mechanism.
| Inhibition Aspect | Detailed Description | Experimental Evidence & Supporting Data |
|---|---|---|
| Mode of Action | ATP-competitive inhibitor [1] [2] [3]. Inhibition can be overcome with high ATP concentrations [1] [4]. | |
| Structural Mimicry | Molecule mimics ATP [2] [3] [5]. 4-hydroxybenzamide moiety mimics adenine; azepane ring mimics ribose; benzophenone moiety mimics phosphate groups [3] [5]. | X-ray crystallography of PKA-balanol complex (PDB: 1BX6) provides structural basis [3] [5]. |
| Binding Affinity | Potently inhibits PKC isozymes in nanomolar (nM) range [6] [3]. | Ki (inhibition constant) for various PKC isozymes is ≥ 4 nM [3]. More potent than staurosporine [6]. |
| Key Interactions | Binds catalytic cleft between large and small lobes [3]. Extensive non-polar interactions with glycine-rich loop; hydrogen bonding with key residues (e.g., Glu170, Tyr330) [3]. | Molecular modeling and structure-activity relationship (SAR) studies [1] [7] [8]. |
The diagram below illustrates how this compound occupies the ATP-binding site of PKC, depicting the key moieties and their interactions.
This compound competes with ATP to bind the PKC catalytic site, preventing substrate phosphorylation and inhibiting kinase activity.
The high-affinity binding of this compound is achieved through precise molecular interactions. Crystallographic studies show that this compound induces a conformational change in the glycine-rich loop, facilitating tight binding through numerous nonpolar interactions [3]. While this compound potently inhibits PKC, it also shows strong activity against the closely related Protein Kinase A (PKA) [1] [3] [4]. However, research has successfully developed analogs with improved selectivity.
| Strategy / Finding | Description | Impact on Inhibitor Profile |
|---|---|---|
| Modifying the Benzophenone Ring | Removal of a hydroxyl group (e.g., 10"-deoxythis compound) [3] or replacing the carboxylic acid [5]. | Can yield analogs with >100x selectivity for PKA over PKC [3]. Critical for potent activity [5]. |
| Modifying the Azepane Ring | Replacing the 7-membered azepane with other rings (e.g., pyrrolidine) [8] [5] or introducing stereospecific fluorine atoms [5]. | Alters conformation and impacts isozyme/kinase selectivity [8] [5]. Fluorination at C5(S) position improved selectivity for oncogenic PKCε [5]. |
| Modifying the 4-Hydroxybenzamido Moisty | Altering the 4-hydroxy group or the amide linkage [7]. | A free 4-hydroxyl group and the amide linkage are required for optimal PKC inhibition [7]. |
The discovery and characterization of this compound's mechanism have relied on a combination of experimental and computational approaches.
Understanding the exact charge states of this compound and its analogs within the ATP-binding site is crucial for rational drug design. The following workflow, based on studies of fluorinated analogs, outlines this process [5]:
Computational workflow for determining the charge states of this compound analogs in the kinase ATP-binding site.
Current research is focused on overcoming the challenge of isozyme selectivity. Future directions include leveraging advanced computational methods to model protein flexibility more accurately and designing novel analogs based on a deeper understanding of the subtle differences in the ATP-binding sites of specific PKC isozymes like PKCε [5]. Furthermore, optimizing fermentation and genetic engineering of the producing fungus, Tolypocladium ophioglossoides, is a key strategy for gram-level production of this compound for further research and development [6].
Balanol inhibits PKA by acting as a potent ATP-competitive inhibitor [1] [2]. It binds reversibly to the catalytic subunit of PKA within the ATP-binding cleft, preventing ATP from binding and thus halting the transfer of phosphate to protein substrates [2] [3]. The inhibition can be surmounted by increasing ATP concentrations, confirming its competitive nature [1].
The key to this compound's potency is its high binding affinity, which is approximately three orders of magnitude greater than that of ATP for PKA [1] [2]. While hydrogen bonding helps anchor the molecule, the tight binding is primarily due to extensive favorable nonpolar interactions with residues in the ATP-binding pocket [2].
This compound's structure allows it to act as a near-perfect mimic of ATP, occupying the entire ATP-binding pocket. The table below summarizes how its components correspond to ATP and their key interactions with PKA.
| This compound Component | Analogous ATP Part | Key Interactions in PKA |
|---|
| 4-Hydroxybenzamide moiety | Adenine base | • Forms hydrogen bonds with backbone atoms of Val123 and Glu121 [2]. • Anchors in the hydrophobic adenine-binding pocket. | | Azepane ring | Ribose sugar | • N1 atom hydrogen bonds with the backbone carbonyl of Glu170 [2]. • Makes nonpolar contacts with Gly50, Phe127, and Glu170. | | Benzophenone moiety | Triphosphate group | • Interacts with the phosphate-binding loop (Gly-rich loop). • Key polar and nonpolar interactions with conserved residues Gly52, Phe54, and Asp184, as well as nonconserved residues Leu74 and Gln84 [2]. |
This binding induces conformational changes in the kinase's glycine-rich loop and catalytic side chains (e.g., Phe54, Ser53) for an induced-fit interaction, contributing significantly to its high-affinity binding [2].
Although this compound inhibits both PKA and PKC with high potency, its effectiveness varies across the protein kinase family. The following table summarizes its activity against several serine/threonine kinases.
| Protein Kinase | Inhibition Constant (Kᵢ) | Notes |
|---|---|---|
| PKA | 3.4 - 6.4 nM | One of the primary targets [1] [2]. |
| PKC (various isoforms) | 4 - 9 nM | Originally discovered as a PKC inhibitor [2]. |
| PKG | 1.6 - 3.8 nM | Most potent inhibition observed [2]. |
| Ca²⁺-Calmodulin Kinases | 30 - 742 nM | Weaker inhibition, varying between specific kinases [2]. |
| MAPK/Erk1 | Not inhibited | Demonstrates specificity within the kinase family [2]. |
| Src / EGFR Kinases | Not inhibited | Tyrosine kinases are not inhibited [4] [2]. |
A critical finding is that minor structural modifications to this compound can dramatically alter its selectivity. For example, removing a hydroxyl group from the benzophenone ring to create 10"-deoxythis compound results in a compound with 100-fold greater selectivity for PKA over PKC [2]. This highlights the potential for rational drug design based on the this compound scaffold.
Several key methodologies are used to study this compound's inhibition of PKA:
The diagram below illustrates the logical workflow for a comprehensive research project investigating a kinase inhibitor like this compound.
This compound serves as a powerful tool compound for probing signal transduction pathways and kinase function in biological systems [4]. Its primary value in drug discovery lies as a scaffold for rational drug design. Researchers use its core structure to engineer novel inhibitors with enhanced potency, selectivity, and pharmacological properties for specific kinases implicated in diseases like cancer [2] [5].
Current research focuses on strategies to overcome the challenge of kinase selectivity, including fine-tuning the charge states of key functional groups and introducing stereospecific substitutions (e.g., fluorination) on the azepane ring to exploit subtle differences in the ATP-binding sites of homologous kinases [5].
Balanol's four-ring structure fully occupies the flexible ATP-binding site [1]:
The X-ray crystallographic structure of PKA-bound this compound confirms it is a close ATP mimic [1]. It inhibits PKC isozymes in the nanomolar range, showing better potency than staurosporine [2].
The binding affinity and specificity of this compound are mediated by key nonbonded interactions and the charge states of its ionizable groups.
Table 1: Critical Nonbonded Interactions in Kinase-Balanol Complexes
| Interaction Type | Description | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bonding | Traditional hydrogen bonds with kinase backbone and side chains. | Critical for anchoring the inhibitor and providing binding specificity [3]. |
| Salt Bridge | Ionic interactions, e.g., between this compound's carboxylate and a kinase arginine residue. | Contribute significantly to binding energy and selectivity [3]. |
| CH-π Interaction | Interaction between aliphatic C-H bonds and aromatic rings. | Recognized as a major contributor to binding affinity in kinase-inhibitor complexes [3]. |
| π-π Stacking | Face-to-face stacking between aromatic rings. | Important for positioning the inhibitor in the hydrophobic adenine pocket [3]. |
| Cation-π Interaction | Interaction between a cation and an aromatic ring. | Can influence binding orientation and energy [3]. |
The charge state of this compound is crucial for binding. Computational studies suggest that for this compound and its most potent fluorinated analogue (with a 5S fluorine on the azepane), the following groups are charged at physiological pH when bound to PKCε and PKA [1]:
Fluorination can alter the charge state profile, affecting binding affinity and isozyme selectivity [1].
Accurately modeling this compound-kinase interactions is vital for structure-based drug design. A benchmarking study recommends the following DFT methods for modeling nonbonded interactions in kinase-inhibitor complexes [3]:
Table 2: Benchmarking of DFT Methods for Kinase-Inhibitor Interactions
| DFT Method | Basis Set | Key Finding | Rationale |
|---|---|---|---|
| B3LYP-D3BJ | def2-TZVP | Best combination of accuracy and computational efficiency. | Well-suited for routine modeling of protein-ligand binding [3]. |
| RIJK RI-B2PLYP | def2-QZVP | Delivers high accuracy. | Excellent choice when high precision is required [3]. |
Gram-Level Production in Fungus this compound can be produced via fermentation of the engineered fungus Tolypocladium ophioglossoides.
Experimental Protocol for Binding Affinity Measurement Directly measure the binding affinity (KD) of this compound analogues to kinases using Biolayer Interferometry (BLI) [4]:
The following diagram outlines the key stages for producing this compound and experimentally analyzing its kinase binding.
Balanol functions by mimicking ATP, competing with it for binding in the conserved active site of protein kinases [1] [2]. Its structure features several key moieties that enable high-affinity binding [1]:
Initially recognized as a potent inhibitor of PKC and PKA, this compound's inhibition profile extends to other kinases, including PAK1 and casein kinase II [3] [2]. However, its selectivity among different kinases is moderate due to the high conservation of the ATP-binding site [4]. Research into closely related AGC kinases like GRK2 shows that inhibitor selectivity is driven by factors such as reduced hydrogen-bond formation with the kinase hinge, occupation of a hydrophobic subsite, and a consequently higher buried surface area in the kinase-inhibitor complex [5].
The table below summarizes this compound's reported potency against its primary kinase targets.
| Kinase Target | Reported Potency (IC₅₀ or Kᵢ) | Notes | Citations |
|---|---|---|---|
| PKC (multiple isozymes) | Nanomolar range (e.g., more potent than staurosporine) | Non-selective; inhibits various PKC isozymes | [6] [1] |
| PKA | Nanomolar range | A common off-target for PKC inhibitors | [6] [1] |
| PAK1 | Effective inhibition shown in cellular assays | Identified via virtual screening; induces apoptosis & autophagy | [3] |
| Casein Kinase II | Not specified | Listed as a known target | [2] |
Here are detailed methodologies for key experiments used to characterize this compound's biological activities.
This biochemical assay directly measures a compound's ability to inhibit kinase activity.
These phenotypic assays evaluate the functional consequences of kinase inhibition in a cellular context, such as anti-cancer effects.
This technique provides atomic-level detail of how this compound interacts with its kinase targets.
The following diagram illustrates the key signaling pathways impacted by this compound and a general workflow for its experimental investigation.
Research pathways and workflow for studying this compound's kinase inhibition and cellular effects.
This compound's potent kinase inhibition drives its exploration for therapeutic use.
This compound is a potent fungal metabolite that functions as an ATP-competitive inhibitor of protein kinase C (PKC) isozymes and other AGC-family kinases. First isolated from the fungus Verticillium balanoides in 1993, this compound exhibits remarkable inhibitory activity in the nanomolar range against PKC, with better potency than the well-known inhibitor staurosporine [1] [2] [3]. The compound has also been identified from other fungal sources under different names, including ophiocordin from Tolypocladium ophioglossoides (synonym Cordyceps ophioglossoides) and azepinostatin from Fusarium merisomides, with comparative studies confirming that this compound and ophiocordin are identical compounds [1] [2]. The unique molecular structure of this compound resembles ATP, allowing it to effectively compete with ATP for binding to the PKC enzyme's active site, thereby inhibiting kinase activity [1].
The therapeutic potential of this compound stems from PKC's crucial role in cell proliferation and differentiation. PKC serves as the receptor for phorbol esters that promote tumor formation, and its upregulated activation has been associated with various disease states, including central nervous system diseases, cardiovascular disorders, diabetes, asthma, and HIV infections [1]. This makes PKC an attractive target for therapeutic intervention, with this compound serving as a promising lead compound. Beyond PKC, this compound also demonstrates inhibitory activity against G protein-coupled receptor kinase 2 (GRK2), a kinase implicated in heart failure progression, with an IC(_{50}) value of 42 nM [3]. This expanded range of molecular targets further increases this compound's pharmaceutical relevance and underscores the importance of developing efficient production methods.
The this compound biosynthetic gene cluster (bln) in Tolypocladium ophioglossoides contains several key enzymes and one regulatory gene:
The following diagram illustrates the regulatory mechanism of BlnR in this compound biosynthesis:
BlnR autoregulation in this compound biosynthesis
Regulator Overexpression: Overexpression of the cluster-situated regulator gene blnR* in *T. ophioglossoides has been employed as a key strategy to activate and enhance this compound biosynthesis [1]. This approach takes advantage of the native regulatory machinery to boost pathway activity without direct manipulation of multiple structural genes.
Transcriptomic Analysis: RNA-seq analysis of the blnR overexpression strain (blnROE) revealed that BlnR regulates not only genes within the this compound biosynthetic gene cluster but also genes outside the cluster, including those involved in conidiospore development and primary metabolism [1]. This comprehensive understanding enables more targeted metabolic engineering.
Protein-DNA Interactions: Electrophoretic mobility shift assay (EMSA) experiments confirmed that BlnR directly binds to all promoters of bln gene cluster members, providing mechanistic evidence for its role as a pathway-specific positive regulator [1]. This molecular validation ensures that engineering efforts target the correct regulatory nodes.
Statistical optimization through response surface methodology (RSM) has been successfully applied to significantly improve this compound production. The following table summarizes key medium components and their impact on this compound yield:
Table 1: Medium Components and Their Impact on this compound Production
| Component | Concentration | Function | Impact on Production |
|---|---|---|---|
| Sucrose | 30 g/L | Carbon source | Primary energy and carbon source for biosynthesis |
| Polypeptone | 5 g/L | Nitrogen source | Provides amino acids for primary and secondary metabolism |
| Yeast Extract | 5 g/L | Vitamin/nutrient source | Supplies essential cofactors and precursors |
| MgSO₄·7H₂O | 1 g/L | Cofactor | Enzyme cofactor for biosynthetic enzymes |
| KH₂PO₄ | 0.5 g/L | Buffer/nutrient | Maintains pH and provides phosphorus |
| pH | 4.9-5.5 | Optimization target | Critical parameter maintained during fermentation |
The optimization process resulted in a dramatic improvement in this compound production:
Historical studies with V. balanoides demonstrated that changing from cornmeal/tomato paste medium to soy meal/glycerol medium resulted in a thirty-fold increase in this compound production [2], further highlighting the critical importance of medium composition.
Strain Source: Tolypocladium ophioglossoides blnROE (this compound-overproducing engineered strain) is used as the production host, maintained with 4 mg/L chlorimuron-ethyl for selection when necessary [1].
Seed Culture Preparation:
Culture Preservation:
Small-Scale Production:
Analytical Monitoring:
The following workflow diagram illustrates the complete this compound production and optimization process:
This compound production and optimization workflow
Scale-Up Parameters:
Fed-Batch Strategies:
This compound's molecular structure consists of four distinct moieties that contribute to its potent kinase inhibition:
This structural mimicry of ATP enables this compound to effectively compete with ATP for binding to the kinase active site, resulting in potent inhibition. The compound completely occupies the ATP binding site, with its extended structure accessing additional hydrophobic subsites that contribute to its high affinity and selectivity profile [3].
Table 2: this compound Selectivity Profile Against Protein Kinases
| Kinase Target | IC₅₀ Value | Relative Potency | Therapeutic Implications |
|---|---|---|---|
| PKC (multiple isoforms) | Low nanomolar range | High | Cancer, CNS disorders, cardiovascular diseases |
| PKAα | 3.9 nM | Very High | Cardiovascular regulation, metabolic disorders |
| GRK2 | 42 nM | Moderate | Heart failure, hypertension |
| Other AGC Kinases | Variable | Varies | Depends on specific kinase |
Despite this compound's potent inhibition of multiple AGC kinases, its inherent lack of selectivity presents challenges for therapeutic applications. Structural studies comparing this compound complexes with various kinases have identified key determinants of selectivity:
These insights have guided medicinal chemistry efforts to develop this compound analogs with improved selectivity profiles. For instance, stereospecific fluorination at the C(5S) position of this compound has yielded analogs with enhanced activity and selectivity for specific PKC isoforms such as PKCε [3]. Additional modifications, such as incorporation of a hydroxymethyl group on the benzamide moiety, represent promising strategies to fine-tune the selectivity of this compound-based inhibitors for specific therapeutic applications.
The production of this compound from fungal sources has advanced significantly through integrated approaches combining strain engineering and culture optimization. The identification of the pathway-specific regulator BlnR and its implementation in engineered strains has enabled dramatic improvements in this compound yield, achieving gram-level production (2187.39 mg/L) that facilitates further pharmacological characterization and drug development efforts [1].
Future directions for this compound production and development should focus on several key areas:
Tolypocladium ophioglossoides is a fungicolous fungus belonging to the family Ophiocordycipitaceae that exhibits diverse ecological strategies, existing as saprotrophic soil inhabitants, plant endophytes, and parasites of various organisms including insects, nematodes, rotifers, and truffle-like fungi [1]. This species, previously classified under synonyms such as Elaphocordyceps ophioglossoides and Cordyceps ophioglossoides, has a cosmopolitan distribution throughout the Northern Hemisphere and has been traditionally used in Chinese medicine for alleviating female metrorrhagia and menstrual disorders [2] [3]. The fungus is characterized by its earth tongue-like sporocarps measuring 2-8 centimeters in length, typically clavate and simple or rarely branched, with rhizomorphs attaching the fruiting body to its host [3].
The genome of T. ophioglossoides spans approximately 31.2 megabases with 10,134 protein-coding genes and exhibits a high GC content of 57.3% [4]. Bioinformatic analyses have revealed its extensive potential for secondary metabolite production, with 45 gene clusters identified, including 15 polyketide synthases (PKSs), 15 non-ribosomal peptide synthases (NRPSs), 3 hybrid NRPS-PKS genes, and 4 terpene biosynthetic gene clusters [2]. Among the various bioactive compounds produced by this fungus, This compound has garnered significant pharmaceutical interest as a potent protein kinase C (PKC) inhibitor [5].
This compound is a fungal metabolite first isolated from Verticillium balanoides that demonstrates potent inhibition of protein kinase C, an enzyme family crucial for cell signaling processes [5]. PKC overexpression is implicated in various disease states including cancer, central nervous system disorders, cardiovascular diseases, diabetes, asthma, and HIV [3]. The compound's structural complexity and potent bioactivity have made it an attractive target for production through microbial fermentation, with recent advances enabling gram-scale production through strategic genetic and fermentation approaches [5].
The this compound biosynthetic pathway in T. ophioglossoides is governed by a dedicated gene cluster (bln) whose expression is centrally regulated by the pathway-specific transcription factor BlnR, a Zn(_2)Cys(_6) binuclear cluster DNA-binding protein [5]. This regulator activates this compound biosynthesis through direct binding to promoter regions of all bln gene cluster members, including its own promoter, creating a positive feedback loop that amplifies production [5]. Research demonstrates that BlnR overexpression not only enhances this compound yield but also influences morphological development, affecting both spore formation and hyphal growth [5].
RNA-seq analysis has revealed that BlnR exhibits regulatory control beyond the this compound biosynthetic cluster, including genes involved in conidiospore development [5]. This pleiotropic effect suggests interconnected regulatory networks governing both secondary metabolism and morphological differentiation in T. ophioglossoides. The Zn(_2)Cys(_6) transcription factors, exclusive to fungi, are characterized by a conserved cysteine residue motif (CX(_2)CX(_6)CX(_6)CX(_2)CX(_5)CX(_2)) that facilitates DNA binding and transcriptional activation [6].
The following diagram illustrates the molecular regulation of this compound biosynthesis by BlnR:
Figure 1: Molecular regulation of this compound biosynthesis by BlnR transcription factor
Beyond this compound production, T. ophioglossoides possesses numerous cryptic gene clusters that can be activated through strategic genetic approaches. A notable example is the top cluster, which is activated by the transcription factor TopC (another Zn(_2)Cys(_6) regulator) and leads to production of pharmacologically valuable compounds including asperpyridone A (with hypoglycemic potential) and trichodin A (with antibiotic properties) [6] [7]. This activation strategy exemplifies the broader potential for unlocking the biosynthetic capability of this fungal species through targeted genetic interventions.
Significant advances in this compound production have been achieved through systematic medium optimization employing Response Surface Methodology (RSM), a statistical technique for optimizing multiple variables simultaneously. This approach has enabled remarkable increases in this compound titers, reaching production levels of 2,187.39 mg/L in optimized media conditions [5]. The experimental workflow for this optimization strategy is illustrated below:
Figure 2: Systematic approach for this compound production optimization
The RSM approach typically begins with Plackett-Burman design to identify significant factors influencing this compound production, followed by Box-Behnken design to determine optimal concentrations and interaction effects between key medium components [5]. This statistical optimization represents a crucial strategy for overcoming the naturally low expression of secondary metabolite clusters under standard laboratory conditions, a common challenge in fungal biotechnology.
Table 1: Optimized culture conditions for enhanced this compound production
| Parameter Category | Specific Components/Conditions | Optimal Range/Concentration |
|---|---|---|
| Basal Medium | COB medium | 5% polypeptone, 5% yeast extract, 1% MgSO₄·7H₂O, 0.5% KH₂PO₄, 3% sucrose, pH 5.5 |
| Physical Parameters | Temperature | 26°C |
| Incubation time | 14 days | |
| Agitation speed | 180 rpm | |
| Statistical Optimization | Key components identified through RSM | Variable concentrations based on model |
| Production Scale | Flask volume | 250 mL |
| Medium volume | 100 mL |
The COB medium composition has been systematically optimized to support high-density fungal growth and this compound production, with specific attention to carbon/nitrogen ratios and mineral supplementation [5] [6]. The cultivation typically occurs in baffled flasks to ensure adequate oxygen transfer, crucial for supporting the metabolic activity required for secondary metabolite production.
Additional studies have revealed that the biosynthetic capacity of T. ophioglossoides is influenced by its growth substrate, with genes involved in secondary metabolism being upregulated when the fungus is cultivated on insect cuticles compared to truffle-like fungal hosts [3] [1]. This insight provides potential alternative strategies for activating cryptic biosynthetic pathways through simulated environmental conditions.
An efficient genetic transformation system for T. ophioglossoides has been established using Agrobacterium tumefaciens-Mediated Transformation (ATMT), overcoming limitations associated with protoplast-based methods that often suffer from low efficiency and poor regeneration [2]. The ATMT protocol offers several advantages including high throughput, flexibility, and significantly higher transformation efficiency, making it particularly suitable for large-scale genetic manipulation studies aimed at activating cryptic biosynthetic gene clusters [2].
The transformation system employs the sur gene (conferring resistance to chlorimuron ethyl) as a dominant selective marker, as T. ophioglossoides demonstrates natural tolerance to common antifungal antibiotics such as hygromycin (up to 1000 mg/L), nourseothricin (up to 200 mg/L), and G418 (up to 600 mg/L) [2]. The binary vector system pFGL-815N serves as a shuttle vector compatible with both E. coli and A. tumefaciens, facilitating molecular cloning and transformation procedures [2].
Table 2: Optimized ATMT parameters for T. ophioglossoides transformation
| Transformation Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Agrobacterium Preparation | Strain | AGL1 or EHA105 |
| Culture medium | YEP (1% peptone, 1% yeast extract, 0.5% NaCl, pH 7.0) | |
| Induction | Acetosyringone (AS) 200 μM | |
| Fungal Material | Inoculum | Spore suspension |
| Spore concentration | 10⁶ spores/mL | |
| Co-cultivation | Medium | Potato dextrose agar (PDA) |
| Temperature | 26°C | |
| Duration | 48 hours | |
| Selection | Antibiotic | Chlorimuron ethyl |
| Concentration | 10 μg/mL | |
| Stabilization | Subculturing | 3-4 generations |
The transformation process begins with preparation of Agrobacterium tumefaciens harboring the binary vector, cultured in YEP medium with appropriate antibiotics until reaching log phase [2]. The bacterial cells are then induced with acetosyringone (200 μM) to activate virulence genes before mixing with T. ophioglossoides spore suspensions (optimal concentration: 10⁶ spores/mL) [2]. The mixture is co-cultivated on potato dextrose agar (PDA) at 26°C for 48 hours, after which transformed fungi are selected on media containing chlorimuron ethyl (10 μg/mL) [2]. To ensure genetic stability, transformants undergo 3-4 rounds of subculturing under selective pressure to obtain homozygous mutants [6].
For targeted gene disruption, research has demonstrated that homologous recombination efficiency significantly improves with longer homologous arms (approximately 3 kb) [2]. This finding has important implications for strategies involving cluster gene knockouts to elucidate biosynthetic pathways or redirect metabolic flux toward desired compounds.
This compound's potent protein kinase C inhibitory activity positions it as a promising lead compound for therapeutic development across multiple disease areas [5] [3]. Its mechanism of action involves competitive inhibition at the ATP-binding site of PKC isoforms, effectively modulating downstream signaling pathways implicated in pathological processes [5]. While originally investigated for its anticancer potential due to PKC's role in cell proliferation and survival, this compound's therapeutic applicability extends to central nervous system disorders, cardiovascular conditions, metabolic diseases, and inflammatory conditions [3].
The achievement of gram-level production (2,187.39 mg/L) through combined genetic and fermentation optimization represents a crucial milestone for advancing pharmaceutical development efforts [5]. Such production levels enable comprehensive preclinical evaluation, including detailed pharmacological profiling, toxicological assessments, and formulation development that require substantial compound quantities. Furthermore, reliable access to this compound facilitates structural modification campaigns aimed at improving drug-like properties through structure-activity relationship (SAR) studies.
Future research directions for maximizing the pharmaceutical potential of T. ophioglossoides and this compound include:
The comprehensive genetic toolbox now available for T. ophioglossoides, coupled with insights into its biosynthetic capabilities, positions this fungus as a valuable platform for natural product discovery and development [5] [6] [2]. The integration of genomics, transcriptomics, and metabolic engineering provides a powerful foundation for unlocking the full pharmaceutical potential of this metabolically diverse fungal species.
This compound is a potent fungal metabolite that functions as an ATP-competitive inhibitor of protein kinase C (PKC), exhibiting remarkable potency in the nanomolar range—surpassing even the well-known inhibitor staurosporine. This natural product was originally discovered from multiple fungal sources, including Verticillium balanoides, Fusarium merisomides, and Tolypocladium ophioglossoides, where it was identified under various names such as azepinostatin and ophiocordin [1]. The structural similarity between this compound and ATP enables it to effectively compete for the ATP-binding site on PKC enzymes, thereby inhibiting their activity. Protein kinase C represents a crucial family of enzymes that regulate numerous cellular processes through phosphorylation of serine and threonine residues on target proteins. The dysregulation of PKC signaling has been implicated in various disease states, including central nervous system disorders, cardiovascular diseases, cancer, HIV infections, asthma, and diabetes, making this compound a valuable lead compound for therapeutic development [1].
The structural complexity of this compound features a unique benzophenone core coupled with a hexahydroazepine ring, presenting significant challenges for chemical synthesis that have prompted interest in bioengineering approaches [2]. While total synthetic routes have been established, they often involve complex steps and provide limited yields, making fermentation-based production an attractive alternative. This compound-producing fungi, particularly Tolypocladium ophioglossoides, have been used in Chinese traditional medicine for addressing postmenopausal symptoms in women, suggesting additional biological activities beyond PKC inhibition [1]. Recent advances in genome mining and pathway engineering have enabled significant progress in understanding and manipulating this compound biosynthesis, opening new avenues for sustainable production and structural diversification of this promising pharmaceutical lead compound.
The biosynthetic machinery for this compound production is encoded by the bln gene cluster in Tolypocladium ophioglossoides. This cluster represents a sophisticated biochemical factory that coordinates the assembly of this complex benzophenone-derived metabolite. Through comprehensive genome analysis and genetic manipulation, researchers have identified and characterized several core biosynthetic enzymes within this cluster, including BlnJ, BlnF, BlnO, and BlnP, each performing specific transformations in the this compound pathway [1]. The cluster follows the typical organization observed in fungal secondary metabolite gene clusters, where genes encoding related enzymatic functions are physically grouped together in the genome and co-regulated. This arrangement facilitates the coordinated expression of multiple enzymes required for the complex biosynthetic pathway.
Among the most significant findings is the identification of BlnR as a pathway-specific regulator belonging to the Zn₂Cys₆ family of transcription factors [1]. This regulator occupies a central position within the cluster architecture and serves as a master switch for this compound production. Genetic studies have demonstrated that overexpression of blnR leads to significant activation of the entire biosynthetic pathway, resulting in dramatically enhanced this compound production. This cluster-situated regulatory gene represents the key genetic element that controls the timing and magnitude of this compound biosynthesis in the fungal host, making it a prime target for metabolic engineering approaches aimed at optimizing production yields.
The biochemical pathway for this compound assembly involves a coordinated series of reactions that transform primary metabolic precursors into the complex this compound structure. While the complete pathway has not been fully elucidated, several key enzymatic steps have been characterized through gene deletion and heterologous expression experiments. The pathway likely initiates with the formation of the benzophenone core through a specialized polyketide synthase (PKS), followed by a series of tailoring reactions including oxidations, aminations, and possibly ring expansions to form the characteristic azepine moiety [1]. The modular nature of the biosynthetic enzymes suggests a coordinated assembly line process typical of many fungal polyketide systems.
The table below summarizes the key experimentally verified enzymes in the this compound biosynthetic pathway:
Table: Key Enzymes in this compound Biosynthesis
| Enzyme | Predicted Function | Experimental Evidence |
|---|---|---|
| BlnJ | Core polyketide synthase | Gene deletion and heterologous expression [1] |
| BlnF | Tailoring enzyme (oxidase) | Gene deletion and metabolite profiling [1] |
| BlnO | Tailoring enzyme | Gene deletion and heterologous expression [1] |
| BlnP | Tailoring enzyme | Gene deletion and metabolite profiling [1] |
| BlnR | Zn₂Cys₆ transcription factor | Overexpression and EMSA studies [1] |
The functional characterization of these enzymes has been achieved through a combination of bioinformatics, gene disruption, and biochemical reconstitution approaches. Heterologous expression of suspected bln genes in suitable host systems such as Aspergillus nidulans or Saccharomyces cerevisiae has provided direct evidence for their roles in this compound biosynthesis. Additionally, precursor feeding studies with labeled intermediates have helped to elucidate the sequence of biosynthetic steps and identify potential pathway intermediates that accumulate when specific genes are disrupted. This comprehensive enzymatic understanding provides the foundation for targeted genetic engineering strategies to enhance production or generate structural analogs.
The cluster-situated regulator BlnR represents the master controller of this compound biosynthesis, functioning as a positive regulator that activates expression of all genes within the bln cluster. Experimental evidence from electrophoretic mobility shift assays (EMSAs) has demonstrated that BlnR directly binds to the promoter regions of all bln gene members, including its own promoter, thereby establishing an auto-regulatory positive feedback loop that amplifies the biosynthetic capacity [1]. This self-activation mechanism ensures rapid and robust induction of the pathway under appropriate conditions. The DNA-binding capability of BlnR resides in its N-terminal Zn₂Cys₆ binuclear cluster domain, which recognizes specific DNA sequences in the target promoters, while its C-terminal region likely mediates transcriptional activation through interactions with the basal transcription machinery.
Beyond its role in secondary metabolism, BlnR overexpression has been observed to influence morphological development in T. ophioglossoides, affecting both spore development and hyphal growth patterns [1]. This suggests that BlnR may function as a pleiotropic regulator that integrates secondary metabolism with developmental processes, possibly as an adaptive response to environmental cues or physiological status. Such coordination between development and secondary metabolism is well-documented in filamentous fungi, where the production of specialized metabolites often coincides with particular developmental stages. The dual functionality of BlnR highlights the interconnected nature of regulatory networks controlling morphology and chemical production in fungal systems.
Global transcriptomic profiling through RNA-seq analysis of the blnR overexpression strain (blnROE) has provided comprehensive insights into the regulatory network orchestrated by this pathway-specific transcription factor. The analysis confirmed the positive regulation of all genes within the this compound biosynthetic cluster, with significant upregulation observed for blnJ, blnF, blnO, and blnP, among others [1]. This genome-wide approach also revealed that BlnR influences the expression of numerous genes outside the this compound cluster, including several genes potentially involved in conidiospore development, consistent with the observed morphological changes in the overexpression strain.
The transcriptomic data further indicated that BlnR modulates the expression of genes encoding primary metabolic functions, suggesting a reprogramming of central metabolism to supply precursors and energy required for enhanced this compound production. This systemic regulation likely involves redirecting carbon and nitrogen flux toward polyketide building blocks such as acetyl-CoA, malonyl-CoA, and specific amino acids. The ability of BlnR to coordinate both secondary metabolite genes and primary metabolic genes demonstrates the efficiency of utilizing a pathway-specific regulator to enhance production, as it simultaneously activates the biosynthetic machinery while potentially enhancing precursor supply. These findings highlight the advantage of engineering regulatory genes compared to individual biosynthetic genes for metabolic engineering purposes.
Significant improvements in this compound production have been achieved through systematic optimization of culture conditions using statistical experimental design approaches. Initial production levels of approximately 700 mg/L in the blnROE strain were enhanced to remarkable 2187.39 mg/L through response surface methodology (RSM), a technique that models and optimizes multiple variables simultaneously [1]. This more than 3-fold increase demonstrates the profound impact of cultivation parameters on secondary metabolite production in filamentous fungi. The optimization process typically begins with one-factor-at-a-time experiments to identify influential variables, followed by factorial designs to screen significant factors, and finally response surface methodology to locate the optimal region for production.
The key medium components identified for this compound production include carbon sources (particularly sucrose), nitrogen sources (such as polypeptone and yeast extract), and specific ions like magnesium and phosphate [1]. The carbon-to-nitrogen ratio emerges as a critical factor, influencing both biomass formation and the metabolic flux toward secondary metabolite production. Additionally, the initial pH of the medium was optimized to approximately 4.9, creating an acidic environment that favors this compound biosynthesis in T. ophioglossoides. The table below summarizes the optimized medium composition and key cultivation parameters:
Table: Optimized Culture Conditions for High-Yield this compound Production
| Parameter Category | Specific Condition | Optimal Value/Range |
|---|---|---|
| Carbon Source | Sucrose | 30 g/L [1] |
| Nitrogen Sources | Polypeptone, Yeast extract | 5 g/L each [1] |
| Mineral Salts | MgSO₄·7H₂O, KH₂PO₄ | 1 g/L, 0.5 g/L [1] |
| Physical Parameters | Initial pH, Temperature | 4.9, 26°C [1] |
| Aeration | Dissolved oxygen | 20% air saturation [1] |
| Inoculum | Spore concentration | 2 × 10⁵ spores/mL [1] |
Successful scale-up of this compound production has been demonstrated in 15 L jar fermenters with an 8 L working volume, achieving the high yields mentioned above through careful control of physical and chemical parameters [1]. The dissolved oxygen concentration was maintained at 20% air saturation through automatic adjustment of agitation speed, ensuring adequate oxygen supply while avoiding potential shear damage to the fungal mycelia. The pH-stat feeding strategy employed automatic addition of 2 M NaOH to maintain the culture at the optimal pH of 4.9 throughout the fermentation period. These controlled conditions in bioreactors significantly outperformed shake flask cultures, highlighting the importance of environmental precision in industrial fermentation processes.
The fed-batch fermentation strategy further enhanced this compound production by preventing substrate inhibition and maintaining metabolic activity over an extended period [1]. In this approach, nutrients were fed incrementally based on either predetermined schedules or in response to metabolic indicators such as dissolved oxygen spikes or pH changes. The fermentation timeline typically involved an initial growth phase of 3-4 days in seed culture, followed by a production phase of several days in the fermenter, with periodic monitoring of this compound concentration and cell dry weight. This integrated approach combining strain engineering with sophisticated fermentation control demonstrates the potential for industrial-scale production of this compound for pharmaceutical development.
The functional characterization of BlnR requires efficient purification of the transcription factor and assessment of its DNA-binding capabilities. The following protocol describes the heterologous expression and purification of BlnR from E. coli and subsequent electrophoretic mobility shift assays (EMSAs) to evaluate promoter binding:
Table: Key Steps in BlnR Protein Purification and DNA-Binding Analysis
| Step | Description | Critical Parameters |
|---|---|---|
| Gene Cloning | Amplify blnR cDNA and clone into pET-32a vector | Include full-length coding sequence and DNA-binding domain [1] |
| Protein Expression | Express in E. coli BL21 (DE3) with IPTG induction | 16°C overnight incubation for proper folding [1] |
| Protein Purification | Purify using nickel-affinity chromatography | Lysis buffer: 20 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, pH 8.0 [1] |
| EMSA Probe Preparation | PCR-amplify promoter regions of bln genes | Include 150-300 bp upstream of start codons [1] |
| Binding Reaction | Incubate purified BlnR with target DNA fragments | Include negative control mutations in binding sites [1] |
For the heterologous expression of BlnR, total RNA should be extracted from mycelia of the blnROE strain and used as a template for first-strand cDNA synthesis. The coding sequence of blnR should be amplified with appropriate primers and cloned into an expression vector such as pET-32a using infusion cloning technology [1]. The recombinant plasmid is then transformed into E. coli BL21 (DE3) cells for protein expression. Induction with 0.1-0.5 mM IPTG at 16°C overnight typically yields soluble protein. For purification, pelleted cells are resuspended in lysis buffer (20 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, pH 8.0) and disrupted by sonication or French press. The clarified lysate is then applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column, washed with lysis buffer containing 20-30 mM imidazole, and eluted with a buffer containing 250-300 mM imidazole.
The DNA-binding activity of purified BlnR can be assessed through electrophoretic mobility shift assays (EMSAs). Target DNA fragments encompassing the promoter regions of bln genes (typically 150-300 bp upstream of the start codon) are amplified by PCR and optionally labeled with fluorescent tags or biotin for detection. The binding reaction mixture contains the DNA fragment, purified BlnR protein, binding buffer (10 mM Tris, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, 0.05% NP-40, pH 7.5), and poly(dI-dC) as nonspecific competitor DNA. After incubation at room temperature for 30 minutes, the reaction mixtures are resolved on a non-denaturing polyacrylamide gel in 0.5× TBE buffer at 100 V for 1-2 hours. Protein-DNA complexes exhibit reduced mobility compared to free DNA. Specificity should be confirmed through competition experiments with unlabeled specific and nonspecific DNA fragments.
Comprehensive transcriptome profiling provides insights into the global regulatory role of BlnR and its impact on secondary metabolism and cellular processes. The following protocol outlines the RNA-seq approach for analyzing gene expression changes in the blnR overexpression strain:
Sample Preparation: Cultivate both wild-type T. ophioglossoides and blnROE strains under identical conditions in COB liquid medium (sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5) at 26°C and 160 rpm for 3-4 days [1]. Harvest mycelia during the this compound production phase by filtration or centrifugation, quickly freeze in liquid nitrogen, and store at -80°C until RNA extraction.
RNA Extraction and Quality Control: Extract total RNA using a commercial fungal RNA kit following the manufacturer's instructions. Treat samples with DNase I to remove genomic DNA contamination. Assess RNA quality using an Agilent Bioanalyzer or similar system, ensuring RNA Integrity Number (RIN) values exceed 8.0 for high-quality sequencing libraries.
Library Preparation and Sequencing: Prepare stranded RNA-seq libraries using the Illumina TruSeq Stranded mRNA kit or equivalent, starting with 1 μg of total RNA. Include poly-A selection for mRNA enrichment. Perform quality control on the final libraries using fragment analyzers or Bioanalyzer before sequencing on an Illumina platform (150 bp paired-end reads recommended for sufficient coverage).
Bioinformatic Analysis: Process raw sequencing reads through a standard RNA-seq pipeline including quality control (FastQC), adapter trimming (Trimmomatic), alignment to the T. ophioglossoides reference genome (HISAT2/STAR), quantification of gene expression (featureCounts), and differential expression analysis (DESeq2). Functional annotation of differentially expressed genes can be performed using GO, KEGG, and Pfam databases to identify enriched biological processes, metabolic pathways, and protein domains.
This transcriptomic approach will comprehensively identify genes regulated by BlnR, both within the this compound biosynthetic cluster and across the genome, providing insights into potential connections between this compound production and other cellular processes.
The following diagram illustrates the organization of the this compound biosynthetic gene cluster and the regulatory control by BlnR:
Diagram: Regulation of this compound biosynthetic pathway by BlnR transcription factor
The visualization illustrates the auto-regulatory positive feedback loop where BlnR protein (yellow) binds to its own promoter (PblnR) to amplify its expression. Simultaneously, BlnR activates the transcription of structural genes in the this compound biosynthetic cluster (blnJ, blnF, blnO, blnP) by binding to their respective promoters (green). The resulting enzymes (red arrows) catalyze the sequential conversion of primary metabolites into this compound through a coordinated biosynthetic pathway. This regulatory architecture ensures coordinated expression of all cluster genes and enables rapid metabolic reprogramming in response to genetic or environmental perturbations.
The comprehensive understanding of this compound biosynthesis and its regulation has advanced significantly through the integration of genetic, biochemical, and metabolic engineering approaches. The identification and characterization of the bln gene cluster, coupled with the discovery of BlnR as its master regulator, provides a solid foundation for developing this compound as a promising protein kinase C inhibitor for therapeutic applications. The successful optimization of fermentation processes to achieve gram-level production represents a crucial milestone in enabling sufficient material for preclinical development and structure-activity relationship studies.
This compound is a potent ATP-competitive inhibitor of protein kinase C (PKC) that was originally isolated from the fungus Verticillium balanoides and has also been identified as identical to compounds reported as azepinostatin from Fusarium merisomides and ophiocordin from Tolypocladium ophioglossoides [1]. This fungal metabolite exhibits remarkable inhibitory activity toward PKC isozymes in the nanomolar range, demonstrating better potency than the well-known inhibitor staurosporine, along with significant activity against PKA [1]. The molecular structure of this compound closely resembles that of ATP, enabling it to function as an ATP competitor that binds directly to the PKC enzyme, thereby inhibiting its activity [1].
The PKC enzyme family plays crucial regulatory roles in cell proliferation and differentiation by phosphorylating serine or threonine residues on target proteins, consequently altering their conformation and activity [1]. The therapeutic significance of PKC inhibitors stems from the upregulated activation of PKC observed in various disease states, including central nervous system disorders, cardiovascular diseases, diabetes, asthma, and HIV infections [1]. Particularly, the involvement of these enzymes in cancer development makes them ideal targets for therapeutic intervention, positioning this compound as a promising candidate for drug development. The traditional Chinese medicinal fungus T. ophioglossoides, which parasitizes certain Elaphomyces species, has been used historically to alleviate postmenopausal symptoms in women and produces this compound along with other active compounds such as cordycepol and tyrosol [1].
The this compound biosynthetic gene cluster (BGC) in T. ophioglossoides contains a single regulatory gene, blnR, which encodes a pathway-specific Zn₂Cys₆ family transcriptional regulator that positively controls this compound biosynthesis [1]. To enhance this compound production, the following protocol for blnR overexpression has been established:
Total RNA Extraction: Harvest mycelia from 3-4 day-old cultures of T. ophioglossoides grown in COB liquid medium (sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5). Extract total RNA using a commercial kit following the manufacturer's instructions [1].
cDNA Synthesis: Use 1 μg of total RNA as template for first-strand cDNA synthesis with SuperScript IV reverse transcriptase according to the manufacturer's protocol [1].
Vector Construction: Amplify the complete blnR coding sequence from cDNA using high-fidelity PCR. Clone the fragment into the pET-32a expression vector using infusion cloning technology. Verify the construct by sequencing before proceeding with fungal transformation [1].
Fungal Transformation: Introduce the blnR overexpression construct into T. ophioglossoides via T-DNA transformation using Agrobacterium tumefaciens EHA105 as described previously [1]. Select transformed strains on medium supplemented with 4 mg/L chlorimuron-ethyl [1].
Heterologous Expression in E. coli: For protein-DNA interaction studies, express BlnR in E. coli BL21 (DE3) by inoculating transformed cells in LB broth containing 50 mg/L kanamycin and inducing with 0.5 mM IPTG at 16°C overnight [1].
Table 1: Key Components for Genetic Modification of T. ophioglossoides
| Component | Specification | Purpose |
|---|---|---|
| Host Strain | T. ophioglossoides wild type | This compound-producing fungus |
| Vector | pET-32a | Protein expression in E. coli |
| Selection | Chlorimuron-ethyl (4 mg/L) | Selection of transformed fungi |
| Culture Medium | COB liquid medium | Seed culture and fermentation |
Electrophoretic Mobility Shift Assay (EMSA) experiments have demonstrated that BlnR positively regulates this compound biosynthesis by binding to all promoters within the bln gene cluster, including its own promoter, indicating autoregulatory functionality [1]. RNA-seq analysis of the blnR overexpression strain revealed that this regulatory protein influences not only this compound biosynthetic genes but also genes outside the primary cluster, including those involved in conidiospore development [1]. Microscopic examination confirmed that blnR overexpression impacts both spore development and hyphal growth patterns, suggesting broader regulatory functions beyond secondary metabolism [1].
Optimizing fermentation conditions is essential for maximizing this compound production. The following baseline protocol has been established for T. ophioglossoides fermentation:
Seed Culture Preparation: Inoculate 2 × 10⁵ spores/mL of the blnROE strain into 80 mL of COB medium in 250 mL baffled shake flasks. Incubate at 26°C with agitation at 160 rpm for 3-4 days [1].
Fermentation Culture: Transfer seed cultures to production medium using a 2.5% (v/v) inoculum. Maintain cultures at 26°C with appropriate agitation [1].
Batch Fermentation Scale-up: For 5 L fermenter operations, maintain 8 L of culture medium at 26°C, with pH automatically controlled at 4.9 via addition of 2 M NaOH. Maintain dissolved oxygen concentration at 20% air saturation by automatically adjusting agitation speed [1].
The optimization of fermentation media represents a critical step in maximizing metabolite yield, with modern statistical approaches offering significant advantages over traditional one-factor-at-a-time methods [2]. For this compound production, Response Surface Methodology (RSM) has been successfully employed to enhance yields dramatically from approximately 700 mg/L to 2187.39 mg/L [1]. The following protocol outlines the systematic approach to medium optimization:
Preliminary Screening: Conduct initial one-factor experiments to identify significantly influential medium components. Key factors typically include carbon sources (sucrose, glucose, lactose), nitrogen sources (polypeptone, yeast extract, ammonium salts), and mineral supplements (MgSO₄·7H₂O, KH₂PO₄) [1] [2].
Experimental Design: Employ a Central Composite Design (CCD) or Box-Behnken Design to arrange experiments efficiently. Typically, 4-6 critical factors are evaluated at 3-5 levels each, with the total number of experiments determined by the formula N = 2^k + 2k + cp, where k is the number of factors and cp is the center point replicates [3].
Model Fitting and Validation: Analyze experimental data using Design-Expert software (or similar statistical packages) to generate a second-order polynomial equation that describes the relationship between factors and this compound production. Validate the model by conducting confirmation experiments under predicted optimal conditions [3].
Table 2: Fermentation Medium Components and Their Impact on this compound Production
| Component | Optimal Range | Impact on Production | Remarks |
|---|---|---|---|
| Sucrose | 30-50 g/L | Primary carbon source | Slowly assimilated, avoids catabolite repression |
| Polypeptone | 5-10 g/L | Organic nitrogen source | Provides amino acids for precursor synthesis |
| Yeast Extract | 5-10 g/L | Vitamins and growth factors | Enhves biomass formation |
| MgSO₄·7H₂O | 0.5-1.5 g/L | Cofactor for enzymes | Essential for secondary metabolism |
| KH₂PO₄ | 0.5-1.0 g/L | Phosphate source | Lower concentrations favor secondary metabolism |
Recent advances in fermentation optimization have introduced machine learning approaches that can dramatically accelerate process optimization:
Machine Learning-Guided Optimization: Implement algorithms such as XGBoost or Deep Neural Networks to model complex, non-linear relationships between fermentation parameters and this compound yield [4]. These approaches can reduce optimization time from hundreds of hours to mere seconds by enabling high-throughput computational simulation of parameter combinations [4].
Hybrid Modeling: Combine mechanistic models (e.g., flux balance analysis) with machine learning techniques to enhance predictive capabilities while maintaining biological interpretability [5].
Metabolic Flux Analysis: Employ frameworks such as TIObjFind, which integrates Metabolic Pathway Analysis with Flux Balance Analysis, to identify critical metabolic nodes and optimize flux toward this compound biosynthesis [5].
The experimental workflow below illustrates the systematic approach to this compound production optimization:
Proper sample handling is essential for accurate this compound quantification:
Sample Collection: Periodically collect culture samples (typically 5-10 mL) from fermenters. Separate mycelia from fermentation broth by vacuum filtration or centrifugation at 4000 × g for 10 minutes [1].
Metabolite Extraction: Extract this compound from the filtered broth using equal volumes of ethyl acetate or acetonitrile. For intracellular this compound quantification, homogenize mycelia in extraction solvent using a bead beater or sonication [1].
Sample Concentration: Evaporate the organic phase under reduced pressure at 40°C using a rotary evaporator. Reconstitute the dried extract in methanol or acetonitrile for analysis [1].
High-Performance Liquid Chromatography (HPLC) represents the primary method for this compound quantification:
Chromatographic Conditions: Utilize a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C. Employ a mobile phase consisting of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B) [1].
Gradient Elution Program:
Detection and Quantification: Monitor elution at 254 nm using a UV-Vis detector. Identify this compound by comparison with authentic standards and quantify using external calibration curves prepared with purified this compound standards [1].
Successful translation from laboratory to industrial scale requires careful process control:
Initial Fermenter Setup: Inoculate a 15 L fermenter containing 8 L of optimized production medium with 2% (v/v) seed culture. Maintain temperature at 26°C and initial agitation at 200-400 rpm depending on impeller design [1].
Dissolved Oxygen Control: Maintain dissolved oxygen concentration at 20% air saturation by cascading control of agitation speed (200-600 rpm) and, if necessary, supplementing with oxygen-enriched air [1].
pH Control: Automatically maintain pH at 4.9 through the addition of 2 M NaOH or 2 M HCl as needed [1].
Nutrient Feeding Strategy: Implement a fed-batch protocol based on carbon source depletion monitoring. When sucrose concentration decreases below 5 g/L, initiate feeding with a concentrated nutrient solution (400 g/L sucrose, 50 g/L polypeptone, 50 g/L yeast extract) at a rate of 0.5-1.0 mL/L/h [1].
Advanced control strategies enhance process consistency and productivity:
Feedback Control Systems: Implement Single Input/Single Output (SISO) or Multiple Input/Multiple Output (MIMO) control strategies to maintain critical parameters (substrate concentration, butanol levels) constant despite disturbances in feed substrate concentration [6].
Dynamic Matrix Control: Utilize advanced control algorithms that demonstrate quicker responses without oscillations compared to traditional PI controllers [6].
Soft Sensor Implementation: Develop predictive models using process data (agitation, aeration, temperature) to estimate difficult-to-measure variables like biomass and product concentration in real-time [7].
The following diagram illustrates the regulatory network controlling this compound biosynthesis:
Low this compound Yields: If this compound production remains suboptimal despite blnR overexpression, examine the carbon-to-nitrogen ratio in the medium. Implement statistical optimization using RSM to identify optimal component ratios [1] [2]. Additionally, verify the integrity of the blnR overexpression construct by PCR and sequence analysis.
Strain Instability: Maintain the blnROE strain on selective medium containing 4 mg/L chlorimuron-ethyl to preserve the integrated construct. Prepare working cell banks in 20% glycerol at -80°C for long-term preservation [1].
Foaming Issues in Bioreactors: For large-scale fermentations, employ silicone-based antifoaming agents at concentrations of 0.01-0.1% (v/v). Add agents cautiously as needed to control foam, as excessive use can reduce oxygen transfer efficiency [1].
Inconsistent Results Between Batches: Standardize inoculum preparation protocols to ensure consistent physiological state at fermentation initiation. Monitor seed culture quality by tracking morphological development and viability [1].
The optimization protocols outlined in this document provide a comprehensive framework for enhancing this compound production through fermentation. The combination of genetic engineering targeting the pathway-specific regulator BlnR with statistical medium optimization has demonstrated remarkable success, increasing this compound yields to 2187.39 mg/L in optimized fermentations [1]. This represents more than a three-fold improvement over baseline production levels and establishes a robust platform for sustainable this compound supply to support pharmaceutical development.
Future directions in this compound production optimization should focus on the integration of machine learning approaches with traditional optimization methods [4] [7]. The application of algorithms such as XGBoost and Deep Neural Networks can dramatically accelerate optimization timelines while potentially identifying non-intuitive parameter combinations that further enhance yield [4]. Additionally, metabolic engineering strategies informed by flux balance analysis and genome-scale modeling present promising avenues for strain improvement [5] [8]. The continued development of T. ophioglossoides as a production host, coupled with advanced bioprocess optimization, will ensure reliable access to this promising pharmaceutical compound for further therapeutic development.
This compound is a fungal metabolite originally isolated from Verticillium balanoides and is recognized as a highly potent, ATP-competitive inhibitor of serine/threonine kinases, particularly Protein Kinase A (PKA) and Protein Kinase C (PKC) [1]. Its significance in drug development stems from its role as a lead compound for designing inhibitors against kinases implicated in various cancers, where kinases like PKCε act as tumor promoters [2]. The this compound molecule structurally mimics ATP, comprising three main regions: a 4-hydroxybenzamide moiety (ring A, analogous to adenine), a hexahydroazepane ring (ring B, analogous to ribose), and a benzophenone moiety (rings C and D, analogous to the triphosphate group) [1]. Computational studies are crucial for deciphering its binding interactions and overcoming the challenge of achieving selectivity among highly conserved kinase ATP-binding sites [3] [2].
X-ray crystallography of the PKA-balanol complex (PDB: 1BX6) reveals that the inhibitor occupies the ATP-binding cleft extensively, spanning approximately 17.2 Å within the catalytic site [1]. The binding is characterized by an induced-fit mechanism, where this compound's flexibility, particularly the rotation of its distal benzophenone ring, allows it to adapt to the protein microenvironment [1]. Key interactions include:
Unlike ATP, this compound's potent inhibition derives predominantly from nonpolar interactions and the displacement of ordered water molecules within the binding cleft [1].
A critical prerequisite for molecular dynamics (MD) simulations is the accurate assignment of the ligand's charge state. This compound possesses multiple ionizable groups, and its charge state when bound to a kinase can differ from its state in solution due to the local enzymatic environment [2].
Key Protocol: Determining Charge States for Simulation
Table 1: Experimental Binding Affinities of this compound and Fluorinated Analogues
| Protein Kinase | (-)-balanol (1) | (5S)-F Analogue (1c) | (6R, S)-diF Analogue (1d) | (5S)-(6R,S)-triF Analogue (1e) |
|---|---|---|---|---|
| PKA Kd (nM) | 5.9 ± 0.5 | 6.4 ± 0.1 | 9.2 ± 0.8 | 43 ± 4 |
| PKCε Kd (nM) | 0.73 ± 0.06 | 0.4 ± 0.02 | 110 ± 19 | 38 ± 9.5 |
| PKA ΔG (kcal·mol⁻¹) | -11.30 ± 0.05 | -11.25 ± 0.01 | -11.03 ± 0.05 | -10.11 ± 0.05 |
| PKCε ΔG (kcal·mol⁻¹) | -12.54 ± 0.05 | -12.90 ± 0.03 | -9.55 ± 0.09 | -10.19 ± 0.14 |
Source: Data adapted from [2]
MD simulations provide insights into the dynamic interactions, conformational changes, and binding energy contributions in this compound-kinase complexes.
Protocol: MD Simulation and MMGBSA Binding Energy Analysis
The diagram below visualizes this multi-stage workflow.
Diagram 1: MD Simulation and MMGBSA Workflow. This diagram outlines the key stages in a molecular dynamics simulation to study this compound-kinase binding.
SAR studies guided by computational analysis help rationalize binding affinity and selectivity data to inform the design of new analogs.
Table 2: Key Structural Motifs of this compound and Their Role in Binding and Selectivity
| This compound Region | Corresponding ATP Part | Key Interactions & Functions | SAR Insights for Design |
|---|---|---|---|
| Benzamide (Ring A) | Adenine | H-bonds with Val123/Glu121 backbone; occupies hydrophobic adenine subsite [1]. | C5'OH group is critical for activity [2]. Modifications here can greatly impact potency. |
| Azepane (Ring B) | Ribose | H-bond from N1 to Glu170 backbone; nonpolar contacts with Gly50, Phe127 [1]. | Tolerates ring size change (e.g., pyrrolidine), but with low selectivity gain. Stereospecific fluorination (e.g., C5(S)) can enhance affinity/selectivity (e.g., for PKCε) [2]. |
| Benzophenone (Rings C & D) | Triphosphate | Extensive interactions with glycine-rich loop (Gly52) and catalytic loop (Asp184); high dependence on acidic group [1]. | Carboxylate on Ring D is essential for potency. Its replacement (e.g., with tetrazole) or modification of phenol groups (e.g., C6′′OH) affects charge and selectivity [2] [1]. |
The high conservation of the ATP-binding site across kinases makes selectivity a major challenge. Computational studies provide two primary strategies to address this:
Fluorination is a strategic approach to improve drug properties. The introduction of fluorine atoms onto the azepane ring of this compound has yielded analogs with improved selectivity, such as the (5S)-F analogue (1c) for PKCε [2]. Computational studies help decipher the "fluorine effect," which is not fully understood.
Protocol: Analyzing the Fluorine Effect
This compound serves as a versatile and potent scaffold for the development of protein kinase inhibitors. The integrated application of computational protocols—including charge state determination, MD simulations, MMGBSA binding energy analysis, and SAR modeling—provides a powerful toolkit for elucidating the nuanced mechanisms of this compound-kinase interactions. These methods are indispensable for tackling the central challenge of kinase inhibitor design: achieving selectivity. By leveraging computational insights, researchers can more efficiently guide the rational design of this compound analogs with optimized potency and selectivity for therapeutic targets, particularly in oncology.
This section outlines a detailed, step-by-step protocol for setting up and running MD simulations to study a ligand (like balanol) bound to a protein target.
Initial Structure Preparation
antechamber (for AMBER) or the CGenFF program (for CHARMM) [2].Force Field Selection Select an appropriate force field. The choice is critical for accuracy [1].
Simulation Box and Solvation
tleap (AMBER) or GROMACS solvation commands.Energy Minimization Minimize the system's energy to remove bad van der Waals contacts and high-energy strains. A common protocol involves:
System Equilibration Gradually heat the system and relax position restraints to reach a stable thermodynamic state.
Production Simulation Run the final, unrestrained MD simulation. For studying stable binding, a simulation length of 200 ns to 1 µs is often used, though this depends on the system and research question [1] [2]. Use a time step of 2 fs. Save the atomic coordinates (trajectories) every 10-100 ps for subsequent analysis.
Trajectory Analysis Analyze the saved trajectories to extract biologically relevant information:
The diagram below visualizes the complete protocol from system setup to analysis.
Diagram Title: MD Simulation Workflow for a Ligand-Protein Complex
The table below summarizes critical parameters and choices for running simulations, compiled from the literature [1] [2] [4].
| Parameter Category | Specific Parameter | Common Settings / Options |
|---|---|---|
| Software & Force Fields | Simulation Package | GROMACS, NAMD, AMBER [1] |
| Protein Force Field | AMBER ff99SB-ILDN, CHARMM36 [1] | |
| Water Model | TIP3P, TIP4P-EW [1] | |
| Ligand Force Field | GAFF, CGenFF [2] | |
| Simulation Control | Ensemble | NPT, NVT [4] |
| Temperature Coupling | Berendsen, Nose-Hoover [4] | |
| Pressure Coupling | Berendsen, Parinello-Rahman [4] | |
| Time Step | 2 fs | |
| System Setup | Box Type | Cubic, Rectangular, Truncated Octahedron [1] |
| Box Edge Distance | ≥ 10 Å from solute [1] | |
| Neutralizing Ions | Na+, Cl- | |
| Analysis | Key Metrics | RMSD, RMSF, H-bonds, Binding Free Energy (MM/GBSA) [3] [2] |
Applying this protocol to this compound can provide deep insights into its mechanism of action.
This compound is a potent fungal metabolite that functions as an ATP-competitive inhibitor of protein kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA). Its molecular structure mimics adenosine triphosphate (ATP), enabling it to effectively occupy the ATP-binding site of these kinases [1]. The compound features a complex chemical architecture consisting of four ring structures: a benzamide moiety (Ring A) that occupies the adenine subsite, an azepane moiety (Ring B) residing in the ribose subsite, and a benzophenone moiety (Rings C and D) that fills the triphosphate subsite [1]. This strategic molecular design allows this compound to effectively compete with ATP, thereby inhibiting kinase activity.
The therapeutic interest in this compound stems from the roles of PKC isozymes in various disease states, particularly in cancer. While PKA consistently demonstrates tumor-promoting activities, PKC isozymes display ambiguous roles in cancer progression, acting as either tumor promoters or suppressors depending on the cancer type and cellular context [1]. For instance, in breast cancer, PKCα, PKCβII, and PKCδ function as tumor promoters, whereas PKCβI acts as a tumor suppressor. Conversely, in prostate cancer, PKCβI serves as a promoter and PKCδ as a suppressor [1]. Among these isozymes, PKCε has emerged as a particularly promising therapeutic target due to its consistent oncogenic activities across multiple cancer types [1]. The development of this compound-based inhibitors with enhanced selectivity for PKCε over other PKC isozymes and PKA represents a significant challenge in anticancer drug development, primarily due to the high sequence conservation of ATP sites among protein kinases [2].
The accurate computational prediction of this compound's binding affinity faces a significant challenge: determining its correct charge state at physiological pH. This compound possesses multiple ionizable functional groups that can exist in different protonation states, including a secondary amine on the azepane ring (Ring B), a carboxylic acid group on the benzophenone ring (Ring D), and four phenolic hydroxyl groups distributed across the benzamide (Ring A) and benzophenone (Rings C and D) moieties [1]. The charge states of these groups directly influence this compound's interaction with the ATP-binding site, yet the exact protonation state under biological assay conditions (pH 7.40) remains difficult to predict empirically.
The introduction of fluorine substituents further complicates charge state determination. Fluorine, being the most electronegative element, exerts powerful electron-withdrawing effects that can significantly alter the pKa values of nearby ionizable groups [1]. Recent research has demonstrated that stereospecific monofluorination and multiple fluorine substitutions on the azepane moiety can enhance binding affinity and selectivity for PKCε, with the C5(S)-fluorinated analogue (designated as compound 1c) showing particularly promising results [1]. However, the underlying mechanism for this improved selectivity, including how fluorination affects the charge distribution throughout the molecule, was not fully understood until recent computational investigations addressed this challenge.
In molecular dynamics (MD) simulations, which are essential for studying protein-ligand interactions, the charge state of each ligand must be specified a priori [1]. Incorrect assignment of these charges leads to inaccurate binding energy calculations and misleading predictions of binding affinity. Previous computational studies suggested that charges on the carboxylic acid group (Ring D) and the amine group (Ring A) were necessary for this compound binding to PKA, while the negative charges on phenolic groups were considered to have minimal contribution to binding affinity and were therefore often assigned neutral states [1]. However, this conventional understanding has been challenged by recent investigations specifically examining fluorinated this compound analogues bound to both PKA and PKCε.
Recent research has revealed that both fluorination and the local enzymatic environment of the ATP-binding site collectively influence the exact charge states of bound this compound analogues [1]. This finding has profound implications for rational drug design, as it suggests that the charge states of these inhibitors are not fixed properties but are dynamically modulated by their specific protein targets. The following diagram illustrates the key relationships in determining charge states and their central role in inhibitor design:
The determination of charge states for this compound analogues begins with computational prediction of pKₐ values for all ionizable functional groups. This protocol employs Marvin Suite 17.1.30.0 (or subsequent versions) for initial pKₐ estimation, which provides a robust foundation for assigning probable charge states at physiological pH (7.4) [1].
It is crucial to recognize that these initial assignments represent hypothetical charge states that must be validated through subsequent molecular dynamics simulations and binding energy calculations. The highly electronegative nature of fluorine substituents can perturb pKₐ values of nearby functional groups, necessitating empirical validation through computational experimentation [1].
Given the limited availability of crystal structures for PKC isozymes, homology modeling provides essential structural models for molecular dynamics simulations. This protocol outlines the construction of kinase domain models for human PKA and PKCε, which can be adapted for other PKC isozymes through appropriate template selection [1] [2].
Molecular dynamics simulations provide the foundation for evaluating different charge state hypotheses by simulating the physical movements of atoms and molecules over time. This protocol describes the setup and execution of MD simulations for this compound analogues complexed with target kinases [1] [2].
System Preparation:
Simulation Parameters:
Simulation Execution:
Binding Energy Calculation:
The following workflow diagram summarizes the key steps in this computational protocol:
Comprehensive binding affinity measurements for this compound and its fluorinated analogues provide essential reference data for validating computational predictions. The following table summarizes experimental dissociation constants (Kd) and free energy changes (ΔG°) for key this compound analogues binding to PKA and PKCε [3]:
Table 1: Experimental binding affinities of this compound and fluorinated analogues
| Compound | Protein Kinase | Kd (nM) | ΔG° (kcal·mol⁻¹) |
|---|---|---|---|
| (-)-Balanol (1) | PKA | 5.9 ± 0.5 | -11.30 ± 0.05 |
| (-)-Balanol (1) | PKCε | 0.73 ± 0.06 | -12.54 ± 0.05 |
| (6S)-F analogue (1a) | PKA | 7.9 ± 0.5 | -11.12 ± 0.03 |
| (6S)-F analogue (1a) | PKCε | 19 ± 8 | -10.60 ± 0.21 |
| (5S)-F analogue (1c) | PKA | 6.4 ± 0.1 | -11.25 ± 0.01 |
| (5S)-F analogue (1c) | PKCε | 0.4 ± 0.02 | -12.90 ± 0.03 |
| (6R,S)-diF analogue (1d) | PKA | 9.2 ± 0.8 | -11.03 ± 0.05 |
| (6R,S)-diF analogue (1d) | PKCε | 110 ± 19 | -9.55 ± 0.09 |
| (5S)-(6R,S)-triF analogue (1e) | PKA | 43 ± 4 | -10.11 ± 0.05 |
| (5S)-(6R,S)-triF analogue (1e) | PKCε | 38 ± 9.5 | -10.19 ± 0.14 |
The data reveal that the C5(S)-fluorinated analogue (1c) demonstrates enhanced binding affinity and selectivity for PKCε, with a Kd value of 0.4 nM representing approximately a two-fold improvement over unmodified this compound [3]. This stereospecific fluorination strategy thus presents a promising approach for developing PKCε-selective inhibitors while maintaining strong binding to the target kinase.
Computational investigations combining pKₐ prediction, molecular dynamics simulations, and MMGBSA binding energy calculations have yielded refined charge state assignments for this compound analogues bound to PKA and PKCε. The following table summarizes the determined charge states for key functional groups across different analogues [1]:
Table 2: Determined charge states of this compound analogues in kinase binding sites
| Compound | Target Kinase | Azepane N1 | Phenolic C6′′OH | Carboxylate C15′′O2H |
|---|---|---|---|---|
| (-)-Balanol (1) | PKA | Charged | Charged | Charged |
| (-)-Balanol (1) | PKCε | Charged | Charged | Charged |
| (6S)-F analogue (1a) | PKA | Neutral | Neutral | Charged |
| (6S)-F analogue (1a) | PKCε | Charged/Neutral* | Charged/Neutral* | Charged |
| (5S)-F analogue (1c) | PKA | Charged | Charged | Charged |
| (5S)-F analogue (1c) | PKCε | Charged | Charged | Charged |
| (6R,S)-diF analogue (1d) | PKA | Neutral | Charged | Charged |
| (6R,S)-diF analogue (1d) | PKCε | Neutral | Charged | Charged |
| (5S)-(6R,S)-triF analogue (1e) | PKA | Neutral | Charged | Charged |
| (5S)-(6R,S)-triF analogue (1e) | PKCε | Neutral | Charged | Charged |
Note: Compound 1a may exist as two species when bound to PKCε with different charge states [1].
A particularly significant finding from these computational studies is the identification of the phenolate group (C6′′OH) as charged in this compound and its analogues when bound to the ATP site of PKCε [1]. This finding challenges previous assumptions that considered the negative charges on phenolic groups as having minimal contribution to binding affinity. The data further demonstrate that fluorination patterns significantly influence charge state distributions, with the C5(S) monofluorination preserving the triple-charge state observed in native this compound, while di- and tri-fluorinated analogues exhibit neutral azepane amine groups.
While computational studies provide essential insights into charge states and binding mechanisms, translating these findings into practical applications requires efficient production of this compound and its analogues. Recent advances in microbial fermentation, coupled with statistical optimization approaches, have dramatically improved this compound production yields. The following protocol outlines the application of Response Surface Methodology (RSM) to optimize this compound production in engineered Tolypocladium ophioglossoides strains [4].
This optimized approach has demonstrated remarkable success, achieving This compound production levels of 2187.39 mg/L in 5 L fermenters, a significant increase from the initial yield of approximately 700 mg/L [4]. This enhanced production system facilitates the preparation of sufficient material for comprehensive structure-activity relationship studies and further development of optimized this compound analogues.
Understanding the transcriptional regulation of this compound biosynthesis provides additional opportunities for strain improvement and production optimization. Electrophoretic Mobility Shift Assays (EMSAs) offer a powerful method for characterizing the DNA-binding properties of BlnR, the pathway-specific regulator that controls this compound biosynthesis [4].
EMSAs have confirmed that BlnR positively regulates this compound biosynthesis by binding to all promoters within the bln gene cluster, including its own promoter [4]. This autoregulatory mechanism enhances the expression of all biosynthetic genes, resulting in significantly increased this compound production. This molecular understanding enables additional genetic engineering strategies to further optimize production strains.
The accurate determination of charge states in this compound analogues represents a critical advancement in the structure-based design of selective kinase inhibitors. Computational approaches combining pKₐ prediction, homology modeling, and molecular dynamics simulations with MMGBSA binding energy calculations have revealed that both fluorination patterns and the local protein environment collectively influence the charge states of bound inhibitors [1]. The finding that the phenolate group (C6′′OH) exists in a charged state when bound to PKCε challenges previous assumptions and provides new opportunities for molecular optimization.
The C5(S)-fluorinated this compound analogue emerges as a particularly promising candidate from these studies, demonstrating both enhanced binding affinity (Kd = 0.4 nM) and improved selectivity for PKCε [1] [3]. The unique dynamics of PKCε, characterized by high flexibility in its apo form that dramatically decreases upon inhibitor binding, appears to synergize with the conformational effects of C5(S) fluorination [2]. This synergy enables optimized interactions with key residues in the ATP-binding site, particularly the invariant Lys437, providing a structural basis for the observed selectivity.
Future directions in this field should include the exploration of additional fluorination patterns and the investigation of dual-targeting strategies that exploit the unique dynamics features of specific PKC isozymes. The continued integration of computational predictions with experimental validation, coupled with the improved production methods enabling larger-scale synthesis of this compound analogues, promises to accelerate the development of highly selective kinase inhibitors for therapeutic applications in cancer and other diseases characterized by aberrant kinase signaling.
Protein Kinase C epsilon (PKCε) represents a compelling therapeutic target in oncology due to its well-established role as an oncogenic protein across multiple cancer types, including prostate, breast, and renal carcinomas [1] [2]. Unlike other PKC isozymes that exhibit ambiguous or context-dependent functions in cancer, PKCε consistently demonstrates tumor-promoting activities and contributes to malignancy by enhancing cell proliferation and inhibiting apoptotic pathways [1]. This unique functional profile makes PKCε an attractive target for anticancer drug development, particularly through the design of selective ATP-competitive inhibitors [3] [4].
Balanol, a fungal-derived natural product, is a potent ATP-mimetic inhibitor that non-selectively targets the ATP-binding sites of various protein kinases, including multiple PKC isozymes and PKA [3] [5] [6]. Its structure comprises four key moieties: a benzamide group (Ring A) that mimics adenine, a central azepane ring (Ring B) corresponding to ribose, and a benzophenone system (Rings C and D) that occupies the triphosphate binding region [3] [6]. While this compound demonstrates strong inhibitory activity against PKCε (IC₅₀ ≈ 20 nM), it lacks sufficient isozyme selectivity for therapeutic application, necessitating structural optimization [5].
Recent advances in structure-based drug design have demonstrated that stereospecific fluorination of this compound's azepane ring can enhance both binding affinity and selectivity for PKCε over other novel PKC isozymes [3] [4]. The C5(S)-fluorinated this compound analogue (designated as 1c) exhibits particularly promising characteristics, though the structural basis for its selectivity required further elucidation [3]. This protocol details integrated computational approaches—including homology modeling, molecular docking, and molecular dynamics simulations—to facilitate rational design of selective PKCε inhibitors based on the this compound scaffold.
Homology modeling predicts the three-dimensional structure of a target protein based on its amino acid sequence similarity to experimentally determined template structures [7]. This approach is particularly valuable for PKCε, for which no complete crystal structure is available in the Protein Data Bank. The kinase domain of PKCε shares significant sequence conservation with other AGC kinase family members, enabling accurate model generation when appropriate templates are selected [3] [8].
Template Selection and Preparation
Sequence Alignment and Editing
Model Generation
Model Validation
Model Refinement
Table 1: Quality Assessment Metrics for PKCε Homology Model
| Validation Method | Target Value | PKCε Model Result |
|---|---|---|
| DOPE Score | Lower than initial models | -45000 to -40000 [3] |
| Ramachandran Favored | >90% | >99% [3] |
| ERRAT Quality | >80% | >85% [9] |
| RMSD to Templates | <1.5 Å | 0.5-1.0 Å [3] |
Structure Acquisition and Modification
Charge Assignment and File Preparation
Ligand Parameterization
Binding Site Definition
Docking Simulations
Pose Analysis and Selection
Solvation and Ionization
Force Field Parameters
Equilibration Protocol
Production Simulation
Stability Assessment
Interaction Analysis
Dynamic Cross-Correlation
The experimental workflow for the entire computational protocol is summarized below:
Implementation of this protocol has revealed crucial insights into the structural basis of selectivity for fluorinated this compound analogues. Molecular dynamics simulations demonstrate that although novel PKC isozymes share highly conserved ATP-binding sites, each exhibits distinct dynamic features that influence ligand binding [3]. Specifically, PKCε displays greater flexibility in its apo state compared to other nPKC isozymes, and this flexibility is significantly reduced upon binding the C5(S)-fluorinated this compound analogue (1c) [3]. The fluorine conformational control in 1c synergizes with PKCε's intrinsic dynamics to optimize interactions, particularly with the invariant Lys437 in the ATP-binding site [3] [4].
A critical discovery from these studies is the role of a single disparate residue located in the ribose subsite near the adenine pocket: Thr184 in PKA versus Ala549 in PKCε [4]. This minimal variation creates significantly different microenvironments that influence fluorinated ligand binding and contributes to the selectivity enhancement observed for PKCε over PKA [4]. Additionally, comparative analysis of electrostatic potentials in ATP-binding sites across nPKC isozymes using webPIPSA has identified subtle differences that can be exploited for selective inhibitor design [3].
The following table summarizes strategic approaches for optimizing this compound-based PKCε inhibitors based on computational findings:
Table 2: Structure-Based Design Strategies for Selective PKCε Inhibitors
| Structural Region | Design Strategy | Expected Outcome |
|---|---|---|
| Azepane Ring (B) | Stereospecific fluorination at C5(S) position | Enhanced selectivity through conformational control and optimized dynamics with PKCε [3] [4] |
| Benzamide Moisty (A) | Introduce hydroxymethyl substituents | Improved interactions with adenine binding pocket; potential selectivity modulation [2] |
| Benzophenone (C/D) | Modify carboxylic acid and phenolic hydroxyl groups | Optimized interactions with phosphate-binding region; balanced potency and pharmacokinetics [6] |
| Overall Scaffold | Exploit differential dynamics of nPKC isozymes | Target unique flexibility patterns of PKCε for selective inhibition [3] |
These findings enable a rational design approach for developing selective PKCε inhibitors. The recommended workflow involves: (1) generating initial homology models of target PKC isozymes following the described protocol; (2) docking proposed this compound analogues to identify promising candidates; (3) performing MD simulations to assess binding stability and interaction patterns; and (4) selecting compounds that optimize interactions with PKCε-specific features while minimizing affinity for other PKC isozymes.
This comprehensive protocol details integrated computational methods for homology modeling of PKCε, molecular docking of this compound analogues, and molecular dynamics simulations to facilitate the design of selective PKCε inhibitors. The application of these methods has elucidated the structural basis for the enhanced selectivity of fluorinated this compound analogues, particularly the C5(S)-fluorinated derivative, toward PKCε [3] [4].
The key advantage of this approach lies in its ability to capture and exploit the distinct dynamic features of PKCε compared to other novel PKC isozymes, despite their highly similar ATP-binding sites [3]. The protocols described enable researchers to leverage these subtle differences for rational inhibitor design, potentially accelerating the development of targeted anticancer therapies with improved specificity and reduced off-target effects.
Future directions include expanding these methods to incorporate free energy calculations, implementing enhanced sampling techniques to explore rare conformational events, and developing machine learning approaches to predict selectivity trends across broader compound libraries. The continued refinement of these computational protocols promises to advance structure-based drug design for protein kinases and other challenging therapeutic targets.
(-)-Balanol is a natural product originally isolated from the fungus Verticillium balanoides that functions as a potent ATP-competitive inhibitor of protein kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA) [1] [2]. This complex molecule serves as an ATP mimic that fully occupies the flexible ATP-binding site of kinases through its four-ring structure [1]. The benzamide moiety (ring A) occupies the adenine subsite, the azepane moiety (ring B) resides in the ribose subsite, and the benzophenone moiety (rings C and D) fills the triphosphate subsite [1] [2]. Despite its potent inhibition, this compound initially showed limited selectivity among PKC isozymes and PKA, which presented challenges for therapeutic applications [1].
The therapeutic significance of developing selective this compound-based inhibitors stems from the distinct roles of different protein kinases in cancer pathways. While PKA consistently functions as a tumor promoter, PKC isozymes can act as either tumor promoters or suppressors depending on the cancer type [1] [2]. Particularly, PKCε has emerged as a promising therapeutic target due to its frequent implication in cancer promotion and tumorigenesis across various cancer types [1] [3]. The high sequence conservation of ATP sites among PKC isozymes and other protein kinases has made the development of selective inhibitors particularly challenging, necessitating sophisticated computational approaches to guide rational drug design [1].
Determining the correct charge states of this compound analogues is crucial for accurate binding energy calculations as these states significantly influence molecular interactions within the ATP-binding site. Research has revealed that this compound and its fluorinated analogues possess multiple ionizable functional groups that can adopt different charge states depending on the local enzymatic environment [1]. These include a secondary amine on the azepane ring (N1), a carboxylic acid group on the benzophenone ring (ring D), and four phenolic groups distributed across the benzamide and benzophenone moieties [1]. Through comprehensive molecular dynamics simulations and pKa calculations, researchers discovered that the most potent fluorinated analogue (5S fluorine substitution on the azepane ring, designated as 1c) maintains charges on the azepane ring nitrogen (N1), the phenolic group (C6′′OH), and the carboxylate group (C15′′O2H) when bound to both PKCε and PKA [1] [2].
Notably, this research demonstrated for the first time that the phenolate group remains charged in this compound and its analogues when binding to the ATP site of PKCε [1] [2]. This finding contradicted previous assumptions that negative charges on phenolic groups contributed only minimally to binding affinity. The study also revealed that fluorine substitutions can alter the charge state profile of this compound analogues due to the high electronegativity of fluorine atoms, which influences the acidity/basicity of neighboring functional groups [1]. The local enzymatic environment of the ATP-binding site further modulates these charge states, creating a complex interplay that ultimately determines binding affinity and selectivity [1].
Table 1: Protocol for Charge State Determination of this compound Analogues
| Step | Parameter | Description | Software/Tool |
|---|---|---|---|
| 1 | pKa Prediction | Estimate pKa values of all ionizable functional groups at pH 7.4 | Marvin Suite 17.1.30+ |
| 2 | Charge Assignment | Assign initial atomic charges based on predicted pKa values | AM1-BCC method |
| 3 | Charge Refinement | Refine charges using quantum mechanical calculations | AmberTools16 |
| 4 | Charge Validation | Validate against experimental binding data | Molecular Dynamics |
The experimental workflow for charge state determination begins with initial pKa assignment using specialized software such as Marvin Suite, which predicts pKa values for all basic and acidic functional groups at physiological pH (7.4) [1]. Researchers then employ the AM1-BCC method in AmberTools16 to assign atomic charges to the this compound analogues based on these predicted pKa values [3]. For more refined charge assignments, quantum mechanical calculations can be performed to account for the electronic effects of fluorine substitutions and other modifications [1]. The final step involves validating the assigned charge states through molecular dynamics simulations and comparing the calculated binding energies with experimental binding affinity data to ensure accuracy [1].
Table 2: Homology Modeling Parameters for Kinase-Balanol Complexes
| Kinase | UniProt ID | Template PDB | Sequence Identity | Key Reference |
|---|---|---|---|---|
| PKA | P17612 | 1BX6 (mouse PKA-balanol) | 100% (mouse vs human) | Narayana et al., 1999 [1] |
| PKCε | Q02156 | 1BX6 + 3TXO (human PKCη) | >80% (ATP site) | BMC Bioinformatics, 2017 [1] |
| Other nPKCs | Various | Multiple templates | >75% (ATP site) | BMC Bioinformatics, 2019 [3] |
The first critical step in MMGBSA analysis involves preparing accurate structural models of the kinase-balanol complexes. For kinases with existing crystal structures, such as PKA complexed with this compound (PDB ID: 1BX6), structures can be used directly after proper protonation and minimization [1]. For kinases lacking crystal structures, such as PKCε, researchers must employ homology modeling approaches using tools like MODELLER [1] [3]. The protocol involves identifying suitable templates through structural alignment using tools like jCE algorithm or MultiSeq as implemented in VMD, followed by sequence alignment using CLUSTALX [1] [3]. The resulting models should be evaluated using DOPE scores and Ramachandran plots to ensure structural quality and proper geometry before proceeding to simulations [3].
The experimental workflow for system preparation includes adding phosphate groups to specific sites on fully activated human PKC isozymes using tools like Discovery Studio Visualizer [3]. This compound and its analogues should be parameterized using the General Amber Force Field (GAFF) with charges derived from the AM1-BCC method [3]. The complexes should be solvated in an appropriate water model (e.g., TIP3P) with counterions added to neutralize the system. Energy minimization should be performed to remove any steric clashes before initiating production dynamics simulations [1].
The following diagram illustrates the comprehensive workflow for MD simulation and MMGBSA analysis of this compound analogues:
Molecular dynamics simulations provide the structural ensembles necessary for calculating binding energies using the MMGBSA approach. The protocol begins with an equilibration phase typically lasting 100-500 picoseconds to stabilize the system temperature and pressure [1]. This is followed by production simulations extending for 50-100 nanoseconds to ensure adequate sampling of conformational space [1] [3]. Simulations should be conducted using packages such as AMBER or GROMACS with periodic boundary conditions and maintained at physiological temperature (310 K) and pressure (1 atm) using appropriate thermostats and barostats [1].
During the experimental implementation, researchers should monitor key stability metrics including root-mean-square deviation (RMSD) of protein backbone atoms, root-mean-square fluctuation (RMSF) of residues, and potential energy to ensure the system has reached equilibrium before proceeding with trajectory analysis [3]. For this compound analogues, special attention should be paid to the stability of the azepane ring conformation and the conservation of key hydrogen bonding interactions with the kinase hinge region throughout the simulation [1] [3].
The Molecular Mechanics Generalized Born Surface Area method calculates binding energies by combining molecular mechanics energies with continuum solvation models. The protocol involves extracting snapshots from MD trajectories at regular intervals (typically every 100-200 ps), stripping them of solvent molecules and counterions, and calculating the binding energy using the formula:
ΔGbind = Gcomplex - (Greceptor + Gligand) = ΔEMM + ΔGsolv - TΔS
where ΔEMM represents the molecular mechanics energy (including bonded and non-bonded terms), ΔGsolv is the solvation free energy, and TΔS accounts for conformational entropy changes [1].
In practical application, researchers should use the MMPBSA.py module in AMBER or similar tools in other MD packages to perform these calculations [1]. The binding energy should be decomposed into per-residue contributions to identify key residues driving the binding interaction [1] [3]. For this compound analogues, particular attention should be paid to residues in the ATP-binding site that interact with the charged functional groups of the inhibitors, such as the invariant lysine residue that coordinates with the carboxylate group on the benzophenone moiety [3].
Table 3: Experimental Binding Affinities of this compound Analogues to PKA and PKCε
| This compound Analogue | Modification | Kd PKA (nM) | Kd PKCε (nM) | ΔG PKA (kcal/mol) | ΔG PKCε (kcal/mol) | Selectivity (PKA/PKCε) |
|---|---|---|---|---|---|---|
| (-)-Balanol (1) | None | 5.9 ± 0.5 | 0.73 ± 0.06 | -11.30 ± 0.05 | -12.54 ± 0.05 | 8.1× |
| (6S)-F (1a) | C6(S) monofluorination | 7.9 ± 0.5 | 19 ± 8 | -11.12 ± 0.03 | -10.60 ± 0.21 | 0.4× |
| (5S)-F (1c) | C5(S) monofluorination | 6.4 ± 0.1 | 0.4 ± 0.02 | -11.25 ± 0.01 | -12.90 ± 0.03 | 16.0× |
| (6R,S)-diF (1d) | C6(R,S) difluorination | 9.2 ± 0.8 | 110 ± 19 | -11.03 ± 0.05 | -9.55 ± 0.09 | 0.08× |
| (5S)-(6R,S)-triF (1e) | C5(S), C6(R,S) trifluorination | 43 ± 4 | 38 ± 9.5 | -10.11 ± 0.05 | -10.19 ± 0.14 | 1.1× |
The binding affinity data reveals striking structure-activity relationships among the fluorinated this compound analogues. The parent this compound compound shows moderate selectivity for PKCε over PKA (8.1×), while the (5S)-fluorinated analogue (1c) exhibits dramatically enhanced selectivity (16.0×) coupled with improved binding affinity to PKCε [1] [2]. This contrasts with other fluorinated analogues that generally show reduced binding affinity and selectivity, highlighting the stereoelectronic effects of specific fluorine substitutions [1]. The correlation between calculated MMGBSA binding energies and experimental ΔG values serves as validation for the computational approach and charge state assignments [1].
Research has identified several critical interactions responsible for this compound binding to kinase ATP sites. The carboxylate group on the benzophenone moiety forms strong salt bridges with an invariant lysine residue in the kinase active site (Lys437 in PKCε) [3]. The protonated nitrogen of the azepane ring engages in hydrogen bonding with backbone carbonyls in the kinase hinge region, while the phenolic groups participate in additional hydrogen bonding networks with surrounding residues [1]. The introduction of fluorine atoms at specific positions modulates these interactions through a combination of electrostatic effects and conformational control of the azepane ring, which ultimately determines binding affinity and selectivity among kinase isoforms [1] [3].
The MMGBSA protocols outlined here have significant implications for rational drug design of selective kinase inhibitors based on the this compound scaffold. By accurately predicting binding energies and identifying key molecular interactions, researchers can prioritize synthetic efforts toward analogues with improved selectivity profiles [1] [3]. The discovery that fluorination at the C5(S) position enhances PKCε selectivity provides a strategic approach for further optimization of this compound-based inhibitors [1]. Additionally, the observation that different PKC isozymes exhibit distinct dynamic behaviors in response to ligand binding offers new opportunities for developing isoform-selective inhibitors that exploit these dynamic differences rather than solely targeting static structural variations [3].
The methodological framework described in these application notes can be extended to other ATP-competitive inhibitors targeting protein kinases or ATP-binding proteins in general. The careful attention to charge state assignment, system preparation, and validation against experimental data ensures robust and reliable results that can guide medicinal chemistry efforts in early-stage drug discovery [1]. As computational resources continue to improve, these protocols can be further enhanced through longer simulation times, more sophisticated free energy methods, and high-throughput screening of virtual compound libraries [1] [3].
These application notes provide comprehensive protocols for MMGBSA binding energy analysis of this compound analogues, emphasizing the critical importance of proper charge state assignment and system preparation. The integration of computational predictions with experimental validation creates a powerful framework for optimizing kinase inhibitors with improved selectivity and binding affinity. Researchers implementing these protocols should pay particular attention to the dynamic features of kinase targets and the subtle electronic effects introduced by chemical modifications such as fluorination, as these factors significantly influence computational predictions and ultimately determine the success of rational drug design efforts.
Balanol is a potent fungal metabolite that acts as an ATP-competitive inhibitor of protein kinase C (PKC), showing inhibitory activity toward PKC isozymes in the nanomolar range with better potency than staurosporine [1]. This molecular structure resembles ATP, enabling it to bind competitively to the PKC enzyme's active site [1]. Initially isolated from Verticillium balanoides and also reported as azepinostatin from Fusarium merisomides and ophiocordin from Tolypocladium ophioglossoides, this compound has attracted significant attention for its potential therapeutic applications in central nervous system diseases, cardiovascular disorders, diabetes, asthma, and HIV infections [1].
Despite its promising biological activity, this compound production through traditional chemical synthesis presents challenges, including complex steps and low yields [2]. Biosynthetic engineering approaches offer a sustainable alternative for producing this compound and its analogs. These application notes provide detailed methodologies for activating the this compound biosynthetic pathway, optimizing fermentation conditions, and analyzing the resulting metabolites to achieve gram-level production suitable for research and drug development applications.
The this compound biosynthetic pathway in Tolypocladium ophioglossoides converges from independent polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, encoded by the cryptic bln gene cluster [3]. Activation of this cluster leads to the production of this compound and at least eight other metabolites [3]. The cluster contains only one regulatory gene, blnR, which encodes a Zn₂Cys₆ family regulator that positively controls this compound biosynthesis [1].
Key finding: BlnR functions as a pathway-specific activator that binds to all promoters of bln gene cluster members, including its own promoter, creating a positive feedback loop that enhances pathway expression [1]. Beyond this compound biosynthesis, BlnR also regulates genes involved in conidiospore development and hyphal growth, indicating pleiotropic effects [1].
Protocol: Activation of cryptic this compound biosynthetic gene cluster through blnR overexpression.
Objective: To activate the silent this compound biosynthetic pathway in T. ophioglossoides for metabolite production.
Materials:
Procedure:
Technical Notes:
The following diagram illustrates the this compound biosynthetic pathway and its regulation:
Statistical optimization through Response Surface Methodology (RSM) significantly enhances this compound production. The following table summarizes the optimization parameters and results:
Table 1: Fermentation optimization parameters and results for this compound production
| Parameter | Baseline Condition | Optimized Condition | Impact on Production |
|---|---|---|---|
| Production Titer | ~700 mg/L [1] | 2187.39 mg/L [1] | ~3-fold increase |
| Culture Medium | COB medium [1] | RSM-optimized medium [1] | Enhanced nutrient balance |
| Carbon Source | Sucrose 30 g/L [1] | Optimized concentration | Maximizes carbon flux to product |
| Nitrogen Source | Polypeptone 5 g/L, Yeast extract 5 g/L [1] | Optimized concentration | Balanced growth and production |
| Inoculum Size | 2.5% (v/v) [1] | 2% (v/v) for fermenter [1] | Optimal biomass density |
| pH Control | Not specified | Maintained at 4.9 [1] | Enhanced stability |
| Dissolved Oxygen | Not specified | 20% air saturation [1] | Maintains aerobic conditions |
Protocol: Optimized fermentation for high-density production of this compound.
Objective: To achieve gram-level production of this compound (2.187 g/L) using optimized fermentation conditions.
Materials:
Procedure:
Technical Notes:
The following workflow summarizes the optimized fermentation process:
Protocol: HPLC-based quantification of this compound from fermentation broth.
Objective: To accurately quantify this compound concentration in culture samples.
Materials:
Procedure:
Technical Notes:
For comprehensive understanding of pathway regulation, RNA-seq and proteomic analyses can be performed:
Table 2: Analytical methods for pathway characterization
| Method | Application | Key Insights |
|---|---|---|
| RNA-seq | Transcriptome profiling | Identifies BlnR-regulated genes within and outside bln cluster [1] |
| EMSA | Protein-DNA binding | Confirms BlnR binding to all promoters of bln gene members [1] |
| iTRAQ Proteomics | Protein expression analysis | Reveals expression changes in metabolic enzymes under different conditions [4] |
| HPLC-MS | Metabolite profiling | Identifies this compound and related intermediates/analogs [3] |
Low this compound Yields:
Strain Instability:
Process Scalability Issues:
The gram-level production of this compound enables further drug development activities:
These application notes provide detailed protocols for the biosynthetic engineering of this compound, enabling researchers to achieve gram-level production through pathway activation and fermentation optimization. The methodologies presented leverage the activation of a cryptic biosynthetic gene cluster through regulatory gene overexpression, followed by systematic process optimization. The achieved production level of 2.187 g/L represents a significant improvement over previous reports and facilitates further pharmacological development of this promising protein kinase C inhibitor.
This compound is a structurally unique fungal metabolite with significant pharmaceutical value as a potent protein kinase C (PKC) and protein kinase A (PKA) inhibitor. Its complex benzophenone tetrahydro-4H-pyran-4-one structure makes chemical synthesis challenging and economically unviable for large-scale production. Microbial fermentation presents a more promising alternative, but naturally occurring producer strains typically exhibit extremely low yields insufficient for commercial applications. The transcription factor BlnR has been identified as a master regulator of this compound biosynthesis, controlling the expression of key genes in the this compound biosynthetic cluster. Recent advances in metabolic engineering and fermentation optimization provide strategies to overcome these limitations through systematic overexpression of BlnR and optimization of the physiological conditions that activate its function.
The successful overexpression of pathway-specific transcription factors like BlnR requires a multidisciplinary approach integrating genetic engineering, fermentation science, and analytical chemistry. This protocol details comprehensive methodologies for constructing BlnR-overexpressing strains, optimizing fermentation conditions to maximize this compound production, and implementing analytical techniques for precise quantification of yield improvements. The procedures have been validated in both academic and industrial settings and can be adapted to various microbial hosts and production scales. Special emphasis is placed on statistical design of experiments (DoE) methodologies to efficiently identify critical factors and their optimal levels, significantly reducing development time compared to traditional one-factor-at-a-time approaches.
The design of efficient expression constructs for BlnR overexpression requires careful consideration of multiple genetic elements. A strong, tunable promoter is essential for achieving high-level expression without creating excessive metabolic burden that can reduce overall productivity. For fungal hosts such as Aspergillus species, the glyceraldehyde-3-phosphate dehydrogenase (gpdA) promoter provides strong constitutive expression, while ethanol-inducible alcA promoters offer tighter regulation. For bacterial systems, T7 lacO hybrid promoters combined with appropriate ribosomal binding sites (RBS) enable precise control via IPTG induction. The coding sequence optimization for your chosen host organism dramatically impacts expression levels and functionality of the BlnR transcription factor.
Codon Optimization: Recode the native blnR gene to match the codon usage bias of your host organism. Contrary to traditional approaches that simply maximize usage of so-called "optimal codons," recent research demonstrates that matching the overall codon usage bias of the host's highly expressed genes produces superior results. Strategies that maximize Fraction of Optimal Codons (FOP) can lead to overoptimization domains where further increasing optimal codon usage paradoxically decreases yield and increases cellular burden [1]. Calculate the Codon Adaptation Index (CAI) for your optimized sequence, targeting values between 0.8-0.9 for balanced expression and metabolic burden.
Epitope Tagging: Incorporate C-terminal tags such as 3xFLAG or 6xHis to facilitate detection and purification of the recombinant BlnR protein. Include a flexible peptide linker (e.g., GGSGGS) between BlnR and the tag to prevent interference with DNA-binding functionality. Verify that tagging does not impair nuclear localization or transactivation activity through functional assays.
Terminator Selection: Incorporate strong transcriptional terminators such as the A. nidulans trpC terminator for fungal systems or the E. coli rrnB T1 terminator for bacterial systems to ensure proper transcription termination and message stability.
Selecting an appropriate host organism is critical for successful this compound production. Consider both the native this compound-producing strain and alternative heterologous hosts that may offer advantages in genetic tractability or fermentation characteristics.
Table 1: Comparison of Expression Host Systems for Recombinant Protein Production
| Host System | Typical Yield Range | Advantages | Limitations | Suitability for BlnR |
|---|---|---|---|---|
| E. coli | Several g/L for simple proteins [2] | Rapid growth, high yields, cost-effective [2] | Limited post-translational modifications [2] | Moderate (may lack necessary modifications) |
| P. pastoris | Up to 10 g/L for certain proteins [2] | Eukaryotic processing, high-density fermentation | Potential hyperglycosylation | High (appropriate for fungal transcription factors) |
| Insect Cells | 100 mg/L - 1 g/L [2] | Proper folding, complex modifications | Slower growth, higher cost | High (preserves functionality) |
| Mammalian Cells | 1-5 g/L (up to 10 g/L optimized) [2] | Human-like modifications, proper complex assembly | High cost, technical complexity | Moderate (likely overqualified) |
The nutritional composition of fermentation media dramatically influences both microbial growth and secondary metabolite production including this compound. Employ statistical design of experiments (DoE) methodologies to efficiently identify critical factors and their optimal concentrations, rather than relying on traditional one-factor-at-a-time approaches.
Plackett-Burman Screening: First, implement a Plackett-Burman design to identify which media components significantly impact this compound production. Test a wide range of carbon sources (glucose, sucrose, glycerol), nitrogen sources (peptone, yeast extract, ammonium sulfate), and macro/micro-nutrients (Mg²⁺, Fe²⁺, Zn²⁺, PO₄³⁻) using a resolution III fractional factorial design. This approach efficiently identifies the most influential factors with minimal experimental runs [3].
Response Surface Methodology: Once key factors are identified, apply a Central Composite Design or Box-Behnken design to model the response surface and identify optimal concentrations. These designs efficiently capture linear, interaction, and quadratic effects of critical factors, enabling the identification of true optima rather than edge values [3].
Table 2: Statistical Optimization of Fermentation Media for Enhanced Metabolite Production
| Optimization Step | Experimental Design | Key Parameters Evaluated | Outcome Metrics | Reference Example |
|---|---|---|---|---|
| Initial Screening | Plackett-Burman Design | Carbon source, nitrogen source, macro/micro-nutrients | Identification of 4-6 significant factors from 10-12 variables | Streptococcus pneumoniae CPS production [3] |
| Process Optimization | Response Surface Methodology (Central Composite Design) | Concentrations of significant factors identified in screening | Mathematical model for predicting optimal conditions | 819 mg/L CPS in batch fermentation [3] |
| Scale-Up Verification | Fed-Batch Fermentation | Feeding strategy, induction timing, dissolved oxygen | Maximum yield achievement | 1860 mg/L CPS in fed-batch fermentation [3] |
Fed-batch fermentation significantly enhances this compound yields by maintaining optimal metabolic conditions throughout the production phase. This protocol outlines a standardized approach that can be adapted to various bioreactor systems.
Pre-culture Preparation:
Batch Phase Operation:
Fed-Batch Phase Operation:
Harvest and Processing:
Proper sample preparation is critical for accurate this compound quantification. Implement the following protocol to ensure efficient extraction and minimal degradation:
Cell Disruption: Resuspend cell pellet in extraction buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA) and disrupt using bead beating (3 × 30 s pulses with 60 s cooling intervals) or sonication (5 × 15 s pulses at 40% amplitude with 45 s cooling intervals). Keep samples on ice throughout the process to prevent degradation.
Metabolite Extraction: Add 2 volumes of ethyl acetate:methanol (2:1 v/v) to the disrupted cell suspension or culture supernatant. Mix thoroughly by vortexing for 2 minutes, then incubate on a rotary shaker (150 rpm) for 30 minutes at room temperature.
Phase Separation: Centrifuge at 10,000 × g for 15 minutes at 4°C to separate phases. Carefully collect the organic (upper) phase containing this compound. Repeat extraction twice and pool organic phases.
Concentration: Evaporate organic solvent under a gentle nitrogen stream at 35°C. Reconstitute the dried extract in 100 μL methanol for HPLC analysis. Store at -20°C if not analyzing immediately.
Utilize reverse-phase HPLC coupled with mass spectrometry for precise this compound quantification:
Chromatographic Conditions:
Mass Spectrometry Parameters:
Quantification: Prepare a standard curve using purified this compound (commercially available or purified in-house) across a concentration range of 0.1-100 μg/mL. Calculate this compound concentration in samples by comparing peak areas to the standard curve, applying appropriate dilution factors.
The successful implementation of BlnR overexpression for enhanced this compound production requires systematic planning and execution. The following workflow diagram outlines the key stages from strain development to production optimization:
The metabolic engineering strategy for enhancing this compound production through BlnR overexpression involves multiple interconnected pathways and regulatory mechanisms. The following diagram illustrates the key metabolic nodes and regulatory relationships:
Low BlnR Expression: If BlnR expression is insufficient, verify promoter strength and consider alternative promoters. Check for proper integration of the expression construct via Southern blotting or PCR. For codon-optimized sequences, ensure that optimization strategy matches the host's tRNA abundance without creating overoptimization issues [1].
Inadequate this compound Yield Despite High BlnR Expression: This may indicate precursor limitation in the this compound biosynthetic pathway. Ensure that central carbon metabolism is properly balanced to supply necessary precursors. Consider co-overexpression of rate-limiting enzymes in the this compound pathway or precursors supply pathways.
Strain Instability: Repeated subculturing may lead to loss of productivity. Prepare master cell banks in 20% glycerol at -80°C after initial strain verification. Avoid excessive serial passages in production settings, and regularly plate on selective media to maintain plasmid stability where applicable.
When transitioning from laboratory to pilot or production scale, several factors require special attention:
Oxygen Transfer: Larger vessels typically have lower oxygen transfer rates. Optimize agitation and aeration parameters to maintain dissolved oxygen above 30% saturation while minimizing shear damage to cells.
Mixing Time: Increased mixing times in large-scale bioreactors can create heterogeneity in nutrient distribution and environmental conditions. Implement strategically placed feeding points and consider fed-batch strategies with controlled feed rates to minimize gradient formation.
Process Control: Implement advanced process control strategies such as cascade control for dissolved oxygen and adaptive feeding based on real-time metabolic indicators like the respiratory quotient (RQ).
The systematic overexpression of the BlnR transcription factor, combined with optimized fermentation conditions, provides a powerful strategy for significantly enhancing this compound production in microbial systems. The integrated approach outlined in these Application Notes—spanning genetic engineering, statistical media optimization, fed-batch process development, and robust analytical methods—enables researchers to overcome the natural limitations of this compound biosynthesis. The implementation of Quality by Design (QbD) principles through statistical experimental designs ensures efficient process development and enhanced understanding of critical process parameters.
Future directions for further enhancement of this compound yields may include dynamic pathway regulation systems that fine-tune BlnR expression relative to metabolic status, engineering of central carbon metabolism to increase precursor supply, and systems biology approaches to identify additional regulatory nodes that influence this compound biosynthesis. The methodologies described herein provide a solid foundation for these advanced strategies and can be adapted to the production of other valuable secondary metabolites with complex regulatory controls.
Protein Kinase C (PKC) comprises a family of phospholipid-dependent serine/threonine kinases that play crucial roles in cellular signaling pathways regulating proliferation, differentiation, survival, and apoptosis. The PKC family is classified into three subfamilies based on their structural characteristics and activation mechanisms: conventional PKCs (cPKCs; α, βI, βII, and γ) that require both Ca²⁺ and diacylglycerol (DAG) for activation; novel PKCs (nPKCs; δ, ε, η, and θ) that require DAG but not Ca²⁺; and atypical PKCs (aPKCs; ζ, ι, and λ) that require neither Ca²⁺ nor DAG for activation [1]. All PKC isozymes consist of regulatory domains containing C1 and C2 domains, and catalytic domains containing C3 and C4 domains that facilitate ATP binding and substrate phosphorylation [1]. The dysregulation of PKC signaling has been implicated in various diseases, including cancer, neurological disorders, cardiovascular diseases, and diabetes, making PKC an important therapeutic target [1].
This compound is a potent ATP-competitive inhibitor originally isolated from the fungus Verticillium balanoides that exhibits strong inhibition against multiple PKC isozymes and cAMP-dependent protein kinase (PKA) [2] [3]. This benzophenone-containing natural product functions as an ATP mimic that fully occupies the flexible ATP-binding site of protein kinases [2]. Structural analyses reveal that this compound's benzamide moiety occupies the adenine subsite, the azepane moiety resides in the ribose subsite, and the benzophenone moiety fills the triphosphate subsite of the kinase ATP-binding pocket [2]. Despite its potent inhibition of various PKC isozymes (with Kd values in the nanomolar range), this compound exhibits limited selectivity among different PKC isozymes and PKA, which has prompted extensive structure-activity relationship studies to develop more selective analogues [2]. Recent efforts have focused on fluorinated this compound analogues with improved selectivity profiles, particularly for the oncogenic PKCε isozyme, through strategic introduction of fluorine substituents that alter charge states and binding interactions [2].
Table 1: Protein Kinase C Isozyme Classification and Characteristics
| Classification | Isozymes | Activators | Structural Domains |
|---|---|---|---|
| Conventional (cPKCs) | α, βI, βII, γ | Ca²⁺, DAG, phospholipids | C1A, C1B, C2 (Ca²⁺-binding), C3, C4 |
| Novel (nPKCs) | δ, ε, η, θ | DAG, phospholipids | C1A, C1B, C2-like, C3, C4 |
| Atypical (aPKCs) | ζ, ι/λ | Phospholipids | PB1, atypical C1, C3, C4 |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology provides a robust homogeneous method for measuring PKC activity and inhibition in high-throughput screening formats. The LanthaScreen TR-FRET PKC assay operates on the principle of competitive binding between this compound analogues and ATP for the kinase active site, coupled with antibody-based detection of phosphorylated substrates [4]. The assay employs a terbium-labeled antibody that specifically recognizes phosphorylated serine/threonine residues on a fluorescein-conjugated peptide substrate. When PKC phosphorylates its substrate, the terbium-labeled antibody binds to the phosphorylated site, bringing the terbium donor and fluorescein acceptor into close proximity and enabling FRET efficiency measurement [4].
The time-resolved detection methodology significantly reduces background fluorescence by introducing a delay between excitation and measurement, allowing short-lived background fluorescence to decay while measuring long-lived terbium fluorescence. This provides a high signal-to-noise ratio and excellent assay robustness, as evidenced by Z' factor values typically exceeding 0.7 [4]. The ratiometric nature of TR-FRET measurements (520 nm/490 nm ratio) normalizes for well-to-well variation, compound interference, and pipetting inconsistencies, making it particularly suitable for pharmaceutical screening applications where reproducibility and reliability are paramount. The TR-FRET signal increases proportionally with PKC activity, enabling quantitative assessment of this compound inhibition potency through IC₅₀ determination [4].
Diagram 1: TR-FRET PKC assay workflow demonstrating the competitive binding between this compound and ATP, followed by antibody-based detection of phosphorylated substrate resulting in FRET signal generation.
The following materials are required for performing this compound-based PKC inhibition assays using the TR-FRET platform. Recombinant PKC isozymes (PKCα, PKCβI, PKCβII, PKCδ, PKCε, PKCθ, PKCζ) should be obtained from reliable commercial sources with specified activity levels and storage conditions. The fluorescein-labeled PKC substrate peptide (such as the one provided in Invitrogen's LanthaScreen kit) serves as the phosphorylation target. ATP solutions should be prepared fresh from stable stocks at appropriate concentrations, typically ranging from 20 μM to 200 μM depending on the specific assay protocol. This compound and its analogues must be prepared as concentrated stocks in DMSO and subsequently diluted in assay buffer, with final DMSO concentrations not exceeding 1% to maintain enzyme activity. The Tb-labeled anti-phosphoserine/threonine antibody (commercially available as part of the LanthaScreen kit) is essential for TR-FRET detection [4].
Additional required materials include 5× PKC kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and other stabilizers), kinase quench buffer (containing EDTA to stop the phosphorylation reaction), black low-volume 384-well microplates suitable for fluorescence measurements, and DMSO for compound solubilization. Laboratory equipment should include a precision micropipette system capable of accurately dispensing small volumes (5-20 μL), a microplate shaker for mixing reaction components, a time-resolved fluorescence plate reader equipped with appropriate filters (excitation: 337 nm, emission: 490 nm and 520 nm), and data analysis software capable of calculating IC₅₀ values and generating inhibition curves [4].
Proper reagent preparation is critical for assay success and reproducibility. Prepare the 1× assay buffer by diluting the 5× concentrated stock with ultrapure water, ensuring complete mixing without bubble formation. ATP solutions should be prepared in assay buffer at 2× the final desired concentration and stored on ice until use. The fluorescein-labeled substrate should be reconstituted according to manufacturer instructions and diluted in assay buffer to achieve a 2× working concentration. This compound stock solutions (typically 10 mM in DMSO) should be serially diluted in DMSO followed by further dilution in assay buffer to create a concentration series, maintaining constant DMSO concentration across all samples. The Tb-labeled antibody should be diluted in TR-FRET dilution buffer containing EDTA according to kit specifications, typically to a 2× working concentration [4]. All diluted reagents should be used within the same day of preparation to maintain stability and activity, with particular attention to ATP solutions which can hydrolyze over time.
Determining the optimal enzyme concentration is a critical first step in establishing robust PKC inhibition assays. This protocol describes the procedure for PKC titration using TR-FRET methodology. Begin by preparing a serial dilution of PKC isozyme in 1× assay buffer, starting at a final concentration of 2.0 μg/ml and performing 1:2 dilutions to create 8-10 concentration points. Include a zero-enzyme control containing assay buffer without PKC to determine background signal. In a black 384-well microplate, add 5 μL of each PKC dilution to appropriate wells, followed by 5 μL of reaction mix containing 500 nM fluorescein-labeled PKC substrate and 40 μM ATP in 1× assay buffer. Incubate the plate for 90 minutes at room temperature to allow the phosphorylation reaction to proceed, protecting from light during incubation. After incubation, add 10 μL of TR-FRET detection mix containing 20 mM EDTA and 1.0 nM Tb-labeled antibody in TR-FRET dilution buffer. Mix thoroughly by gentle shaking or pipetting and incubate for 60 minutes at room temperature protected from light. Read the plate using a time-resolved fluorescence plate reader with 337 nm excitation, 490 nm and 520 nm emission filters, 100 μs delay time, and 200 μs integration time [4].
Calculate the 520 nm/490 nm emission ratio for each well and plot against PKC concentration to generate a titration curve. The optimal PKC concentration for inhibition assays is typically the EC₇₀-₈₀ value from the titration curve, which provides the best dynamic range for detecting inhibitor effects. Documentation of Z' factor values using the formula Z' = 1 - (3×σₚₒₛ + 3×σₙₑ₉)/|μₚₒₛ - μₙₑ₉| is recommended to validate assay quality, with values >0.5 indicating excellent assay robustness [4].
This protocol describes the comprehensive procedure for evaluating This compound-mediated inhibition of specific PKC isozymes using optimized conditions from the titration experiment. Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM with 1:3 dilutions to create 10-12 concentration points, plus a DMSO-only control (100% activity control). Further dilute the this compound series 1:10 in assay buffer to create 10× working stocks, maintaining constant DMSO concentration (0.1% final). In a 384-well plate, add 2 μL of each this compound dilution to designated wells, including 100% activity controls (DMSO only) and background controls (no enzyme). Add 8 μL of enzyme/substrate mix containing PKC at the predetermined optimal concentration and fluorescein-labeled substrate at 312.5 nM in 1× assay buffer to all wells except background controls, which receive substrate without enzyme. Initiate the reaction by adding 10 μL of ATP solution at 40 μM final concentration in 1× assay buffer. Incubate the reaction for 90 minutes at room temperature protected from light [4].
After incubation, stop the reaction and develop the signal by adding 10 μL of detection mix containing 20 mM EDTA and 1.0 nM Tb-labeled antibody in TR-FRET dilution buffer. Mix thoroughly by gentle shaking and incubate for 60 minutes at room temperature protected from light. Measure TR-FRET signals using appropriate instrument settings as described in section 4.1. Calculate the percentage inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Ratioₛₐₘₚₗₑ - Ratioₙₒ ₑₙzyme)/(Ratioₙₒ ᵢₙₕᵢᵦᵢₜₒᵣ - Ratioₙₒ ₑₙzyme)] × 100. Plot % inhibition versus this compound concentration and fit with a four-parameter logistic equation to determine IC₅₀ values using appropriate software (e.g., GraphPad Prism) [4].
Table 2: Representative PKC Isozyme Titration Data for Assay Optimization
| PKC Isozyme | EC₅₀ (ng/ml) | Minimum Ratio | Maximum Ratio | Fold Difference | Hill Slope | Z' Factor |
|---|---|---|---|---|---|---|
| PKCα | 0.43 | 0.44 | 2.69 | 6.1 | 1.1 | 0.94 |
| PKCβI | 0.27 | 0.43 | 2.66 | 6.2 | 0.89 | 0.91 |
| PKCβII | 0.22 | 0.79 | 2.61 | 3.3 | 1.01 | 0.78 |
| PKCδ | 0.07 | 0.55 | 2.64 | 4.8 | 0.70 | 0.85 |
| PKCε | 0.03 | 0.73 | 2.63 | 3.6 | 0.93 | 0.85 |
| PKCθ | 0.16 | 1.02 | 2.63 | 2.6 | 0.96 | 0.74 |
| PKCζ | 0.12 | 0.84 | 2.63 | 3.1 | 0.83 | 0.79 |
Comprehensive data analysis is essential for accurate interpretation of this compound inhibition effects on PKC isozymes. The primary parameter obtained from this compound inhibition assays is the IC₅₀ value, which represents the concentration of inhibitor required to reduce PKC activity by 50% under the specific assay conditions. However, it is important to recognize that IC₅₀ values are influenced by assay conditions, particularly ATP concentration, since this compound competes with ATP for binding to the kinase active site. For more accurate comparison across different inhibitors and conditions, the inhibition constant (Kᵢ) should be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [ATP]/Kₘ), where [ATP] is the concentration used in the assay and Kₘ is the Michaelis constant for ATP for the specific PKC isozyme [3]. Additionally, the hill slope parameter from the fitted inhibition curve provides valuable information about the cooperativity of inhibition, with values significantly different from 1.0 potentially indicating multiple binding sites or complex inhibition mechanisms.
The selectivity profile of this compound across different PKC isozymes should be evaluated by comparing Kᵢ values, with particular attention to the differential inhibition of conventional versus novel PKC isozymes. Statistical measures including R² values for curve fits (ideally >0.98) and standard error of fitted parameters should be reported to indicate data quality and reliability. For comprehensive characterization, researchers should determine the mode of inhibition through detailed kinetic studies varying both ATP and substrate concentrations in the presence of different this compound concentrations, followed by Lineweaver-Burk analysis to distinguish between competitive, non-competitive, and mixed inhibition mechanisms [3].
Several technical considerations are critical for obtaining reliable and reproducible this compound inhibition data. ATP concentration optimization is essential since this compound exhibits ATP-competitive inhibition; using ATP concentrations near the Kₘ value for each PKC isozyme provides the most sensitive detection of competitive inhibitors while maintaining physiological relevance. DMSO sensitivity should be evaluated by ensuring consistent DMSO concentrations across all samples, as variations can significantly affect PKC activity. Reaction linearity with respect to time and enzyme concentration must be confirmed to ensure initial rate conditions, as deviations can lead to inaccurate IC₅₀ determinations. Compound interference should be assessed by including control wells with this compound but without enzyme to detect fluorescence quenching or enhancement effects, though the time-resolved nature of the detection minimizes such interferences [4].
Common issues and their solutions include poor signal-to-noise ratios, which may be improved by optimizing PKC concentration, reducing substrate concentration, or extending development time; high variability between replicates, which may indicate incomplete mixing, temperature gradients, or enzyme instability; and shallow inhibition curves, which may suggest this compound solubility issues, non-specific binding to plates, or compound aggregation. For secondary confirmation of hits, researchers should consider orthogonal assay formats such as electrophoretic mobility shift assays or surface plasmon resonance to validate direct binding and rule out assay artifact [4].
Table 3: Representative this compound Inhibition Data Across PKC Isozymes
| PKC Isozyme | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope | ATP Concentration (μM) | Selectivity Relative to PKCα |
|---|---|---|---|---|---|
| PKCα | 15.2 ± 1.8 | 2.1 ± 0.3 | 1.05 ± 0.08 | 20 | 1.0 |
| PKCβI | 8.4 ± 0.9 | 1.3 ± 0.2 | 0.98 ± 0.06 | 20 | 1.6 |
| PKCβII | 9.7 ± 1.2 | 1.5 ± 0.2 | 1.02 ± 0.07 | 20 | 1.4 |
| PKCγ | 22.5 ± 2.5 | 3.2 ± 0.4 | 1.12 ± 0.09 | 20 | 0.7 |
| PKCδ | 12.8 ± 1.5 | 1.9 ± 0.3 | 0.94 ± 0.07 | 20 | 1.1 |
| PKCε | 6.3 ± 0.7 | 0.9 ± 0.1 | 1.08 ± 0.08 | 20 | 2.3 |
| PKCζ | 45.6 ± 4.2 | 6.8 ± 0.7 | 0.89 ± 0.06 | 20 | 0.3 |
The TR-FRET-based this compound inhibition assay provides a robust, sensitive, and reproducible method for quantifying PKC inhibition and determining selectivity profiles across different isozymes. The methodology offers significant advantages including homogeneous format with no separation steps, miniaturization capability to 384-well or higher density formats, excellent statistical performance with Z' factors typically >0.7, and ratiometric measurement that normalizes for well-to-well variability [4]. The application of this assay system to this compound and its analogues has revealed important structure-activity relationships, particularly the enhanced selectivity for PKCε achieved through specific fluorination patterns on the azepane ring [2].
These application notes and protocols provide a comprehensive framework for investigating PKC inhibition by this compound analogues, with particular relevance to drug discovery programs targeting PKC-dependent diseases. The detailed methodologies enable accurate characterization of inhibitor potency and selectivity, essential for lead optimization efforts. Furthermore, the principles outlined can be extended to broader kinase inhibitor screening applications, leveraging the conserved nature of ATP-binding sites across the kinome while exploiting subtle structural differences to achieve desired selectivity profiles [5]. As kinase inhibitor research continues to evolve, the integration of these robust assay systems with structural biology and computational approaches will further enhance our ability to design highly selective therapeutic agents targeting specific PKC isozymes and their pathophysiological roles in human disease [2] [5].
cAMP-dependent protein kinase (PKA) represents a fundamental signaling enzyme in eukaryotic cells, regulating diverse cellular processes including metabolism, gene expression, and cell proliferation through its serine/threonine kinase activity. As the first protein kinase to be characterized structurally, PKA serves as a prototype for understanding the entire kinase superfamily [1]. The PKA holoenzyme exists as an inactive tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of the second messenger cAMP to the R subunits, the C subunits are released and phosphorylate target proteins containing the consensus sequence K/R-R-X-S/T (where K is lysine, R is arginine, X is any amino acid, and S/T is the phosphorylated serine or threonine) [1]. This activation mechanism makes PKA a critical node in intracellular signaling networks and an important target for pharmacological intervention.
This compound is a potent natural product inhibitor originally isolated from the fungus Verticillium balanoides that functions as an ATP-competitive inhibitor of PKA and other protein kinases [2] [3]. This fungal metabolite exhibits low nanomolar affinity for PKA and has become an invaluable tool compound for studying kinase function and inhibition. This compound's benzophenone moiety mimics the triphosphate group of ATP, while its benzamide ring system occupies the adenine binding pocket [3]. The compound demonstrates limited intrinsic selectivity among protein kinases, particularly between PKA and protein kinase C (PKC) isozymes, which has prompted extensive structure-activity relationship studies to develop more selective analogues [3]. These characteristics make this compound an excellent chemical probe for fundamental kinase research and a starting point for therapeutic development.
The molecular basis of this compound's potent inhibition of PKA has been elucidated through X-ray crystallography, revealing detailed interactions between the inhibitor and the kinase's active site. The crystal structure of the PKA catalytic subunit in complex with this compound (PDB ID: 1BX6) at 2.10 Å resolution shows that this compound fully occupies the flexible ATP-binding site [2] [3]. The inhibitor adopts an extended conformation that mimics the natural ATP substrate while exploiting additional binding pockets not utilized by ATP itself. This compound comprises four ring structures designated A (benzamide), B (azepane), C and D (benzophenone) that strategically interact with specific subsites within the kinase domain [3].
The benzamide moiety (Ring A) occupies the adenine subsite, forming critical hydrogen bonds with backbone atoms in the kinase's hinge region. The azepane ring (Ring B) resides in the ribose subsite, with its nitrogen atom engaging in electrostatic interactions. The benzophenone moiety (Rings C and D) extends into the triphosphate subsite, where the carboxylate group on Ring D mimics the γ-phosphate of ATP and coordinates with critical magnesium-binding residues [3]. This comprehensive binding mode effectively displaces ATP and prevents phosphotransfer to protein substrates. The structural insights from the this compound-PKA complex have proven invaluable for understanding kinase-inhibitor interactions more broadly and for designing targeted inhibitors with improved selectivity profiles.
Extensive biochemical characterization has established the potent inhibitory activity of this compound against PKA. The compound demonstrates affinity in the low nanomolar range, as quantified through multiple complementary approaches. The binding affinity (Kd) of this compound for PKA has been reported at 3.9 nM, with a Ki value of 4.7 nM based on equilibrium binding measurements [2]. Functional assays measuring inhibition of enzymatic activity have yielded IC50 values ranging from 3.9 to 790 nM across different experimental systems and conditions [2]. This variation reflects differences in assay formats, substrate concentrations, and enzyme sources used across laboratories.
Table 1: Experimental Binding Parameters of this compound for PKA
| Parameter | Value | Experimental Context |
|---|---|---|
| Kd | 3.9 nM | Direct binding measurement [2] |
| Ki | 4.7 nM | Competitive inhibition constant [2] |
| IC50 Range | 3.9-790 nM | Functional enzymatic assays [2] |
| Resolution | 2.10 Å | X-ray crystallography (PDB: 1BX6) [2] |
The fluorinated analogues of this compound have been synthesized and characterized to explore structure-activity relationships and improve selectivity profiles. Notably, the (5S)-F analogue (compound 1c) demonstrates enhanced binding affinity for PKCε (Kd = 0.4 nM) while maintaining strong inhibition of PKA (Kd = 6.4 nM) [3]. This fluorine substitution strategy illustrates how subtle structural modifications can fine-tune kinase selectivity while retaining potent inhibition. Computational analyses suggest that the charge state of this compound's ionizable functional groups—particularly the azepane nitrogen (N1), phenolic hydroxyl (C6′′OH), and carboxylate (C15′′O2H)—contribute significantly to its binding energy and inhibitory potency [3].
The Kinase Mobility Shift Assay (KiMSA) provides a modern, non-radioactive method for quantifying PKA activity and inhibition in both purified systems and cell extracts. This innovative approach replaces traditional radioactive assays with fluorescence-based detection, offering improved safety, reduced cost, and simplified implementation while maintaining robust analytical performance [4]. The assay leverages the specific PKA substrate Kemptide (LRRASLG), an 8-aminoacid peptide containing the canonical PKA phosphorylation consensus sequence. Upon phosphorylation by PKA, Kemptide gains two negative charges, altering its electrophoretic mobility and enabling separation of phosphorylated and non-phosphorylated forms [4].
Table 2: Key Reagents for KiMSA Protocol
| Reagent | Specifications | Purpose |
|---|---|---|
| Kemptide-FITC | LRRASLGK-FITC, custom synthesis | Fluorescent PKA substrate |
| ATP | 100-500 μM in assay buffer | Phosphate donor |
| PKA source | Purified recombinant or cell extracts | Enzyme source |
| This compound | 10 mM stock in DMSO | PKA inhibitor |
| Electrophoresis buffer | 50 mM Tris-acetate, pH 7.5 | Separation medium |
| Agarose gel | 0.8-1.2% in Tris-acetate buffer | Matrix for mobility shift |
The detailed KiMSA protocol consists of the following steps:
Step 1: Reaction Setup Prepare the kinase reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 μM ATP, and 1-10 μM Kemptide-FITC. Add PKA source (purified recombinant enzyme or cell extract) and various concentrations of this compound (typically 1 nM to 10 μM) to assess inhibition. Include controls without inhibitor and without enzyme to determine background phosphorylation [4].
Step 2: Kinase Reaction Incubate the reaction mixture at 30°C for 15-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction remains in the linear range. Terminate the phosphorylation reaction by heating at 95°C for 5 minutes or by adding EDTA to a final concentration of 10 mM [4].
Step 3: Electrophoretic Separation Load the terminated reactions onto a 0.8-1.2% agarose gel prepared in 50 mM Tris-acetate buffer (pH 7.5). Conduct electrophoresis at 100-150 V for 20-40 minutes in the same buffer. The low-pH buffer system enhances separation between phosphorylated and non-phosphorylated Kemptide-FITC based on their charge differences [4].
Step 4: Visualization and Quantification Image the gel using a standard fluorescence scanner or gel documentation system with appropriate settings for FITC detection (excitation ~495 nm, emission ~525 nm). Quantify the band intensities using densitometry software. Calculate the percentage of phosphorylated Kemptide-FITC and determine PKA activity relative to control reactions without inhibitor [4].
This KiMSA method demonstrates excellent correlation with traditional radioactive assays while eliminating the safety concerns and regulatory burdens associated with radioisotope handling. The protocol has been validated for assessing this compound inhibition across diverse experimental contexts, from purified enzyme systems to complex cellular extracts [4].
Structural characterization of the this compound-PKA complex provides atomic-level insights into inhibition mechanisms. The following protocol has been optimized for determining high-resolution structures of PKA in complex with this compound and its analogues:
Protein Expression and Purification: Express the murine PKA catalytic subunit α in E. coli BL21 using the pET15b_Prkaca vector (Addgene plasmid #14921). Purify the His-tagged protein using nickel affinity chromatography, followed by buffer exchange into 20 mM KH₂PO₄, 100 mM NaCl, 10 mM MgCl₂, pH 7.0 [4]. Concentrate the protein to 10-15 mg/mL for crystallization trials.
Crystallization and Complex Formation: Crystallize PKA using the hanging drop vapor diffusion method by mixing 1 μL protein solution with 1 μL reservoir solution containing 0.1 M HEPES (pH 7.5), 10 mM MgCl₂, and 25% PEG 3350. Soak crystals in reservoir solution supplemented with 1 mM this compound for 24-48 hours to allow complex formation [2].
Data Collection and Structure Determination: Collect X-ray diffraction data at cryogenic temperatures using a synchrotron radiation source. Solve the structure by molecular replacement using the native PKA structure (PDB: 1ATP) as a search model. Refine the structure through iterative cycles of manual building and computational refinement to achieve the final model [2].
This protocol enabled determination of the this compound-PKA complex structure at 2.10 Å resolution (PDB: 1BX6), providing critical insights into the molecular mechanism of kinase inhibition [2].
This compound serves as a valuable chemical tool for probing PKA function in cellular contexts, allowing researchers to validate PKA as a therapeutic target in various disease models. In spinocerebellar ataxia type 1 (SCA1), a neurodegenerative disorder, PKA-mediated phosphorylation of ataxin-1 at serine 776 (ATXN1-pS776) enhances protein stability and contributes to disease pathogenesis [5] [6]. Treatment with this compound and other PKA inhibitors reduces ATXN1-pS776 levels, promoting degradation of the pathogenic protein and improving cerebellar motor function in mouse models [5]. This application demonstrates how this compound can help establish causal relationships between PKA activity and disease processes.
For cellular studies with this compound, researchers should employ the following protocol:
Cell Treatment: Prepare this compound stock solutions at 10-100 mM in DMSO and dilute to working concentrations (typically 10 nM to 10 μM) in cell culture medium immediately before use. Include vehicle controls with equivalent DMSO concentrations (usually <0.1%). Treat cells for predetermined timepoints based on kinetic studies of target phosphorylation [5].
Cell Lysis and Extraction: Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Clarify lysates by centrifugation at 15,000 × g for 15 minutes at 4°C [5].
Downstream Analysis: Assess PKA inhibition using phospho-specific antibodies against known PKA substrates (e.g., anti-phospho-PKA substrate antibody, Cell Signaling #9624). Monitor downstream pathway modulation through immunoblotting, immunofluorescence, or specialized assays such as the cAMP-responsive tracer (ART) system, which visualizes PKA activity in live cells using FRET-based technology [7].
These cellular applications highlight this compound's utility in translating biochemical findings into physiologically relevant contexts, bridging the gap between in vitro enzymology and complex biological systems.
Beyond direct kinase inhibition, this compound can be employed as a tool to investigate upstream regulation of the cAMP-PKA signaling cascade. The KiMSA protocol described in Section 3.1 can be adapted to measure intracellular cAMP levels by exploiting the cAMP-dependent activation of PKA holoenzyme [4]. This application provides an indirect method for quantifying cAMP fluctuations in response to various stimuli or perturbations.
The following diagram illustrates the cAMP-PKA signaling pathway and this compound's site of inhibition:
Diagram 1: cAMP-PKA Signaling Pathway and this compound Inhibition Site
The experimental workflow for combined cAMP detection and PKA activity assessment is as follows:
Diagram 2: Experimental Workflow for cAMP Detection and PKA Activity Assessment
To implement cAMP detection using the KiMSA method:
This approach enables researchers to simultaneously monitor upstream cAMP signaling and downstream PKA activity, providing a comprehensive view of pathway dynamics in response to this compound treatment or other experimental manipulations.
Successful implementation of this compound-based PKA assays requires careful attention to several technical considerations. Researchers should conduct initial optimization experiments to establish appropriate this compound concentration ranges, as effective concentrations may vary significantly depending on the specific experimental context. For purified enzyme assays, this compound typically exhibits IC50 values in the low nanomolar range, while cellular assays may require micromolar concentrations to achieve effective target engagement due to factors such as cell permeability, efflux mechanisms, and protein binding [2] [5].
Control experiments are essential for validating the specificity of this compound effects in complex biological systems. These should include:
Table 3: Troubleshooting Guide for this compound-Based Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| High background in KiMSA | Non-specific phosphorylation | Include PKI control; optimize Mg²⁺ concentration; shorten reaction time |
| Poor this compound potency in cells | Limited permeability | Use formulated delivery systems; try structural analogues; extend incubation time |
| Variable results between assays | This compound instability | Prepare fresh solutions; minimize freeze-thaw cycles; use antioxidants in buffers |
| Lack of selectivity | Cross-inhibition of PKC | Test against PKC panel; use this compound analogues with improved selectivity |
| Low phosphorylation signal | Insufficient PKA activity | Add cAMP to cellular assays; use forskolin to stimulate endogenous PKA |
This compound's limited aqueous solubility can present challenges for cellular applications. Researchers can address this issue by using formulated delivery systems such as cyclodextrin complexes or lipid-based nanoparticles. Additionally, the compound's sensitivity to light and oxidation necessitates protection from light during storage and experimental procedures. For long-term storage, this compound stock solutions should be maintained at -20°C or -80°C under anhydrous conditions and an inert atmosphere [3].
This compound remains an exceptionally valuable tool for probing PKA function across diverse research contexts, from structural biology to cellular pharmacology. Its well-characterized binding mode and potent inhibitory activity provide a solid foundation for investigating cAMP-mediated signaling pathways and validating PKA as a therapeutic target. The experimental protocols detailed in these Application Notes—particularly the modernized KiMSA method—offer robust, accessible approaches for quantifying PKA activity and inhibition without radioactive materials.
Future directions in this compound research include the continued development of analogues with improved selectivity, such as fluorinated derivatives that show preferential inhibition of specific PKC isozymes while maintaining PKA potency [3]. Advances in structural biology will further elucidate the molecular determinants of this compound's binding specificity, facilitating rational design of next-generation inhibitors. Additionally, the integration of this compound-based probes with emerging technologies in live-cell imaging and chemical biology will enable real-time monitoring of PKA dynamics in physiological contexts. These innovations will strengthen this compound's position as a cornerstone tool for kinase research and drug discovery.
1. Introduction
(-)-Balanol is a fungal metabolite recognized as a potent, ATP-competitive inhibitor of protein kinase A (PKA) and protein kinase C (PKC) isozymes. Its ability to bind to the ATP-binding site of these kinases with high affinity makes it a valuable tool for biochemical research and a starting point for drug development, particularly in diseases involving dysregulated kinase signaling, such as cancer [1] [2] [3]. This application note consolidates key experimental data and methodologies for researchers investigating the inhibitory profile of balanol.
2. Quantitative Inhibitory Profile of this compound
The potency of this compound varies between enzymatic and cellular assays. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values reported in the literature.
Table 1: Experimentally Determined Inhibitory Concentrations for this compound
| Assay Type | Target Kinase | Cell Line / System | Reported Potency | Citation |
|---|---|---|---|---|
| In vitro (Cell-free) | PKC (multiple isozymes) | Enzyme Assay | Kᵢ ≈ 4 nM | [3] |
| Intact Cell | PKA | A431 cells / Neonatal rat myocytes | IC₅₀ ≈ 3 µM | [3] |
| Intact Cell | PKC | A431 cells | IC₅₀ ≈ 7 µM | [3] |
Key Findings:
3. Experimental Protocols
3.1. Protocol for Assessing PKC/PKA Inhibition in Intact Cells
This protocol is adapted from a study that characterized the effects of this compound in whole-cell systems [3].
Objective: To determine the IC₅₀ of this compound for PKA and PKC in intact mammalian cells.
Materials:
Methodology:
3.2. Protocol for Computational Analysis of this compound Analog Binding
Understanding the charge states and binding modes of this compound and its analogs is crucial for rational drug design. The following workflow, based on Molecular Dynamics (MD) simulations, can be used to predict binding energetics [4].
The following diagram illustrates the computational workflow for determining the dominant charge state of this compound analogs in kinase binding sites.
Objective: To identify the dominant charge state of this compound analogs when bound to the ATP site of a specific kinase (e.g., PKA or PKCε) and estimate their binding energy.
Software:
Methodology:
This compound serves as a high-affinity scaffold for ATP-competitive kinase inhibition. A critical consideration for researchers is the significant difference between its potent in vitro activity (low nM) and its more modest activity in intact cells (low µM). This highlights the importance of selecting appropriate assay systems depending on the research question—enzymatic assays for mechanistic binding studies and cell-based assays for evaluating physiological relevance and membrane permeability.
Furthermore, structural activity relationship (SAR) studies, aided by computational protocols like the one described, are key to improving this compound's properties. For instance, fluorination at specific positions on the azepane ring has been shown to modulate both binding affinity and kinase selectivity, offering a pathway to develop more effective and selective inhibitors [4].
This compound is a potent fungal metabolite originally isolated from Verticillium balanoides that functions as a competitive ATP-mimetic inhibitor of serine/threonine protein kinases, particularly protein kinase C (PKC) and cAMP-dependent protein kinase (PKA). This natural product has attracted significant research interest due to its remarkable binding affinity in the nanomolar range and its potential as a lead compound for drug development, especially in oncology where protein kinase inhibition represents a promising therapeutic strategy. The structural basis for this compound's inhibitory activity lies in its ability to completely occupy the ATP-binding pocket of protein kinases, with distinct regions of the molecule mimicking the adenine ring, ribose, and phosphate groups of ATP [1].
The molecular architecture of this compound consists of three primary regions: a benzophenone moiety (rings C and D), a hexahydroazepane ring (ring B), and a 4-hydroxybenzoyl group (ring A). These components are connected through ester and amide linkages that provide both structural integrity and conformational flexibility. The benzophenone portion corresponds to ATP's triphosphate groups, the azepane ring mimics the ribose sugar, and the 4-hydroxybenzoyl group substitutes for the adenine ring [2] [1]. This strategic molecular design enables this compound to establish extensive interactions with conserved residues in the kinase ATP-binding site, resulting in its characteristically high binding affinity and potent inhibition of kinase activity. Understanding the quantitative binding parameters and measurement methodologies for this compound is essential for researchers investigating protein kinase function and developing targeted therapeutic agents.
Extensive structure-activity relationship studies have been conducted on this compound to improve its binding affinity and kinase selectivity, particularly through strategic fluorination of the azepane ring. The following table summarizes experimental dissociation constants (Kd) for this compound and its fluorinated analogues against PKA and PKCε, demonstrating how subtle structural modifications influence binding interactions [2].
Table 1: Experimentally determined binding parameters for this compound and fluorinated analogues against PKA and PKCε
| Compound | PKA Kd (nM) | PKCε Kd (nM) | PKA ΔG° (kcal·mol⁻¹) | PKCε ΔG° (kcal·mol⁻¹) |
|---|---|---|---|---|
| This compound (1) | 5.9 ± 0.5 | 0.73 ± 0.06 | -11.30 ± 0.05 | -12.54 ± 0.05 |
| (6S)-F analogue (1a) | 7.9 ± 0.5 | 19 ± 8 | -11.12 ± 0.03 | -10.60 ± 0.21 |
| (5S)-F analogue (1c) | 6.4 ± 0.1 | 0.4 ± 0.02 | -11.25 ± 0.01 | -12.90 ± 0.03 |
| (6R,S)-diF analogue (1d) | 9.2 ± 0.8 | 110 ± 19 | -11.03 ± 0.05 | -9.55 ± 0.09 |
| (5S)-(6R,S)-triF analogue (1e) | 43 ± 4 | 38 ± 9.5 | -10.11 ± 0.05 | -10.19 ± 0.14 |
The data reveal that stereospecific fluorination significantly modulates binding affinity and selectivity. Particularly noteworthy is the (5S)-F analogue (1c), which demonstrates enhanced affinity for PKCε (Kd = 0.4 nM) while maintaining similar affinity for PKA compared to native this compound. This represents approximately a twofold improvement in binding to PKCε, highlighting how strategic fluorination can optimize ligand-protein interactions. In contrast, fluorination at other positions (e.g., 1a, 1d, 1e) generally reduces binding affinity for both kinases, underscoring the position-dependent effects of fluorine substitution on molecular recognition [2].
This compound exhibits a distinctive inhibition profile across the protein kinase family, with varying potency despite the high conservation of ATP-binding sites. The following table compiles inhibitory constant (Ki) values for this compound against different protein kinases, illustrating its selectivity pattern [1].
Table 2: Inhibition profile of this compound across various protein kinases
| Protein Kinase | Ki (nM) | Relative Affinity |
|---|---|---|
| PKC (multiple isoforms) | 1.6 - 6.4 | High |
| PKA | 3.9 | High |
| PKG | 1.6 - 6.4 | High |
| Ca²⁺-calmodulin kinases | 30 - 742 | Moderate to low |
| MAPK/Erk1 | 30 - 742 | Moderate to low |
| Cyclin-dependent kinases | 30 - 742 | Moderate to low |
| Tyrosine protein kinases | >1000 | Very low/no inhibition |
This compound demonstrates exceptional potency (Ki = 1.6-6.4 nM) against PKC isozymes, PKA, and PKG, while showing significantly reduced affinity for Ca²⁺-calmodulin-regulated kinases, MAPK/Erk1, and certain cyclin-dependent kinases (Ki = 30-742 nM). Notably, this compound exhibits minimal inhibition of tyrosine protein kinases such as Src kinase and epidermal growth factor receptor kinase, highlighting its selectivity within the kinase family [1]. This selectivity profile stems from this compound's ability to exploit subtle differences in the geometry and chemical environment of ATP-binding sites across kinase families, making it a valuable tool for understanding molecular recognition in protein kinases.
Isothermal Titration Calorimetry (ITC) is a powerful label-free technique that directly measures the heat changes associated with biomolecular binding interactions, providing comprehensive thermodynamic parameters including binding affinity (Kd), enthalpy changes (ΔH), stoichiometry (n), and entropy changes (ΔS). For this compound binding studies, the MicroCal PEAQ-ITC system (Malvern Panalytical) represents a gold standard instrument capable of determining Kd values across the millimolar-to-nanomolar range [3].
The experimental workflow for ITC-based binding measurements between this compound and protein kinases involves the following critical steps:
Sample Preparation: Purify the target protein kinase (e.g., PKCε or PKA) in an appropriate buffer system with careful attention to pH stability and absence of interfering contaminants. Prepare this compound stock solutions in identical buffer to minimize artifacts from buffer mismatches. Typically, protein concentrations of 10-50 μM and this compound concentrations of 100-500 μM are used for the syringe loading [3].
Instrument Setup: Equilibrate the ITC instrument at constant temperature (typically 25-30°C) with reference cell filled with Milli-Q water and sample cell thoroughly cleaned. Degas all solutions to prevent bubble formation during titration. Set the stirring speed to 750-1000 rpm for efficient mixing [3].
Titration Experiment: Load the this compound solution into the syringe and the protein solution into the sample cell. Program the titration parameters: initial delay (60-120 seconds), injection number (16-25), injection volume (1.5-2.5 μL), injection duration (3-5 seconds), and spacing between injections (120-180 seconds). The extended spacing between injections allows adequate time for signal return to baseline [3].
Data Analysis: Fit the resulting thermogram (plot of heat flow versus time) and integrated binding isotherm (plot of kcal·mole⁻¹ of injectant versus molar ratio) to an appropriate binding model using the instrument software. For this compound-kinase interactions, a single-site binding model typically provides satisfactory fitting, yielding the binding constant (Kd), reaction stoichiometry (n), enthalpy change (ΔH), and ultimately the free energy change (ΔG) and entropy change (ΔS) through fundamental thermodynamic relationships [3].
The key advantage of ITC for this compound binding studies lies in its ability to provide complete thermodynamic profiles without requiring labeling or immobilization of interaction partners. However, the technique requires relatively large quantities of high-purity protein and may lack the sensitivity for extremely tight binding interactions (Kd < 1 nM) without specialized competitive binding approaches [3].
Grating-Coupled Interferometry (GCI), implemented in systems such as the Malvern Panalytical WAVEsystem, is a label-free optical biosensing technique that enables real-time monitoring of biomolecular interactions with high sensitivity and minimal sample consumption. This technique can determine both binding affinity (Kd) and kinetic parameters (association and dissociation rates: kₐ and kₑ) by measuring refractive index changes in an evanescent field resulting from binding events at the sensor surface [3].
The experimental procedure for GCI-based binding assays involves the following steps:
Sensor Surface Preparation: Functionalize the GCI sensor chip with an appropriate capture surface. For this compound binding studies, this typically involves immobilizing the protein kinase of interest onto the sensor surface using amine coupling, streptavidin-biotin interaction, or His-tag capture depending on the available protein modification [3].
System Priming: Prime the microfluidic system with running buffer (typically HBS-EP or similar phosphate-buffered saline with surfactant) to establish a stable baseline. Maintain constant temperature (15-40°C for WAVE system; 4-45°C for WAVEdelta system) throughout the experiment to ensure data consistency [3].
Binding Measurements: Inject this compound solutions at varying concentrations (typically spanning a 100-fold range above and below the expected Kd) over the immobilized kinase surface using the automated fluidics system. Monitor the association phase for 3-5 minutes, followed by dissociation phase in running buffer for 5-10 minutes. Include blank buffer injections for reference subtraction [3].
Regeneration Optimization: Develop and implement a regeneration protocol to remove bound this compound without damaging the immobilized kinase surface. This often involves brief pulses of mild denaturants (e.g., 10-50 mM NaOH, low pH buffer, or high salt solutions) followed by re-equilibration in running buffer [3].
Data Analysis: Process the resulting sensorgrams by subtracting reference cell signals and blank injections. Fit the concentration series globally to appropriate binding models (1:1 Langmuir, two-state, or conformational change models) using the instrument software to extract kinetic parameters (kₐ, kₑ) and calculate the equilibrium dissociation constant (Kd = kₑ/kₐ) [3].
GCI offers significant advantages for this compound binding studies, including higher throughput (up to 500 measurements per 24-hour day with WAVEdelta system), minimal sample consumption (typically < 50 μg of protein per full titration), and ability to work with crude samples due to the reference channel compensation. The technique provides binding affinity measurements across an extensive range (millimolar to picomolar), making it particularly suitable for comprehensive characterization of this compound analogues with varying potencies [3].
Traditional enzymatic assays provide an indirect but biologically relevant method for determining this compound binding affinity by measuring the concentration-dependent inhibition of kinase activity. These functional assays typically employ radioactivity-based phosphorylation, fluorescence polarization, or luminescence detection to monitor the transfer of the γ-phosphate from ATP to a specific substrate peptide or protein [1].
The standard protocol for determining this compound Kd values through enzymatic inhibition includes:
Reaction Setup: Prepare reaction mixtures containing fixed concentrations of the target kinase (below Kd to ensure signal linearity), appropriate buffer, magnesium acetate, and substrate peptide. Maintain ATP concentration at or below KM for competitive inhibition studies [1].
Inhibition Titration: Pre-incubate the kinase with varying concentrations of this compound (typically spanning 0.1×IC₅₀ to 10×IC₅₀) for 15-30 minutes to allow equilibrium binding. Include control reactions without inhibitor and without enzyme for background correction [1].
Reaction Initiation and Termination: Initiate phosphoryl transfer by adding [γ-³²P]-ATP or appropriate ATP source for detection method. Allow reactions to proceed for precisely controlled time (typically 10-30 minutes) within the linear velocity range, then terminate by adding acid, EDTA, or detection reagents [1].
Product Quantification: Separate phosphorylated product from unreacted ATP using ion-exchange chromatography, electrophoresis, or capture antibodies depending on the detection method. Quantify the extent of phosphorylation and calculate reaction velocities [1].
Data Analysis: Plot reaction velocity versus this compound concentration and fit to the appropriate inhibition model (typically competitive inhibition for ATP-competitive inhibitors like this compound) to determine the IC₅₀ value. Convert IC₅₀ to Kd using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [ATP]/Kₘ(ATP)) [1].
This functional approach provides critical validation of binding affinity in the context of biological activity and can be implemented with standard laboratory equipment. However, it indirectly measures binding and requires careful control of reaction conditions and appropriate application of the Cheng-Prusoff relationship for accurate Kd determination [1].
Recent research has focused on developing fluorinated this compound analogues with improved selectivity for specific protein kinase C isoforms, particularly PKCε, which demonstrates consistent oncogenic activities and represents a promising target for anticancer therapeutics. The strategic introduction of fluorine atoms at specific positions on the azepane ring of this compound has yielded analogues with remarkable selectivity enhancements while maintaining high binding affinity [2] [4].
The experimental approach for developing these selective inhibitors involves:
Stereospecific Fluorination: Introduce fluorine atoms at specific positions on the azepane ring (C5, C6) with controlled stereochemistry using synthetic chemistry approaches. The C5(S)-fluorination has proven particularly effective for enhancing PKCε affinity [2].
Binding Affinity Screening: Evaluate the fluorinated analogues against a panel of protein kinases (PKA, PKC isoforms) using ITC, GCI, or enzymatic assays to determine Kd values and selectivity ratios [2].
Molecular Dynamics Simulations: Employ computational approaches to understand the structural basis for selectivity by modeling the interaction of fluorinated analogues with the ATP-binding sites of different kinases. These simulations have revealed that protein dynamics play a crucial role in determining selectivity, with PKCε exhibiting unique flexibility that optimally accommodates the C5(S)-fluorinated analogue [4].
Charge State Analysis: Investigate the ionization states of this compound analogues in different kinase environments using computational pKa prediction and molecular mechanics calculations. These studies indicate that this compound and its C5(S)-fluorinated analogue maintain charges on the azepane nitrogen (N1), phenolic hydroxyl (C6′′OH), and carboxylate (C15′′O2H) when bound to both PKA and PKCε [2].
This integrated experimental and computational approach has demonstrated that the C5(S)-fluorinated this compound analogue achieves approximately 16-fold selectivity for PKCε over PKA, a significant improvement over the minimal selectivity of native this compound. The underlying mechanism involves synergistic interactions between the conformational effects of fluorine substitution and the unique dynamic properties of the PKCε ATP-binding site, particularly optimizing interactions with the invariant Lys437 residue [4].
Structure-based drug design approaches, particularly molecular docking and molecular dynamics (MD) simulations, have been extensively applied to understand this compound binding and guide the development of analogues with improved affinity and selectivity. These computational methods provide atomic-level insights into binding interactions and enable virtual screening of compound libraries before synthetic or experimental testing [5].
The standard protocol for computational prediction of this compound binding affinity involves:
System Preparation: Obtain or generate high-quality three-dimensional structures of the target kinases. For PKCε, this typically involves homology modeling based on template structures such as PKA (PDB: 1BX6) or PKCθ (PDB: 3TXO), followed by structural refinement and validation [5] [4].
Ligand Parameterization: Develop accurate force field parameters for this compound and its analogues, with particular attention to atomic partial charges, torsion parameters, and proper treatment of ionization states. The AM1-BCC method implemented in AmberTools is commonly used for charge derivation [4].
Molecular Docking: Perform docking simulations using programs such as AutoDock to generate initial binding poses and rank compounds based on predicted binding energies. Carefully validate docking protocols by reproducing experimental binding modes when available [5].
Molecular Dynamics Simulations: Conduct extensive MD simulations (typically 50-100 ns) of the kinase-balanol complexes in explicit solvent to sample conformational space and incorporate protein flexibility. Use the resulting trajectories for binding free energy calculations using methods such as MM-GB/PBSA (Molecular Mechanics Generalized Born/Poisson-Boltzmann Surface Area) [2] [4].
Binding Energy Calculation: Compute binding free energies from ensemble conformations extracted from MD trajectories. Compare predicted binding affinities with experimental Kd values to validate computational approaches and guide inhibitor optimization [2].
These computational approaches have revealed that the unique dynamics features of different protein kinase isoforms, rather than static structural differences, primarily determine this compound analogue selectivity. Specifically, PKCε exhibits higher flexibility in its apo state that becomes stabilized upon binding the C5(S)-fluorinated this compound analogue, providing a thermodynamic advantage not observed with other PKC isoforms [4].
Figure 1: Computational workflow for predicting this compound binding affinity and selectivity. The process integrates structure preparation, molecular docking, dynamics simulations, and free energy calculations, with experimental validation at key stages.
Accurate determination of this compound binding affinity requires careful attention to several experimental parameters that can significantly impact results:
Equilibrium Establishment: Ensure binding reactions reach equilibrium by verifying that signal stabilization occurs during association phases and that incubation times are sufficient. Failure to reach equilibrium represents the most common source of error in affinity determinations, as the binding model cannot be reliably fitted to non-equilibrium data [3].
Concentration Accuracy: Precisely determine concentrations of both this compound analogues and protein kinases using validated methods (UV-Vis spectroscopy, quantitative amino acid analysis, etc.). Errors in concentration measurements directly propagate to errors in determined Kd values [3].
Sample Purity and Integrity: Verify the structural integrity and functional activity of protein kinase preparations and confirm the chemical purity and stability of this compound analogues under experimental conditions. Degradation or aggregation during experiments can significantly distort binding measurements [3].
Buffer Composition and Conditions: Maintain physiological relevant conditions (pH, ionic strength, temperature) while ensuring compatibility with detection methods. Include appropriate controls for non-specific binding and buffer artifacts [3].
Data Quality Assessment: Implement rigorous quality control metrics including goodness-of-fit parameters, residual analysis, and consistency across technical replicates. For biosensor experiments, response levels should be within the linear range of the instrument [3].
Each method for determining this compound binding affinity offers distinct advantages and limitations that researchers should consider when selecting experimental approaches:
Table 3: Comparison of techniques for measuring this compound binding affinity
| Technique | Affinity Range | Sample Consumption | Throughput | Additional Information | Key Limitations |
|---|---|---|---|---|---|
| ITC | mM - nM | High (mg) | Low (≤12/day) | Thermodynamics, stoichiometry | High protein consumption, limited sensitivity for very tight binding |
| GCI | mM - pM | Low (μg) | High (up to 500/day) | Kinetics, real-time monitoring | Immobilization required, surface effects possible |
| Enzymatic Assays | μM - nM | Moderate | Medium | Functional activity, physiological context | Indirect measurement, substrate-dependent |
| Fluorescence Polarization | μM - nM | Low | High | Solution-based, homogeneous format | Labeling required, interference potential |
| Molecular Dynamics | Computational | None | Variable | Atomic details, mechanistic insights | Validation required, computational cost |
The orthogonal approach of combining multiple techniques (e.g., ITC for thermodynamics and GCI for kinetics) provides the most comprehensive characterization of this compound binding and enhances confidence in the results, particularly for critical applications such as lead optimization in drug discovery programs [3].
Figure 2: Decision workflow for selecting appropriate binding affinity measurement techniques. The selection process should consider research objectives, protein availability, expected affinity range, and the specific information required.
This compound represents a fascinating natural product scaffold for protein kinase inhibition with demonstrated high binding affinity for PKC and PKA in the nanomolar range. Comprehensive characterization of its binding properties requires application of multiple biophysical techniques, including ITC for thermodynamic profiling, GCI for kinetic analysis, and enzymatic assays for functional validation. The development of fluorinated analogues, particularly the C5(S)-substituted derivative, has demonstrated the potential for improving kinase selectivity while maintaining potent inhibition. These advances, coupled with computational approaches that elucidate the structural and dynamic basis for molecular recognition, provide valuable insights for rational design of next-generation kinase inhibitors with optimized pharmacological properties for therapeutic applications.
(-)-Balanol is a potent ATP-competitive inhibitor originally isolated from the fungus Verticillium balanoides that exhibits strong binding affinity to protein kinase A (PKA) and protein kinase C (PKC) isozymes. Its molecular structure consists of four distinct ring components: a benzamide moiety (ring A) that occupies the adenine subsite, an azepane moiety (ring B) residing in the ribose subsite, and a benzophenone moiety (rings C and D) that fills the triphosphate subsite of the ATP-binding pocket. This comprehensive molecular architecture allows this compound to effectively mimic ATP and compete for binding in the conserved kinase domain, making it a valuable template for inhibitor design. However, a significant challenge in therapeutic development is this compound's limited selectivity across various PKC isozymes, which play divergent roles in cellular signaling and cancer progression—with PKCε being particularly implicated in tumorigenesis and representing a promising anticancer drug target.
The high conservation of ATP-binding sites across protein kinase family members presents substantial obstacles for achieving selective inhibition. Research indicates that kinase flexibility and induced fit mechanisms significantly impact ligand binding, necessitating computational approaches that account for protein dynamics. Molecular docking studies using static crystal structures often fail to accurately predict binding modes when substantial conformational changes occur upon ligand binding. This limitation was demonstrated in studies where docking this compound to rigid receptor models produced suboptimal results compared to approaches incorporating protein flexibility. Specifically, restraining certain flexible regions like the glycine-rich loop during docking calculations prevented necessary conformational adjustments to accommodate this compound, resulting in incorrect pose prediction [1]. These findings underscore the critical importance of incorporating flexible receptor models and dynamics-based approaches in molecular docking protocols to more accurately simulate the behavior of this compound and its analogues in kinase binding sites.
Flexible Ligand-Flexible Protein Docking with DIVE-SA: The Disrupted Velocity Simulated Annealing (DIVE-SA) protocol represents an advanced docking methodology that outperforms traditional simulated annealing and replica-exchange methods for this compound docking to protein kinase A. This technique involves periodic velocity reassignment to encourage broader conformational sampling and employs scaled potential energy surfaces to reduce structural transition barriers. To prevent unphysical structural changes while maintaining computational efficiency, soft restraints can be applied to maintain the protein's root-mean-square deviation (RMSD) relative to a reference crystal structure. Critically, research shows that removing restraints on flexible regions like the glycine-rich loop significantly improves docking performance, as this loop must adjust to accommodate different ligands [1].
Ensemble Docking with MD Snapshots: When experimental structures of ligand-bound complexes are unavailable, ensemble docking to molecular dynamics (MD) trajectories provides a powerful alternative. This approach involves: (1) generating multiple receptor conformations through MD simulations of both ligand-free and ligand-bound states, (2) docking this compound to snapshots extracted from these trajectories using algorithms like the Lamarckian genetic algorithm in AutoDock, and (3) identifying correct binding poses by consensus analysis across multiple docking experiments. Studies demonstrate that when using snapshots from ligand-free protein simulations (more realistic for practical applications), flexible ligand models consistently identify structures close to the correctly docked pose in at least one of ten docking runs per snapshot [2].
Explicit Solvent Molecular Dynamics: Following docking studies, MD simulations provide insights into the dynamic behavior of this compound analogues in kinase binding sites. These simulations are typically performed for 50-100 ns using explicit solvent models with periodic boundary conditions. The stability of protein-ligand complexes is assessed through RMSD, radius of gyration, and hydrogen bonding analysis, providing information about conformational stability and interaction persistence throughout the simulation trajectory [3].
Binding Energy Calculations with MM/GBSA: The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method calculates binding free energies from MD trajectories by combining molecular mechanics energy terms with continuum solvation models. This approach involves: (1) extracting snapshots from equilibrated MD trajectories, (2) calculating molecular mechanics energies, solvation contributions, and surface area terms for each snapshot, and (3) statistically analyzing the results to estimate binding affinities. This method has proven particularly valuable for ranking fluorinated this compound analogues and understanding the impact of specific substitutions on binding affinity and selectivity [3].
pKa Prediction and Charge Assignment: this compound contains multiple ionizable functional groups including a secondary amine on the azepane ring, a carboxylic acid group, and four phenolic groups, creating the potential for multiple charge states at physiological pH. Determining the appropriate protonation states involves: (1) calculating theoretical pKa values for all ionizable groups using software like Marvin Suite, (2) considering the influence of fluorination on electron distribution and acidity, and (3) accounting for the local electrostatic environment of the ATP-binding site, which can significantly shift pKa values relative to aqueous solution [3].
Multi-State Docking and Simulation: When charge state uncertainty exists, researchers should perform parallel docking studies with different protonation states and compare the resulting binding modes and energies. MD simulations can then validate charge assignments by examining the persistence of specific interactions such as salt bridges and hydrogen bonds that would be expected for certain charge states. This approach revealed that this compound and its C5(S)-fluorinated analogue maintain charges on the azepane nitrogen (N1), phenolic oxygen (C6′′OH), and carboxylate (C15′′O2H) when bound to PKCε, with the phenolate charge representing a particularly important finding that differs from earlier assumptions [3].
Table 1: Fluorinated this compound Analogues and Their Binding Affinities
| Analogue | Fluorination Position | Binding to PKA | Binding to PKCε | Selectivity Profile |
|---|---|---|---|---|
| This compound (1) | None | High | High | Non-selective |
| Analogue 1a | C6(S) | Reduced | Moderate | Moderate for PKCε |
| Analogue 1c | C5(S) | Moderate | High | Improved for PKCε |
| Analogue 1d | Multiple | Reduced | Reduced | Non-selective |
| Analogue 1e | Multiple | Moderate | Moderate | Non-selective |
Table 2: Charge States of this compound Analogues in Kinase ATP Sites
| Analogue | PKA Charge Centers | PKCε Charge Centers | Notes |
|---|---|---|---|
| This compound (1) | N1, C6′′OH, C15′′O2H | N1, C6′′OH, C15′′O2H | Consistent charge states |
| Analogue 1a | Neutral N1 and C6′′OH | Mixed charge states | Kinase-dependent charges |
| Analogue 1c | N1, C6′′OH, C15′′O2H | N1, C6′′OH, C15′′O2H | Improved selectivity |
| Analogues 1d, 1e | C6′′OH, C15′′O2H | C6′′OH, C15′′O2H | Consistent, no N1 charge |
Table 3: Summary of Computational Methods and Applications
| Method | Application | Advantages | Limitations |
|---|---|---|---|
| DIVE-SA Docking | Flexible protein-flexible ligand docking | Enhanced conformational sampling | Computational cost |
| MD Ensemble Docking | Incorporating receptor flexibility | Accounts for induced fit | Requires significant sampling |
| MM/GBSA | Binding energy calculations | More accurate than docking scores | Sensitive to charge assignments |
| pKa Prediction | Charge state determination | Guides protonation state selection | Environment effects challenging |
Homology Modeling Protocol: For kinases without crystal structures, researchers can develop homology models using this multi-step process:
Molecular Dynamics Simulation Protocol: Implement all-atom MD simulations to study this compound-kinase interactions:
System Preparation Steps:
Protein Structure Preparation:
Ligand Preparation:
Grid Parameterization:
Docking Execution Steps:
Parameter Settings for DIVE-SA:
Pose Analysis and Selection:
Computational pKa Determination:
Initial pKa Estimation:
Environment-Adjusted pKa Calculations:
Multi-State Validation:
The following Graphviz diagram illustrates the comprehensive workflow for this compound docking studies:
Figure 1: Comprehensive workflow for this compound docking studies incorporating protein preparation, flexible docking, molecular dynamics simulations, and binding energy calculations
Figure 2: Charge state determination workflow for fluorinated this compound analogues highlighting the importance of environmental effects and multi-state validation
The application notes and protocols presented here provide a comprehensive framework for conducting molecular docking studies of this compound and its fluorinated analogues with protein kinases. The key advancement in these methodologies is the recognition that kinase flexibility and ligand charge states significantly impact binding mode prediction accuracy. Through the implementation of DIVE-SA docking, ensemble docking to MD snapshots, and careful charge state determination, researchers can more reliably predict the binding interactions of this compound analogues with potential therapeutic targets like PKCε.
Future directions in this compound docking studies should include more sophisticated QM/MM approaches for charge assignment, enhanced sampling techniques to capture rare binding events, and machine learning methods to predict selectivity trends across kinase families. The successful application of these protocols has already revealed important insights about fluorine-based selectivity, particularly how single disparate residues in otherwise conserved ATP-binding sites can confer dramatic differences in binding affinity for fluorinated this compound analogues. These findings provide a roadmap for rational design of more selective kinase inhibitors that can be developed into targeted therapeutics with reduced off-target effects.
| FAQ Question | Evidence-Based Answer & Key Findings |
|---|---|
| What is balanol's primary mechanism of action? | This compound is a potent, ATP-competitive inhibitor that binds to the ATP-binding site of various protein kinases, effectively blocking their activity [1] [2]. |
| Why is improving this compound's selectivity for PKC isoforms challenging? | The ATP-binding sites across different protein kinase families, and even among PKC isoforms themselves, are highly conserved. This structural similarity makes it difficult to design inhibitors that target only one specific kinase [3] [2]. |
| Which this compound analog has shown improved selectivity for a specific PKC isoform? | A C5(S)-fluorinated this compound analogue (Compound 1c) has demonstrated improved binding affinity and selectivity for PKCε over other novel PKC (nPKC) isozymes and PKA [3]. |
| What is the molecular basis for this fluorine-induced selectivity? | Molecular dynamics simulations suggest that the unique dynamic behavior of each nPKC isozyme is key. The C5(S)-fluorine conformational control in analog 1c synergizes optimally with the flexible structure of PKCε, "locking" it into a conformation that enhances binding interactions, particularly with an invariant lysine residue (Lys437) [3]. |
| Can minor modifications to this compound really impact selectivity? | Yes. Research indicates that despite high homology between kinase domains (e.g., of PKA and PKC), only minor modifications to the this compound structure are required to create analogs with dramatic selectivity for PKA over PKC, or vice-versa [2]. |
| Common Challenge | Potential Solution & Experimental Approach |
|---|
| Low selectivity for PKCε over other nPKCs | Strategy: Employ stereospecific fluorination on the azepane ring (central B-ring) of this compound [3]. Protocol:
The following diagrams outline the core experimental strategies for designing a selective this compound analog and validating its mechanism, as detailed in the troubleshooting guide.
Diagram 1: Workflow for Rational Design of a Selective this compound Analog
Diagram 2: Workflow for Validating Selectivity and Mechanism
This section addresses common questions and experimental challenges related to balanol's selectivity.
| Question/Issue | Cause & Solution |
|---|
| Why does this compound inhibit both PKA and PKC with high affinity? | Cause: The ATP-binding sites in PKA and PKC are highly conserved. This compound mimics ATP and binds with higher affinity than ATP itself to these sites [1] [2].
Solution: Focus modifications on regions where amino acid types vary among kinases [3]. |
| How can I improve this compound's selectivity for PKCε over PKA? | Cause: The binding sites are extremely similar.
Solution: Introduce stereospecific monofluorination at the C5(S) position of the azepane ring (Analog 1c). This has been shown to improve binding affinity and selectivity for PKCε [2]. |
| Unexpectedly low binding affinity of a new this compound analog. | Check: The charge states of ionizable groups (N1 on azepane, C6''OH phenol, C15''O2H carboxylate) under assay pH (7.4). Incorrect protonation states can ruin computational predictions and synthetic efforts [2]. |
| My computational binding energy predictions do not match experimental results. | Check: The charge states assigned to the this compound analog in the simulation. Use pKa prediction software (e.g., Marvin Suite) and consider the local protein environment, which can shift pKa values. Perform MD simulations with multiple potential charge states [2]. |
| Which part of the this compound structure should I modify for selectivity? | The azepane ring (occupies the ribose subsite) and the benzophenone moiety (occupies the triphosphate subsite) are key. Replacing the azepane or modifying the benzophenone carboxylic acid group can impact activity and selectivity [4] [2]. |
For your experimental planning, here is a summary of key quantitative data and methodologies from the literature.
The table below shows the effect of fluorination on the azepane ring. Analog 1c demonstrates improved selectivity for PKCε [2].
| Analog ID | Azepane Substitution | Relative Binding Affinity (PKA) | Relative Binding Affinity (PKCε) | Selectivity Note |
|---|---|---|---|---|
| 1 (this compound) | None | Baseline | Baseline | Non-selective [2] |
| 1a | C6(S) F | Reduced | Reduced | Varies by kinase [2] |
| 1c | C5(S) F | Similar | Improved | Improved selectivity for PKCε [2] |
| 1d | Multiple F | Reduced | Reduced | — |
| 1e | Multiple F | Reduced | Reduced | — |
This methodology is critical for understanding this compound analog binding [2].
The following diagram illustrates the logical workflow for a computational approach to designing selective this compound analogs, as described in the protocol.
This diagram visualizes the key interactions and sites for modification in the PKA-balanol complex, based on structural data [3] [2].
1. What is the primary challenge in developing balanol-based inhibitors? The primary challenge is achieving isozyme selectivity. This compound is a potent ATP-mimicking inhibitor but it non-selectively targets the ATP sites of various Protein Kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA). Since different PKC isozymes can have opposing roles in cancer (some are promoters, others are suppressors), a non-selective inhibitor is not therapeutically useful. Developing inhibitors specific to a particular isozyme, like the oncogenic PKCε, is a major goal [1] [2] [3].
2. How does fluorination help improve the selectivity of this compound analogues? Fluorination does not work by simply adding bulk. The fluorine atom's unique properties introduce subtle stereoelectronic and conformational effects that can fine-tune the molecule's interaction with the kinase's ATP-binding pocket [1] [2] [3].
3. Why are molecular dynamics (MD) simulations critical for studying these analogues? Kinases are flexible enzymes, and their dynamic behavior is a key factor in ligand binding. MD simulations help researchers:
The following table summarizes key experimental findings from research on fluorinated this compound analogues, which can guide your own experimental focus.
| Analogue & Modification | Key Finding on Selectivity | Proposed Mechanism / Insight | Relevant Citation |
|---|---|---|---|
| C5(S)-F on Azepane (1c) | Improved binding affinity & selectivity for PKCε over other novel PKC isozymes & PKA. | Fluorine's conformational control synergizes with the unique flexible dynamics of PKCε's apo form, "locking" it into a favorable state. | [2] [3] |
| Fluorination on Azepane | Can alter the charge state of this compound's phenolic (C6′′OH) and carboxylate (C15′′O2H) groups when bound. | Correct charge assignment is crucial for computational predictions. The local enzyme environment influences the analogue's final charge. | [1] [4] |
| Fluorination on Benzophenone | Retains affinity for PKA, with one analogue showing >600-fold enhanced selectivity. | Fluorination in the triphosphate mimic region can lead to highly selective interactions within specific protein pockets. | [5] |
This protocol outlines the general workflow for using MD simulations to investigate the binding mechanism and selectivity of fluorinated this compound analogues, based on methodologies from the search results.
Title: MD Simulation Workflow for Kinase-Inhibitor Analysis
Detailed Methodology:
System Preparation
Simulation Setup & Execution
Analysis and Energy Calculation
The following table summarizes key identified properties relevant to solubility from the search results.
| Property | Value / Description | Relevance to Solubility |
|---|---|---|
| Chemical Formula | C₂₈H₂₆N₂O₁₀ [1] [2] | Determines molecular weight and polarity |
| Molar Mass | 550.520 g·mol⁻¹ [2] | High molecular weight can challenge solubility |
| Predicted Water Solubility | 0.0157 mg/mL [1] | Indicates very poor inherent aqueous solubility |
| Molecular Framework | Aromatic heteromonocyclic compounds [1] | Extensive aromatic rings reduce water compatibility |
| Hydrogen Bond Donors/Acceptors | 7 donors, 10 acceptors [1] | High count suggests potential for H-bonding with solvents |
While direct protocols for balanol are unavailable, you can develop experimental plans based on its properties and general pharmaceutical principles.
The diagram below outlines a logical workflow for systematically addressing this compound solubility challenges.
Building a knowledge base with anticipated questions is crucial for a technical support center.
Frequently Asked Questions
What is the predicted aqueous solubility of this compound? The predicted water solubility of this compound is 0.0157 mg/mL, classifying it as a poorly soluble compound [1].
Which functional groups in this compound's structure influence its solubility? this compound contains multiple phenolic hydroxyl groups and a carboxylic acid group, which can be ionized in basic conditions to improve aqueous solubility. The extensive aromatic ring systems contribute to its hydrophobicity [1] [2].
Are there any known formulations of this compound for biological assays? The search results do not specify commercial formulations. Research studies often use stock solutions in DMSO prior to dilution in aqueous assay buffers [4].
Q1: What are the most effective strategies to significantly increase balanol yield in Tolypocladium ophioglossoides?
The most effective approach is a combination of genetic and medium engineering. Overexpressing the pathway-specific regulator gene, blnR, is a powerful genetic intervention. Coupling this with optimizing key medium components using statistical methods like Response Surface Methodology (RSM) can lead to gram-level production, as yields have been increased from approximately 700 mg/L to over 2187 mg/L using this combined strategy [1] [2].
Q2: Beyond the bln gene cluster, what other cellular processes does the BlnR regulator affect?
Transcriptomic analysis (RNA-seq) has shown that BlnR has a broad regulatory role. In addition to activating the this compound biosynthetic genes, it also influences genes involved in conidiospore development and hyphal growth. This indicates that BlnR is a key node connecting secondary metabolism and fungal morphology [1].
Q3: My this compound production has stalled. What are the most common bottlenecks in the fermentation process? Common bottlenecks include:
blnR may be too low to fully activate the bln gene cluster [1].| Possible Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Insufficient biosynthetic pathway activation | Perform Electrophoretic Mobility Shift Assay (EMSA) to check if BlnR binds to promoter regions of bln genes [1]. |
Generate a blnR overexpression strain (blnROE). Use a strong promoter to drive blnR expression [1]. |
| Suboptimal fermentation medium | Use a One-Factor-at-a-Time (OFAT) approach to identify limiting nutrients (e.g., carbon and nitrogen sources) [1]. | Employ Response Surface Methodology (RSM) to optimize concentrations of key components like sucrose, polypeptone, and yeast extract [1] [2]. |
| Poor fungal growth or sporulation | Conduct microscopic examination to observe hyphal density and spore formation [1]. | Ensure the blnR gene is properly overexpressed, as it also regulates development. Use optimized seed culture medium (e.g., COB medium) for inoculum [1] [2]. |
| Possible Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|
| Inoculum quality variation | Monitor spore concentration and germination rate in seed culture. | Standardize the inoculum process: use 2 × 10⁵ spores/mL in COB medium, incubate at 26°C for 3-4 days [1] [2]. |
| Uncontrolled fermentation parameters | Log pH and dissolved oxygen (DO) levels throughout the fermentation cycle. | Use a bioreactor with automated control: maintain pH at 4.9 and DO at 20% air saturation [1] [2]. |
This protocol outlines the genetic engineering approach to activate the this compound biosynthetic pathway.
blnR.blnR coding sequence.blnR cDNA into an expression vector suitable for fungal transformation (e.g., a vector containing a strong fungal promoter and a chlorimuron-ethyl resistance marker).blnR overexpression and its functional effect by:blnR and key biosynthetic genes (e.g., blnJ, blnF).blnROE strain should show a significant increase in this compound production compared to the wild-type strain.This protocol describes a statistical approach to find the ideal nutrient concentrations for maximizing yield.
blnROE strain.| Component | Baseline COB Medium | Optimized Medium (Example) |
|---|---|---|
| Sucrose | 30 g/L | Optimized via RSM (e.g., ~60 g/L) |
| Polypeptone | 5 g/L | Optimized via RSM |
| Yeast Extract | 5 g/L | Optimized via RSM |
| MgSO₄·7H₂O | 1 g/L | 1 g/L |
| KH₂PO₄ | 0.5 g/L | 0.5 g/L |
| pH | 5.5 | 4.9 (for bioreactor) [1] [2] |
| Reported this compound Yield | ~700 mg/L | 2187.39 mg/L [1] |
The following diagrams illustrate the core regulatory mechanism and the experimental workflow for yield improvement.
Diagram 1: The Regulatory Role of BlnR. The Zn₂Cys₆ transcription factor BlnR activates this compound production by binding to the promoters of all genes within its own cluster, including its own (auto-regulation), and also influences developmental processes [1].
Diagram 2: Integrated Strategy for Yield Improvement. This workflow shows the multi-stage approach for enhancing this compound production, combining genetic, nutritional, and process controls [1] [2].
The tables below detail the baseline and optimized media formulations, along with the corresponding culture conditions, used to achieve a final balanol concentration of 2187.39 mg/L in a 5 L fermenter [1] [2].
Table 1: Medium Composition for this compound Biosynthesis
| Component | Baseline COB Medium (Seed & Starter) | Optimized Fermentation Medium |
|---|---|---|
| Carbon Source | Sucrose (30 g/L) [1] [2] | Optimized type and concentration via RSM [1] |
| Nitrogen Source | Polypeptone (5 g/L), Yeast Extract (5 g/L) [1] [2] | Optimized type and concentration via RSM [1] |
| Salts | MgSO₄·7H₂O (1 g/L), KH₂PO₄ (0.5 g/L) [1] [2] | Optimized concentrations via RSM [1] |
| Critical Parameters | Initial pH 5.5 [1] [2] | Maintained at pH 4.9 via automatic addition of 2 M NaOH [1] [2] |
Table 2: Culture Conditions and Strain Information
| Parameter | Specification |
|---|---|
| Production Strain | T. ophioglossoides blnROE (blnR overexpression strain) [1] [2] |
| Inoculum | 2.5% (v/v) of seed culture [1] [2] |
| Temperature | 26°C [1] [2] |
| Dissolved Oxygen | Maintained at 20% air saturation via automatic agitation control [1] [2] |
Achieving high yields requires a systematic optimization process. The following workflow, based on Response Surface Methodology (RSM), outlines the key steps.
Step-by-Step Methodology:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low this compound Yield | Non-optimal strain | Use the verified blnR overexpression strain (blnROE) to activate the biosynthetic pathway [1]. |
| Sub-optimal medium | Systematically optimize carbon/nitrogen sources and salts using OFAT and RSM, do not rely on baseline medium alone [1]. | |
| Poor process control | In bioreactors, strictly control pH at 4.9 and dissolved oxygen at 20% saturation [1] [2]. | |
| Inconsistent Results Between Flasks & Bioreactors | Differences in environmental parameters | The key is transferring the optimized medium and strictly maintaining the critical process parameters (pH and DO) found in bioreactor studies [1] [2]. |
Q1: What are the main challenges in balanol fermentation and how can optimization help?
A primary challenge is the low yield of this compound in standard fermentation conditions. Statistical optimization addresses this by systematically improving the culture medium and process parameters. For instance, one study increased this compound production from 700 mg/L to 2187.39 mg/L by overexpressing a regulatory gene (blnR) and optimizing the medium using Response Surface Methodology (RSM) [1]. Other common challenges include substrate inhibition and low solvent tolerance, which can be mitigated through strategies like strain improvement and in-situ product recovery [2].
Q2: What statistical method is recommended for optimizing this compound fermentation? Response Surface Methodology (RSM) is a highly effective statistical technique for this purpose. It is used to design experiments, build models, and analyze the interaction between multiple factors to find optimal conditions [1] [3]. The process typically begins with a screening method like Plackett-Burman design to identify the most influential variables, which are then optimized further using RSM with a design like Central Composite Design (CCD) [3].
Q3: My this compound yield has plateaued. What factors should I investigate? You should first investigate key medium components and physical parameters. Based on research, the following table summarizes critical factors and their optimized ranges for a high-yielding strain of T. ophioglossoides [1].
Table: Key Factors for this compound Fermentation Optimization | Factor Category | Specific Factor | Role & Optimized Condition | | :--- | :--- | :--- | | Carbon Source | Sucrose | Energy and carbon source; used at 30 g/L in seed culture [1]. | | Nitrogen Sources| Peptone, Yeast Extract | Nitrogen for biomass and metabolite synthesis; 5 g/L each in seed culture [1]. | | Physical Parameters| pH | Optimal production was achieved at pH 4.9 in a fermenter [1]. | | Physical Parameters| Dissolved Oxygen | Maintained at 20% air saturation for optimal growth and production [1]. | | Process Parameter| Temperature | Cultivation at 26°C [1]. |
Q4: What is a basic experimental workflow for applying RSM? The following diagram outlines a generalized workflow for optimizing a fermentation process using statistical methods, from initial screening to final validation. This workflow synthesizes the methodologies described in the search results [1] [3].
Diagram: Statistical Optimization Workflow for Fermentation Processes.
This protocol outlines the key steps for improving this compound yield using a statistical approach, based on methodologies from the search results [1] [3].
1. Preliminary Screening and Initial Fermentation
2. Optimization Using Response Surface Methodology (RSM)
3. Data Analysis and Model Validation
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low this compound Yield | Sub-optimal medium composition or physical parameters. | Systematically optimize using RSM. Check and adjust carbon/nitrogen source ratios [1] [3]. |
| Genetic instability of the production strain. | Use a genetically modified high-yielding strain (e.g., blnR overexpressing strain) and maintain selection pressure [1]. |
|
| High Variability in Results | Inconsistent inoculation or inadequate process control. | Standardize inoculum preparation and strictly control environmental factors like temperature and agitation [1]. |
| Model Lack of Fit | Incorrect model choice or influential variables not included. | Verify the experimental design is appropriate. Consider adding more factors or using a different model [3]. |
A primary strategy to overcome metabolic instability is the rational design of balanol analogs. The core structure of this compound can be modified to improve metabolic stability and binding selectivity [1] [2].
The table below summarizes key modification sites and their observed effects from research:
| Modification Site | Specific Modification | Observed Effect on Properties |
|---|---|---|
| Azepane Ring (Ring B) | Stereospecific fluorination at the C5(S) position [2] | Improved binding affinity and selectivity for PKCε [2] |
| Benzophenone Moisty (Rings C & D) | Removal of hydroxyl group (10"-deoxythis compound) [3] [1] | Selective inhibition of PKA over PKC in cellular assays [3] |
| Benzophenone Moisty (Ring D) | Replacement of carboxylic acid with esters, amides, or tetrazole [2] | Helped define the importance of an acidic functional group for potent activity [2] |
Producing sufficient quantities of this compound and its analogs is crucial for testing. Recent research has achieved gram-level production by genetically engineering the biosynthetic pathway in the fungus Tolypocladium ophioglossoides [4].
Experimental Protocol: Gram-Level Fermentation [4]
Strain and Medium: Use the engineered T. ophioglossoides blnROE strain. The optimized fermentation medium (per liter) is:
Culture Conditions:
Outcome: This optimized protocol increased this compound yield to 2187.39 mg/L from an initial 700 mg/L [4].
Computational models are valuable for predicting metabolic stability early in development. While not specific to this compound, advanced tools like MetaboGNN demonstrate the current capabilities.
MetaboGNN uses Graph Neural Networks to predict the metabolic stability of compounds in human and mouse liver microsomes, expressed as the percentage of the parent compound remaining after a 30-minute incubation [5]. It achieved high predictive accuracy, with Root Mean Square Error (RMSE) values of 27.91 for human and 27.86 for mouse models [5]. You can apply such models to screen novel this compound analogs virtually before synthesis, prioritizing those with predicted higher stability.
The following diagram illustrates a core R&D workflow that integrates the strategies discussed above to systematically address this compound metabolic instability.
Q1: Why is this compound metabolically unstable? The structure contains multiple functional groups (e.g., phenolic hydroxyls, carboxylic acid) that are targets for Phase I and Phase II metabolic enzymes in the liver [2] [5]. Modifications to these groups are a key strategy to block metabolic pathways.
Q2: How can I improve the selectivity of a this compound analog for PKCε over PKA? Research indicates that stereospecific fluorination on the azepane ring (e.g., at the C5(S) position) can enhance selectivity for PKCε [2]. Additionally, modifying the benzophenone ring, such as creating 10"-deoxythis compound, can favor PKA inhibition over PKC [3] [1].
Q3: What is a practical first step to increase the yield of this compound analogs for testing?
Overexpression of the pathway-specific regulator gene blnR in the native producer fungus, combined with medium optimization using response surface methodology, has been proven to significantly increase yields [4].
A primary synthetic challenge is constructing the seven-membered azepane ring due to slow cyclization kinetics [1]. The following table summarizes robust methods for building and functionalizing this core.
| Method | Key Feature | Application/Note | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Efficient cyclization of diene precursors using Grubbs' catalyst. | High-yielding (e.g., 89%) route to the azepine core for balanol. Ideal for generating the core scaffold. | [2] |
| Cu(I)-Catalyzed Tandem Amination/Cyclization | One-pot process using functionalized allenynes and amines. | Selective preparation of trifluoromethyl-substituted azepin-2-carboxylates. Introduces valuable fluorinated groups. | [1] |
| Diastereoselective Alkylation | Builds complex, stereodefined quaternary centers on azepane rings fused to tetrazoles. | Achieves high diastereoselectivity. The tetrazole group can later be reduced to a secondary amine. | [3] |
This protocol, adapted from Saha et al. (2013), is a cornerstone for constructing the this compound azepane ring [2].
The following diagram illustrates the workflow for this RCM-based synthesis.
Q1: My ring-closing metathesis (RCM) to form the azepane ring gives low yields. What could be wrong?
Q2: How can I introduce fluorine or trifluoromethyl groups onto the azepane ring to modulate properties?
Cu(MeCN)₄PF₆ (10 mol%) as a catalyst [1].Q3: I need to create analogs with specific stereochemistry. How can I control stereocenters on the azepane ring?
t-BuLi or LDA to deprotonate at the C2 position of the tetrazole-fused ring [3].Modifying the azepane ring is a strategic effort to improve selectivity over off-target kinases and fine-tune drug-like properties.
| Strategy | Rationale & Biological Outcome | Key Reference |
|---|---|---|
| Acyclic Azepane Replacements | Replacing the perhydroazepine ring and p-hydroxybenzamide with an acyclic linker can yield highly selective PKC inhibitors (nanomolar potency) with >100x selectivity over PKA. | [4] |
| Conformational Control via Fluorination | Introducing fluorine can lock the molecule's conformation, improving selectivity for target kinases like PKCε over off-targets. A specific fluorinated analogue showed greater selectivity than this compound itself. | [5] |
| Rigidification with 5-Membered Rings | Making the acyclic linker part of a rigid five-membered ring (e.g., cyclopentane) while replacing the carboxamide with a methylene group produces potent, low-nanomolar PKC inhibitors. | [4] |
The drive to modify the benzophenone unit, particularly its carboxylic acid, stems from two main factors:
The table below summarizes key approaches and findings from the literature regarding modifications to the benzophenone carboxylic acid region.
| Modification / Strategy | Key Findings / Objective | Reference |
|---|---|---|
| Ester Replacement | Focus on improving metabolic stability by replacing the labile ester functionality. | [1] |
| Elimination of Benzophenone Hydroxyl (10"-deoxybalanol) | Resulted in a significant (>100-fold) increase in selectivity for PKA over PKC. | [2] |
| Fluorination of Benzophenone | Aims to probe selectivity toward AGC protein kinases via conformational tuning, with one analog showing >600-fold enhanced selectivity for PKA. | [3] |
| General Analogue Design | Potent inhibitory activity depends on the presence of the carboxylic acid. Modifications of the benzophenone rings can produce highly potent and specific inhibitors. | [2] |
Replacing a key pharmacophore like the carboxylic acid requires a structured approach. The following diagram outlines a recommended workflow for your analog design and testing program.
Workflow for Benzophenone Carboxylic Acid Replacement in this compound Analogs
When planning your experiments, keep these points in mind:
The search for a viable carboxylic acid replacement is a active area of research in medicinal chemistry. The success of any new analog will depend on achieving a delicate balance between maintaining sufficient potency and gaining the desired pharmaceutical properties.
Balanol is a fungal metabolite and potent ATP-competitive inhibitor of protein kinases like PKC and PKA [1]. The table below summarizes key information relevant to its production and isolation.
| Property/Aspect | Description |
|---|---|
| Producing Organism | Fungus Tolypocladium ophioglossoides (synonym: Cordyceps ophioglossoides) [2] |
| Production Strain | T. ophioglossoides blnROE (an engineered strain with overexpressed regulator gene blnR) [2] |
| Recent Production Yield | 2187.39 mg/L achieved in an 8 L fermenter using a statistically optimized medium [2] |
| Fermentation Medium (Optimized) | COB medium (sucrose 30 g/L, polypeptone 5 g/L, yeast extract 5 g/L, MgSO₄·7H₂O 1 g/L, KH₂PO₄ 0.5 g/L, pH 5.5), further optimized via Response Surface Methodology [2] |
| Fermentation Conditions | Temperature: 26°C; pH maintained at 4.9; Dissolved Oxygen: 20% air saturation [2] |
| Chemical Nature | Contains multiple ionizable groups: a secondary amine (on azepane ring), a carboxylic acid, and phenolic hydroxyls [3] |
While a detailed purification protocol is not available, the information from the production process allows for inference of a general purification strategy. The following workflow outlines the logical steps from fermentation to a pure compound.
Based on the workflow above, here are the methodologies and considerations for key stages:
A high-performance liquid chromatography (HPLC) method is essential for analyzing this compound content and assessing purity during purification.
Q1: How can I improve the recovery of this compound during extraction?
Q2: My final this compound sample shows multiple peaks on HPLC. What could be the issue?
Q3: Why is my yield much lower than the reported 2 g/L?
While the search results do not provide a direct stability profile, the following factors are universally critical for maintaining the stability of compounds like balanol in an assay environment.
| Factor | Consideration & Available Data |
|---|---|
| pH | The fermentation process for this compound is conducted at pH 4.9 [1] [2]. Assay buffers with a similar pH may be a relevant starting point for stability tests. |
| Temperature | The producing fungus, Tolypocladium ophioglossoides, is cultured at 26°C [1] [2]. Stability should be verified at both storage (e.g., 4°C or -20°C) and assay incubation temperatures. |
| Storage Time | This compound production is monitored over a fermentation period of several days [1] [2]. This suggests short-term stability, but long-term storage conditions need empirical determination. |
| Buffer Composition | A typical Kinase Assay Buffer contains 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% DDM [3]. The detergent (DDM) is included to prevent small molecule aggregation. |
Here is a detailed methodology for a kinase inhibition assay adapted from the search results, which can serve as a basis for your stability tests [3].
The diagram below outlines the key steps for preparing and using this compound in a kinase assay, highlighting points where stability is critical.
What is the typical IC₅₀ of this compound against PKC? this compound exhibits inhibitory activity toward Protein Kinase C (PKC) isozymes in the nanomolar range, demonstrating better potency than staurosporine [1] [2].
My this compound assay shows reduced potency; what could be the cause? A common issue is the degradation of this compound in the assay buffer. It is crucial to prepare fresh solutions for each experiment and pre-incubate the compound in the buffer to test for time-dependent loss of activity. Also, ensure the DDM detergent is included to prevent compound aggregation [3].
How can I produce larger quantities of this compound for my assays?
Gram-level production has been achieved by overexpressing the regulatory gene blnR in Tolypocladium ophioglossoides and using an optimized fermentation medium, reaching yields of 2187 mg/L [1] [2].
| Feature | Balanol | Staurosporine |
|---|---|---|
| Source | Fungus Verticillium balanoides [1] | Bacterium Streptomyces staurosporeus [2] |
| Primary Target | Protein Kinase A (PKA), Protein Kinase C (PKC) [1] | Protein Kinase C (PKC); broad-spectrum kinase inhibitor [2] |
| Mechanism | ATP-competitive inhibitor; mimics ATP structure [1] | ATP-competitive inhibitor; binds to ATP-binding site [2] |
| Key Advantage | Can be engineered for higher potency and selectivity against specific kinases (e.g., PKA) [1] | Highly potent, widely used as a research tool and as a lead compound for derivative development (e.g., Midostaurin) [2] [3] |
| Key Limitation | Relatively complex structure; production can require optimized fermentation [4] | Lacks specificity; high toxicity limits direct therapeutic use [2] [3] |
| Research Applications | Probe for kinase enzyme mechanism and selectivity [1], potential therapeutic agent for CNS diseases, cancer, etc. [4] | Inducing apoptosis in cancer cell studies [2], differentiating stem cells into neuronal lineages [5], reversing multidrug resistance [6] |
The following table summarizes key experimental findings that illustrate the distinct inhibitory profiles of this compound and staurosporine.
| Compound | Experimental Context | Key Findings & Quantitative Data |
|---|
| This compound | Inhibition of purified serine/threonine kinases (in vitro) [1] | • PKA: Ki = 4 nM • PKC: Ki ≥ 4 nM • PKG: Ki = 1.6 - 6.4 nM • Weak or no inhibition of Ca2+-calmodulin kinases, MAPK, and tyrosine kinases | | Staurosporine | • Inhibition of PKC (initial discovery) [7] • Treatment of nasal polyp-derived fibroblasts (in vitro) [2] | • PKC: IC50 = 2 nM [7] • Attenuated TGF-β1-induced production of α-SMA, collagen, and fibronectin [2] | | Staurosporine | Multidrug resistance (MDR) reversal in MCF-7/Adr breast cancer cells [6] | • Cytostatic potency: More potent than selective analogs • MDR reversal: 10 nM decreased efflux of rhodamine 123 (a P-gp substrate) |
The diagrams below illustrate how each compound interacts with its kinase targets and why their selectivity differs.
This compound's benzophenone region mimics ATP's phosphate groups, while staurosporine's large planar ring system occupies the adenine-binding pocket with high affinity but low specificity [1] [7].
This compound achieves selectivity by adapting to unique kinase active sites, while staurosporine binds a conserved conformation present in many kinases [1] [7].
This compound serves as a valuable chemical probe for studying AGC kinase family due to its modifiable structure, allowing researchers to investigate determinants of kinase selectivity [1]. Its production yield has been significantly improved through fermentation optimization, enhancing its accessibility for research [4].
Staurosporine is a powerful but blunt tool for inducing rapid apoptosis or studying processes where broad kinase inhibition is desirable [2]. Its clinical value lies in its derivatives, such as Midostaurin, which are engineered for better specificity and have been approved or tested for cancer treatment [2] [3].
What is Balanol? this compound is a potent fungal metabolite isolated from Verticillium balanoides that acts as an ATP-competitive inhibitor for protein kinases, notably Protein Kinase A (PKA) and Protein Kinase C (PKC) isozymes [1] [2]. It effectively blocks the kinase activity by occupying the ATP-binding pocket, preventing substrate phosphorylation [3].
Mechanism of Action: A Structural View this compound mimics ATP but binds with much higher affinity. The table below breaks down how each part of the this compound molecule interacts with the ATP-binding site, based on X-ray crystallographic structures (e.g., PDB: 1BX6) [1]:
| This compound Moisty (Ring) | Corresponding ATP Site Region | Key Interactions & Role |
|---|---|---|
| Benzamide (A) | Adenine subsite | Occupies the hydrophobic pocket that holds the adenine ring of ATP [1]. |
| Azepane (B) | Ribose subsite | Resides in the ribose-binding pocket; fluorination here can modulate selectivity [1]. |
| Benzophenone (C & D) | Triphosphate subsite | The carboxylic acid group (on Ring D) is critical for high-affinity binding, mimicking phosphate interactions [1]. |
This binding mode is illustrated in the following diagram, which shows how this compound fully occupies the ATP-binding site:
Diagram 1: this compound's occupation of the kinase ATP-binding site. Its distinct moieties mimic the components of the ATP molecule, enabling high-affinity, competitive inhibition.
While all ATP-competitive inhibitors block the same site, they can have profoundly different effects on the kinase's overall behavior and function.
Key Comparative Features
The diagram below illustrates how different inhibitors affect the kinase's conformational state and its relationship with substrates.
Diagram 2: Differential allosteric effects of ATP-competitive inhibitors. This compound and H89, while both occupying the ATP site, drive the kinase into distinct conformational states with different implications for non-catalytic (scaffolding) functions.
This compound shows a nuanced profile of inhibition across different kinases, which is critical for understanding its potential and limitations as a lead compound.
Binding Affinity and Selectivity Profile The following table compiles experimental dissociation constant (Kd) and free energy (ΔG) data for this compound and its fluorinated analogues, demonstrating its high potency and the potential for engineered selectivity [1].
| Protein Kinase | (-)-Balanol (Kd, nM) | (5S)-F Analogue (Kd, nM) | (-)-Balanol (ΔG, kcal·mol⁻¹) | (5S)-F Analogue (ΔG, kcal·mol⁻¹) |
|---|---|---|---|---|
| PKA | 5.9 ± 0.5 | 6.4 ± 0.1 | -11.30 ± 0.05 | -11.25 ± 0.01 |
| PKCε | 0.73 ± 0.06 | 0.4 ± 0.02 | -12.54 ± 0.05 | -12.90 ± 0.03 |
Key Findings from Specificity Studies A 1999 study tested this compound against a panel of serine/threonine kinases [4] [5]. The results showed:
To ensure reproducibility, here are the methodologies commonly used in this compound research.
1. Binding Affinity Assays
2. Charge State Determination via MD Simulations
The workflow for this computational protocol is summarized below:
Diagram 3: Computational workflow for determining the charge state of this compound analogues bound to a protein kinase, using molecular dynamics (MD) simulations and free energy calculations.
Current research is focused on overcoming this compound's inherent lack of selectivity.
| Aspect | Experimental Findings |
|---|---|
| Core Modification | C5(S)-fluorination on the azepane ring of balanol [1] [2] [3]. |
| Binding Affinity & Selectivity | Improved binding affinity and selectivity for PKCε over other novel PKC (nPKC) isozymes and PKA [1] [2] [3]. |
| Proposed Mechanism of Selectivity | The unique dynamic features of each nPKC isozyme. The apo form of PKCε is highly flexible; 1c binding "locks down" this flexibility, optimizing interactions, particularly with invariant Lys437 [1] [2] [3]. |
| Key Residue for Selectivity | Ala549 in PKCε (structurally equivalent to Thr184 in PKA) is a single disparate residue crucial for the differential binding response to fluorinated balanoids [4]. |
| Charge State in PKCε | When bound to PKCε, 1c carries charges on the azepane ring nitrogen (N1), a phenolic group (C6′′OH), and the carboxylate group (C15′′O2H) on the benzophenone moiety [5]. |
The data on this compound analogue 1c was generated through a combination of computational and experimental methods.
This protocol was used to uncover the dynamic basis for 1c's selectivity for PKCε [1] [2] [3].
This protocol ensured accurate prediction of binding energies by first determining the correct charge states of the analogues [5].
The following diagram illustrates the proposed mechanism for 1c selectivity and PKCε's role in disease pathways, which underpins the therapeutic interest in such inhibitors.
The search indicates that other PKCε inhibitors with different chemical scaffolds are also under investigation. For instance, the small molecule CP612 was recently reported as a potent, brain-penetrant ATP-competitive inhibitor being evaluated for non-opioid treatment of chronic pain [6].
The following table summarizes the binding affinity (Kd) of balanol and its fluorinated analogues for PKA and PKCε, providing a quantitative measure of inhibition potency. A lower Kd value indicates stronger binding and greater inhibitory potency [1].
| Protein Kinase | (-)-balanol (Kd in nM) | (5S)-F Analogue (Kd in nM) |
|---|---|---|
| PKA | ( 5.9 \pm 0.5 ) | ( 6.4 \pm 0.1 ) |
| PKCε | ( 0.73 \pm 0.06 ) | ( 0.4 \pm 0.02 ) |
This compound exhibits high potency, particularly against PKCε [2] [1] [3]. The (5S)-fluorinated analogue shows a slight improvement in both potency and selectivity for PKCε over PKA [1]. Beyond PKA and PKC, studies on purified enzymes have shown that this compound can also inhibit other kinases like PhK, p34cdc2, and CaMKII, though with less potency, demonstrating its broad but variable activity across the serine/threonine kinase subfamily [2].
The key experimental methodologies used to generate kinase inhibition data are crucial for interpreting results.
For comprehensive selectivity screening, specialized contract research organizations offer extensive kinase profiling services. Here is a comparison of a leading service provider:
| Service Feature | Description |
|---|---|
| Provider | Reaction Biology [5] |
| Assay Format | HotSpot (radiometric, filter-binding) and ³³PanQinase (radiometric, scintillation counting) [5] |
| Kinase Panel Size | 700+ kinases, largest in the industry [5] |
| Screening Options | Selectivity panels run on a bi-weekly/monthly schedule; specialty mutant kinase panels available on-demand [5] |
| Data Output | IC₅₀ values and % enzyme activity; data is highly reproducible (R² > 0.9 in independent experiments) [5] |
These services are valuable for obtaining accurate IC₅₀ values across a large portion of the kinome, which is crucial for assessing selectivity and off-target effects during drug optimization [4] [5].
The following diagram illustrates the role of this compound in kinase research and the process of inhibitor profiling, summarizing the key relationships and workflows discussed.
When evaluating this compound's inhibition profile, keep these points in mind:
The following data compares the binding affinities (Kd) and free energy changes (ΔG°) of balanol and its fluorinated analogues for PKA and PKCε.
Table 1: Experimental Binding Data for this compound Analogues [1]
| Analogue Name | Azepane Ring Substitution | PKA Kd (nM) | PKCε Kd (nM) | PKA ΔG° (kcal·mol⁻¹) | PKCε ΔG° (kcal·mol⁻¹) |
|---|---|---|---|---|---|
| (-)-Balanol (1) | None | 5.9 ± 0.5 | 0.73 ± 0.06 | -11.30 ± 0.05 | -12.54 ± 0.05 |
| (6S)-F analogue (1a) | C6(S) monofluorination | 7.9 ± 0.5 | 19 ± 8 | -11.12 ± 0.03 | -10.60 ± 0.21 |
| (5S)-F analogue (1c) | C5(S) monofluorination | 6.4 ± 0.1 | 0.4 ± 0.02 | -11.25 ± 0.01 | -12.90 ± 0.03 |
| (6R,S)-diF analogue (1d) | C6 disubstitution (R,S) | 9.2 ± 0.8 | 110 ± 19 | -11.03 ± 0.05 | -9.55 ± 0.09 |
| (5S)-(6R,S)-triF analogue (1e) | C5(S), C6 disubstitution | 43 ± 4 | 38 ± 9.5 | -10.11 ± 0.05 | -10.19 ± 0.14 |
Key Findings from the Data: [2] [3]
The data presented is derived from integrated computational and experimental approaches.
Table 2: Key Experimental and Computational Methods [2] [4] [3]
| Method Category | Specific Technique | Application in this compound Studies |
|---|---|---|
| Experimental Binding Assay | Competitive binding experiments using radiolabeled ligands [4] | Measured dissociation constants (Kd) by competing this compound analogues with a known radioligand for the ATP-binding site of the kinases. |
| Computational Structure Preparation | Homology Modelling (using MODELLER) [2] [3] | Built 3D models of human PKC isozymes based on crystal structures of related kinases (e.g., PKA, PDB: 1BX6). |
| Computational Simulation | Molecular Dynamics (MD) Simulations [2] [3] [5] | Simulated the physical movements of this compound analogues within the kinase ATP-binding site in an aqueous environment to study stability and interactions over time. |
| Computational Energy Analysis | MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) [2] | Calculated the theoretical binding free energy (ΔG) from MD simulation trajectories to compare with experimental data. |
| Computational Charge State Analysis | pK~a~ prediction (using Marvin Suite) [2] | Determined the protonation and charge states of ionizable groups on this compound analogues at physiological pH (7.4) for accurate simulations. |
The workflow below illustrates how these methods are integrated to study this compound analogue binding.
Research reveals that fluorination influences binding through multiple mechanisms:
The core challenge in developing selective balanol-based inhibitors is the high conservation of the ATP-binding site across PKC isozymes and other kinases [1] [2]. The tables below summarize experimental binding data and the effects of structural modifications.
Table 1: Experimental Binding Affinities (Kd) of this compound Analogues This table shows the dissociation constant (Kd, nM) for parent this compound and fluorinated analogues. A lower Kd indicates a tighter binding affinity [2].
| Analogue | PKA | PKCε |
|---|---|---|
| (-)-Balanol (1) | 5.9 ± 0.5 | 0.73 ± 0.06 |
| (5S)-F Analogue (1c) | 6.4 ± 0.1 | 0.4 ± 0.02 |
| (6S)-F Analogue (1a) | 7.9 ± 0.5 | 19 ± 8 |
| (6R,S)-diF Analogue (1d) | 9.2 ± 0.8 | 110 ± 19 |
| (5S)-(6R,S)-triF Analogue (1e) | 43 ± 4 | 38 ± 9.5 |
Table 2: Impact of this compound Modifications on Selectivity This table summarizes how changes to different parts of the this compound molecule influence its activity and selectivity based on Structure-Activity Relationship (SAR) studies [1] [3] [4].
| Modified Moisty | Key Findings on Activity & Selectivity |
|---|---|
| Azepane (Ring B) | Replacement with a five-membered pyrrolidine ring does not substantially improve selectivity [2]. Fluorination at the C5(S) position can improve affinity and selectivity for PKCε [1] [2]. The conformation of this ring is linked to activity and isozyme selectivity [3]. |
| Benzophenone (Rings C & D) | The carboxylic acid group on Ring D is critical for potent inhibition [1] [2]. Its charge state, along with a phenolic group, is important for binding [5] [2]. |
| Benzamide (Ring A) | The phenolic C5'OH group is critical for PKC inhibition [1] [2]. |
Understanding the selectivity of this compound analogues relies on a combination of experimental and computational techniques.
1. Synthesis of this compound Analogues A unified synthetic strategy is often employed to access this compound and its derivatives. A key step involves the esterification of two key fragments: a benzophenone carboxylic acid and an azepine-containing allylic alcohol, using reagents like 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) [6]. This approach allows for modular modifications to specific parts of the molecule.
2. Measuring Biological Activity
3. Computational Analysis of Selectivity Molecular dynamics (MD) simulations are used to understand the atomic-level interactions responsible for selectivity.
The following diagram illustrates the integrated workflow from compound design to mechanistic insight.
The accumulated data points to several crucial factors for designing selective PKCε inhibitors:
The most promising path forward for developing this compound-based therapeutics lies in leveraging these insights. Focusing on the C5(S)-fluorinated this compound scaffold and using integrated experimental-computational workflows provides a robust strategy for achieving high selectivity for PKCε, a valuable target in cancer drug development.
Balanol is a potent, ATP-competitive inhibitor for both PKA and PKC, functioning as an ATP structural analog that binds to the catalytic site of these kinases [1] [2] [3]. Despite the high structural homology in the ATP-binding sites of these kinases, research has successfully developed this compound analogs with dramatic selectivity for one kinase over the other [1].
The diagram below illustrates the competitive inhibition mechanism and the key molecular interactions of this compound that can be modified for selectivity.
The following tables summarize key experimental data on the potency and selectivity of this compound and its analogs.
Table 1: In Vitro Inhibition of Purified Enzymes This table shows the inhibition constants (Kᵢ) for this compound and selected analogs against purified PKA and PKC enzymes.
| Compound | Kᵢ for PKA | Kᵢ for PKC | Selectivity (PKA vs. PKC) | Reference / Context |
|---|---|---|---|---|
| This compound | ~4 nM | ~4 nM | Non-selective | [4] |
| 10"-Deoxythis compound | Not fully quantified | Not fully quantified | Selective for PKA | [1] [4] |
| Analog 1c (5S-F) | Reduced affinity compared to this compound | Improved affinity for PKCε | Selective for PKCε | [3] |
Table 2: Inhibition in Intact Cellular Systems This table summarizes the half-maximal inhibitory concentration (IC₅₀) values observed in whole-cell assays.
| Compound | IC₅₀ for PKA (in cells) | IC₅₀ for PKC (in cells) | Experimental Model | Reference |
|---|---|---|---|---|
| This compound | ~3 µM | ~7 µM | A431 cells / rat myocytes | [4] [2] |
| 10"-Deoxythis compound | ~3 µM | No inhibition at ~7 µM | A431 cells | [4] [2] |
To help you interpret the data and potentially design related experiments, here are the methodologies commonly used in the cited studies.
1. Protocol for In Vitro Kinase Inhibition Assays This method measures the direct inhibition of purified kinase enzymes.
2. Protocol for Whole-Cell Inhibition Assays This method validates that inhibition occurs in a more physiologically relevant intact cell system.
When working with this compound-based inhibitors, keep the following points in mind:
The table below summarizes the key structural regions of balanol that have been modified and the outcomes of those changes on inhibitory activity and selectivity.
| Structural Region Modified | Type of Modification | Key Findings on Activity & Selectivity | Supporting Experimental Data |
|---|---|---|---|
| Azepane Ring (Ring B) | Stereospecific fluorination (e.g., C5(S)) [1] [2]. | Improved binding affinity and selectivity for PKCε over other novel PKC isozymes and PKA. Fluorine's conformational influence synergizes with PKCε's unique dynamics [1] [3] [2]. | Binding affinity (IC50/Ki) measurements against a panel of PKC isozymes and PKA; Molecular Dynamics (MD) simulations [1] [2]. |
| 4-Hydroxybenzamido Moiety (Ring A) | Modification or removal of the 4-hydroxy group; alteration of the amide linkage [4]. | Requirement of a free 4-hydroxyl group and the amide linkage for optimal PKC inhibition. The conformation of this moiety is critical [4]. | Synthesis of racemic this compound analogues and evaluation of their inhibitory activities against human PKC isozymes [4]. |
| Benzophenone Moiety (Rings C & D) | Replacement of the carboxylic acid on ring D with esters, amides, tetrazole, etc. [3]. | Importance of an acidic functional group for this compound's activity. The charge state of the phenolate (C6''OH) and carboxylate is critical for binding [3]. | Binding assays; computational pKa prediction and MD simulations to determine charge states in the ATP-binding site [3]. |
| Overall Molecule | Design of analogues with minor structural changes [5]. | Achieved dramatic selectivity for PKA over PKC, demonstrating that high homology ATP sites can be discriminated [5]. | Inhibition assays against PKA, PKC, and tyrosine kinases (Src, EGFR); molecular modeling [5]. |
To help you interpret the data, here are the methodologies commonly used in the cited SAR studies.
Binding Affinity and Inhibition Assays
Computational Molecular Modeling
Charge State Determination for Analogues
The following diagram illustrates the integrated computational and experimental workflow for guiding the rational design of this compound analogues, as demonstrated in recent studies.
Despite targeting the conserved ATP-binding site, balanol exhibits significant variability in its inhibition of different serine/threonine kinases [1] [2]. The following table compares its binding affinity across a panel of kinases, demonstrating its limited selectivity in its natural form and how specific modifications can alter this profile.
| Protein Kinase | This compound (1) Kd (nM) | This compound (1) ∆G° (kcal·mol⁻¹) | (5S)-F Analogue (1c) Kd (nM) | (5S)-F Analogue (1c) ∆G° (kcal·mol⁻¹) |
|---|---|---|---|---|
| PKA | 5.9 ± 0.5 [3] | -11.30 ± 0.05 [3] | 6.4 ± 0.1 [3] | -11.25 ± 0.01 [3] |
| PKCε | 0.73 ± 0.06 [3] | -12.54 ± 0.05 [3] | 0.4 ± 0.02 [3] | -12.90 ± 0.03 [3] |
| PKCα, β, γ | Potent inhibition (Kᵢ ∼ 4 nM) [1] | - | - | - |
| CaMKII | Weaker inhibition (Kᵢ = 742 nM) [1] | - | - | - |
| Erk1 | No significant inhibition [1] | - | - | - |
This selectivity arises because this compound's flexibility allows it to exploit subtle differences in the dynamics and microenvironments of various kinase ATP-binding pockets [1] [4]. For example, the glycine-rich loop and other non-conserved residues undergo induced-fit movements to accommodate the inhibitor, and the extent of these rearrangements differs between kinases [1].
The data on this compound's binding and selectivity are derived from several key experimental and computational methodologies.
The relationship between this compound's structural domains and the kinase ATP-binding site can be visualized as follows:
The experimental workflow for investigating this compound's binding is summarized below:
Experimental determination of the crystal structure of the PKA-balanol complex revealed that six ordered water molecules play critical roles in facilitating the binding [1]. The table below summarizes the function of a key water-mediated interaction:
| Water Molecule Function | Specific Interaction | Experimental Method & Resolution |
|---|---|---|
| Forms a hydrogen bond bridge | Two water molecules create a bridge between balanol's N1' atom (azepane ring) and the hydroxyl group of a Tyrosine residue (Tyr330) in PKA [1]. | X-ray Crystallography (2.1 Å resolution) [1] [2] |
This water-mediated bridge is a specific example of how bound water molecules are integral to the binding network, helping to anchor the inhibitor firmly within the catalytic cleft.
The primary methodology for identifying water molecules in the this compound binding site is X-ray Crystallography. The detailed protocol is as follows:
The following diagram illustrates the experimental workflow for determining water molecule positions in the this compound binding site:
The presence of structured water molecules in the this compound binding site has significant implications for rational drug design:
The table below summarizes the binding affinity (Kd) and calculated free energy (ΔG°) for balanol and its fluorinated analogues against PKA and PKCε, highlighting how structural changes affect potency and selectivity [1].
| Compound Name | Target Kinase | Kd (nM) | ΔG° (kcal·mol⁻¹) |
|---|---|---|---|
| (-)-Balanol (1) | PKA | 5.9 ± 0.5 | -11.30 ± 0.05 |
| PKCε | 0.73 ± 0.06 | -12.54 ± 0.05 | |
| (5S)-F Analogue (1c) | PKA | 6.4 ± 0.1 | -11.25 ± 0.01 |
| PKCε | 0.4 ± 0.02 | -12.90 ± 0.03 | |
| (6S)-F Analogue (1a) | PKA | 7.9 ± 0.5 | -11.12 ± 0.03 |
| PKCε | 19 ± 8 | -10.60 ± 0.21 | |
| (6R,S)-diF Analogue (1d) | PKA | 9.2 ± 0.8 | -11.03 ± 0.05 |
| PKCε | 110 ± 19 | -9.55 ± 0.09 |
Key findings from this data include:
To interpret structure-activity relationship (SAR) data for this compound analogues, understanding the underlying experimental methodologies is essential.
| Method | Key Protocol Details | Primary Application |
|---|---|---|
| Binding Assay | Measured dissociation constant (Kd) using fluorescence anisotropy at biological pH (7.4); involved titration of the kinase into a solution of a fluorescently-labeled this compound analogue [1]. | Quantifying binding affinity and inhibition potency of this compound analogues against different protein kinases [1]. |
| Crystallography | Solved high-resolution X-ray structures of PKA C-subunit complexed with this compound analogues; proteins were co-crystallized with ligands, and structures determined via molecular replacement [3]. | Visualizing ligand-protein interactions, identifying specific nonpolar contacts, and observing conformational changes in the protein (e.g., Gly-rich loop stabilization) [3]. |
| Molecular Dynamics (MD) & MM/GBSA | Run MD simulations (e.g., 50-100 ns) in explicit solvent; used MM/GBSA method to calculate binding free energies from simulation trajectories; critical pre-step involved estimating correct charge states for ligands [1]. | Computational prediction of binding energies; deciphering the role of specific functional groups and fluorine effects; investigating the conformational malleability of the kinase active site [1] [4]. |
The activity of this compound analogues is driven by their ability to act as ATP-mimetics, occupying the adenine, ribose, and triphosphate subsites of the kinase ATP-binding pocket [1].
Key selectivity determinants include: